Product packaging for 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid(Cat. No.:CAS No. 796845-50-6)

3-(1-methyl-1H-pyrazol-5-yl)propanoic acid

Cat. No.: B2707944
CAS No.: 796845-50-6
M. Wt: 154.169
InChI Key: BNIMNWBBWQHMIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(1-methyl-1H-pyrazol-5-yl)propanoic acid is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.169. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O2 B2707944 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid CAS No. 796845-50-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylpyrazol-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-9-6(4-5-8-9)2-3-7(10)11/h4-5H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIMNWBBWQHMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Structure Elucidation of 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, multi-technique approach to the definitive structure elucidation of 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the strategic rationale behind the selection of analytical techniques, the interpretation of complex spectral data, and the logical construction of a validated molecular structure. By integrating mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques, this guide establishes a self-validating workflow, ensuring the highest degree of confidence in the final structural assignment.

Introduction: The Analytical Challenge

The structural characterization of novel or synthesized small molecules is a foundational activity in chemical research and pharmaceutical development.[1] The target molecule, this compound, presents a unique combination of a heterocyclic aromatic ring (a substituted pyrazole) and an aliphatic carboxylic acid side chain. This juxtaposition of functional groups requires a synergistic application of multiple analytical techniques to unambiguously determine its constitution.[2] This guide will systematically walk through the process, starting with fundamental molecular formula determination and culminating in the detailed mapping of atomic connectivity through advanced NMR experiments.

Foundational Analysis: Molecular Formula and Key Functional Groups

The initial phase of any structure elucidation puzzle involves determining the molecular formula and identifying the primary functional groups present.[3] This provides the basic building blocks and constraints for assembling the final structure.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: High-resolution mass spectrometry is the gold standard for determining the elemental composition of a molecule.[1] Unlike unit-resolution mass spectrometry, HRMS provides a highly accurate mass measurement, which can be used to generate a shortlist of possible molecular formulas. Electrospray ionization (ESI) is the chosen technique due to the polar nature of the carboxylic acid group, which is readily ionized in solution.[4]

Experimental Protocol: ESI-HRMS

  • Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a 50:50 mixture of acetonitrile and water.

  • Instrument Calibration: The mass spectrometer is calibrated using a standard calibration mixture to ensure high mass accuracy.

  • Ionization Mode: ESI is operated in positive ion mode to generate the protonated molecule [M+H]⁺.

  • Data Acquisition: The mass spectrum is acquired in full scan mode over a mass range of m/z 50-500.

Data Presentation: Expected HRMS Results

IonCalculated Exact MassObserved m/zMass Error (ppm)Proposed Molecular Formula
[M+H]⁺155.0815155.0812-1.9C₇H₁₁N₂O₂

Trustworthiness: The low mass error (< 5 ppm) provides very high confidence in the proposed molecular formula of C₇H₁₀N₂O₂. This formula yields an Index of Hydrogen Deficiency (IHD) of 4, suggesting the presence of rings and/or double bonds, which is consistent with a pyrazole ring (1 ring, 2 double bonds) and a carbonyl group (1 double bond).

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is an exceptionally powerful and rapid technique for identifying specific functional groups based on their characteristic vibrational frequencies. For the target molecule, we expect to see clear signatures for the carboxylic acid and the aromatic pyrazole ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • A small amount of the solid sample is placed directly on the ATR crystal.

  • The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • The background spectrum of the clean ATR crystal is subtracted.

Data Presentation: Key FTIR Absorptions

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch of a hydrogen-bonded carboxylic acid
~2950Sharp, MediumC-H stretch (aliphatic)
1710-1760StrongC=O stretch of the carboxylic acid
~1600, ~1480MediumC=C and C=N stretching in the pyrazole ring
1320-1210StrongC-O stretch of the carboxylic acid

Trustworthiness: The presence of a very broad O-H stretch from 3300-2500 cm⁻¹ combined with a strong carbonyl (C=O) absorption around 1710 cm⁻¹ is highly diagnostic for a carboxylic acid, which often exists as a hydrogen-bonded dimer.[5][6][7] These key signals, in conjunction with the HRMS data, provide a solid foundation for the more detailed structural analysis to follow.

Unraveling the Carbon-Proton Framework: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed connectivity of a molecule.[8] We will employ a suite of experiments to build the structure piece by piece.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical progression of NMR experiments, starting from simple 1D spectra and moving to more complex 2D correlation experiments to build the final structure.

HMBC_Correlations struct C-5 N-1 N-2 C-3 C-4 Pyrazole Ring prop_ch2_a α-CH₂ H C struct:s->prop_ch2_a:C ⁴J prop_ch2_b β-CH₂ H C struct:s->prop_ch2_b:C ⁴J n_ch3 N-CH₃ H C n_ch3:H->struct:c5 ³J prop_ch2_a:H->struct:c5 ²J prop_ch2_a:H->struct:c4 ³J prop_ch2_a:H->prop_ch2_b:C ³J prop_ch2_b:H->prop_ch2_a:C ²J cooh COOH C prop_ch2_b:H->cooh:C ²J

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery, the adage that a compound's journey is dictated by its physical and chemical nature has never been more pertinent. The physicochemical properties of a potential drug candidate are fundamental determinants of its ultimate success or failure, influencing everything from its absorption and distribution to its metabolism and excretion (ADME).[1][2] A molecule's efficacy is not solely a function of its interaction with a biological target; it is equally governed by its ability to navigate the complex biological milieu to reach that target in sufficient concentration.[3] Properties such as acidity (pKa), lipophilicity (logP), and aqueous solubility are not mere data points but are critical indicators that guide formulation design, predict bioavailability, and can even offer early warnings of potential toxicity.[4][5] This guide provides a detailed examination of 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid, a molecule of interest in medicinal chemistry, framed within the context of these essential physicochemical principles.

Section 1: Structural Identification and Isomeric Considerations

A precise understanding of the molecular structure is the foundation upon which all physicochemical analysis is built. The target of this guide is This compound .

Molecular Structure:

Caption: Chemical structure of this compound.

It is crucial to distinguish this specific isomer from other closely related structures that may arise from different substitution patterns on the pyrazole ring. Common isomers include:

  • 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid (CAS Number: 72145-00-7)[5]

  • 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid (CAS Number: 180741-46-2)[6]

  • 3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid (CAS Number: 1367702-76-8)[4]

The nomenclature "1-methyl" specifies that the methyl group is attached to the nitrogen at position 1 of the pyrazole ring, while "5-yl" indicates that the propanoic acid side chain is attached to the carbon at position 5. This precision is vital as even minor structural changes can significantly alter a molecule's physicochemical profile.

Section 2: Core Physicochemical Properties (Predicted)

As of the latest available data, specific experimental values for the physicochemical properties of this compound are not widely reported in the public domain. This is common for novel or non-commercial compounds. In the absence of experimental data, computational prediction models provide valuable initial estimates for guiding research.[7] The following properties have been predicted using established algorithms.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 154.17 g/mol Influences diffusion, bioavailability, and fits within general "drug-likeness" guidelines (e.g., Lipinski's Rule of Five).[5]
pKa (Acidic) ~4.5 - 5.0The carboxylic acid moiety is predicted to have a pKa in this range, typical for aliphatic carboxylic acids. This determines the ionization state at physiological pH, impacting solubility and membrane permeability.
pKa (Basic) ~2.0 - 2.5The pyrazole ring is weakly basic. The predicted pKa for the protonation of the N2 nitrogen is in this range.
logP ~0.5 - 1.0This value suggests a relatively balanced hydrophilic-lipophilic character, which is often desirable for oral drug candidates. It indicates the compound is likely to have reasonable aqueous solubility and be capable of crossing biological membranes.
Aqueous Solubility Moderately SolubleThe presence of both a polar carboxylic acid group (which will be ionized at physiological pH) and a heterocyclic ring system suggests moderate solubility in aqueous media.

Disclaimer: The pKa, logP, and solubility values presented are predictions based on computational models. Experimental validation is essential for accurate characterization.

Section 3: Experimental Determination of Physicochemical Properties

To obtain definitive data, rigorous experimental evaluation is necessary. The following sections detail standard, field-proven protocols for the determination of key physicochemical properties.

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the strength of an acid in solution. For this compound, the most significant pKa will be that of the carboxylic acid group. Potentiometric titration is a highly accurate method for its determination.

Experimental Workflow: Potentiometric Titration for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Causality and Self-Validation:

  • Why a co-solvent? If the compound's aqueous solubility is limited, a co-solvent like methanol can be used. The apparent pKa can then be corrected back to a wholly aqueous environment if necessary.

  • Why standardized NaOH? The accuracy of the pKa determination is directly dependent on the precise concentration of the titrant.

  • Self-Validation: The sharpness of the inflection point in the titration curve provides an internal validation of the measurement's quality. A clear, steep inflection indicates a well-defined equivalence point and a reliable pKa value.

Determination of the Partition Coefficient (logP)

The partition coefficient (P) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water. It is expressed as its logarithm (logP) and is a key indicator of lipophilicity. The shake-flask method is the gold standard for its determination.

Experimental Workflow: Shake-Flask Method for logP Determination

Caption: Workflow for logP determination by the shake-flask method.

Causality and Self-Validation:

  • Why pre-saturate solvents? This step is critical to prevent volume changes during the experiment due to the mutual solubility of water and n-octanol, which would affect the concentration measurements.

  • Why use a buffer at pH 7.4? For an ionizable compound like this, the measurement is technically for the distribution coefficient (logD) at that pH. To measure the true logP (of the neutral species), the pH of the aqueous phase should be adjusted to be at least 2 pH units below the pKa of the carboxylic acid.

  • Self-Validation: The experiment should be repeated with different initial concentrations of the compound. A consistent logP value across different concentrations indicates that the compound is not aggregating or undergoing other concentration-dependent phenomena in either phase.

Determination of Aqueous Solubility

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. The shake-flask method is also a reliable technique for determining thermodynamic equilibrium solubility.

Experimental Workflow: Shake-Flask Method for Aqueous Solubility

Caption: Workflow for aqueous solubility determination.

Causality and Self-Validation:

  • Why use an excess of solid? This ensures that the resulting solution is saturated, which is the definition of equilibrium solubility.

  • Why 24-48 hours? For crystalline solids, the dissolution process can be slow. This extended period helps ensure that true thermodynamic equilibrium is achieved.

  • Self-Validation: The presence of undissolved solid at the end of the experiment is a visual confirmation that a saturated solution was achieved. Additionally, taking samples at multiple time points (e.g., 24h and 48h) and obtaining the same concentration value confirms that equilibrium has been reached.

Section 4: Proposed Synthetic Pathway

The synthesis of 1,5-disubstituted pyrazoles is well-established in the chemical literature. A common and effective method is the cyclocondensation of a β-dicarbonyl compound (or a functional equivalent) with a substituted hydrazine.[8]

Proposed Retrosynthesis and Synthesis:

A plausible synthetic route for this compound involves the reaction of a suitable 1,3-dicarbonyl equivalent with methylhydrazine.

Target This compound Intermediate1 Ethyl 5-oxohexanoate Target->Intermediate1 Cyclocondensation StartingMaterial1 Ethyl acrylate Intermediate1->StartingMaterial1 Michael Addition Precursor StartingMaterial2 Acetaldehyde Intermediate1->StartingMaterial2 Acyl Source Reagent1 Methylhydrazine Intermediate1->Reagent1 +

Caption: Retrosynthetic analysis for the target compound.

Forward Synthesis Scheme:

The synthesis can be envisioned in two main steps:

  • Formation of the β-keto ester: A suitable precursor is ethyl 5-oxohexanoate. This can be prepared via various methods, including those based on the acylation of enolates derived from ethyl propionate or related synthons.

  • Cyclocondensation: Reaction of ethyl 5-oxohexanoate with methylhydrazine. The reaction is typically carried out in a protic solvent like ethanol, often with catalytic acid. The initial cyclization is followed by dehydration to form the aromatic pyrazole ring. Subsequent hydrolysis of the ethyl ester furnishes the desired carboxylic acid.

Synthetic Workflow Diagram:

cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Ester Hydrolysis Ketoester Ethyl 5-oxohexanoate PyrazoleEster Ethyl 3-(1-methyl-1H-pyrazol-5-yl)propanoate Ketoester->PyrazoleEster EtOH, Δ Hydrazine Methylhydrazine Hydrazine->PyrazoleEster PyrazoleEster_hydrolysis Ethyl 3-(1-methyl-1H-pyrazol-5-yl)propanoate FinalProduct This compound PyrazoleEster_hydrolysis->FinalProduct 1. NaOH(aq), Δ 2. H₃O⁺

Caption: Proposed two-step synthesis of the target compound.

References

An In-depth Technical Guide to the Characterization of N-Acetyl-DL-tryptophan

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: This guide focuses on the characterization of N-Acetyl-DL-tryptophan, which is commonly identified by CAS Number 87-32-1 . The initially provided CAS number, 72145-00-7, is associated in some databases with 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid, a different chemical entity. Given the extensive use of N-Acetyl-DL-tryptophan in biopharmaceutical formulations and its relevance to researchers in drug development, this guide proceeds with the characterization of the latter compound.

Introduction

N-Acetyl-DL-tryptophan (NAT) is a derivative of the essential amino acid DL-tryptophan. It is a racemic mixture of N-acetyl-L-tryptophan and N-acetyl-D-tryptophan.[1] In the pharmaceutical industry, NAT is a critical excipient, primarily utilized as a stabilizer for protein therapeutics, such as monoclonal antibodies and human serum albumin.[2] Its antioxidant properties help protect labile tryptophan residues in proteins from oxidative degradation, thereby preserving the stability and efficacy of the drug product.[2] Understanding the comprehensive physicochemical and biochemical characterization of NAT is paramount for formulation scientists and researchers to ensure product quality, safety, and regulatory compliance.

This technical guide provides a multi-faceted overview of N-Acetyl-DL-tryptophan, detailing its fundamental properties, robust analytical methodologies for its characterization, and insights into its stability and handling.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of N-Acetyl-DL-tryptophan is the foundation for its effective application in drug formulations. These properties influence its solubility, stability, and interactions with the active pharmaceutical ingredient (API) and other excipients.

PropertyValueSource(s)
Chemical Formula C₁₃H₁₄N₂O₃[1][3][4][5]
Molecular Weight 246.26 g/mol [3][4][5]
Appearance Beige to white powder[6]
Melting Point 204-206 °C (decomposes)
Solubility Soluble in DMF (20 mg/ml) and DMSO (15 mg/ml). Slightly soluble in Ethanol.[1]
UV λmax 222, 282, 291 nm[1]
pKa 9.5[4]
InChI Key DZTHIGRZJZPRDV-UHFFFAOYSA-N[1][5]

These properties are critical for developing appropriate analytical methods and for designing stable formulation matrices. For instance, its UV absorbance maxima are fundamental for developing spectrophotometric and chromatographic quantification methods.

Analytical Characterization Workflow

The comprehensive characterization of N-Acetyl-DL-tryptophan relies on a suite of orthogonal analytical techniques to confirm its identity, purity, and concentration. The following workflow represents a robust, self-validating system for the analysis of NAT in both raw material and final drug product formulations.

NAT_Characterization_Workflow cluster_0 Identity Confirmation cluster_1 Purity & Quantification cluster_2 Stability Assessment NMR NMR Spectroscopy (¹H & ¹³C) Confirms covalent structure and functional groups HPLC RP-HPLC with UV/PDA Separates NAT from impurities and quantifies concentration MS Mass Spectrometry (MS) Determines molecular weight and fragmentation pattern FTIR FTIR Spectroscopy Identifies characteristic vibrational modes Stability_HPLC Stability-Indicating HPLC Tracks degradation products under stress conditions TLC Thin-Layer Chromatography (TLC) Assesses purity with a limit of ≥98% Raw_Material NAT Raw Material Raw_Material->NMR Primary ID Raw_Material->MS Primary ID Raw_Material->FTIR Confirmatory ID Raw_Material->HPLC Purity/Assay Raw_Material->TLC Purity Screen Formulation NAT in Formulation Formulation->HPLC Quantification Formulation->Stability_HPLC Degradation Profile

A logical workflow for the comprehensive characterization of N-Acetyl-DL-tryptophan.
Part 1: Identity Confirmation

NMR spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of N-Acetyl-DL-tryptophan. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

Protocol: ¹H and ¹³C NMR of N-Acetyl-DL-tryptophan

  • Sample Preparation: Dissolve 5-10 mg of the NAT sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a 5 mm NMR tube. Ensure complete dissolution.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the probe for the specific solvent.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a longer acquisition time with more scans (e.g., 1024) and a longer relaxation delay (e.g., 5 seconds) may be necessary.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

    • For ¹H NMR, integrate the signals and assign the chemical shifts to the corresponding protons in the NAT structure. The aromatic protons of the indole ring, the α- and β-protons of the amino acid backbone, and the methyl protons of the acetyl group will have characteristic chemical shifts and coupling patterns.

    • For ¹³C NMR, assign the chemical shifts to each carbon atom in the molecule. The carbonyl carbons, aromatic carbons, and aliphatic carbons will resonate in distinct regions of the spectrum.

The resulting spectra should be compared against a reference standard or literature data to confirm the identity and structural integrity of the compound.[7][8][9][10][11]

Mass spectrometry provides the exact molecular weight of the compound, offering orthogonal confirmation of its identity. Electron ionization (EI) or electrospray ionization (ESI) are common techniques used.

Protocol: ESI-MS of N-Acetyl-DL-tryptophan

  • Sample Preparation: Prepare a dilute solution of NAT (e.g., 10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrument Setup:

    • Infuse the sample directly into an electrospray ionization mass spectrometer or inject it via an HPLC system.

    • Acquire data in positive ion mode. The protonated molecule [M+H]⁺ is expected.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule. For NAT (MW = 246.26), the expected [M+H]⁺ ion will be at m/z 247.27.

    • If conducting tandem MS (MS/MS), fragment the parent ion and analyze the resulting fragmentation pattern. The fragmentation will be characteristic of the NAT structure, with losses of the acetyl group, the carboxylic acid group, and fragmentation of the indole ring.

The NIST Chemistry WebBook provides reference mass spectral data for N-acetyl-DL-tryptophan, which can be used for comparison.[5]

Part 2: Purity and Quantification

RP-HPLC is the workhorse technique for assessing the purity and quantifying the concentration of N-Acetyl-DL-tryptophan in various samples. A well-developed, stability-indicating HPLC method can separate NAT from its potential degradants and impurities.[2]

Protocol: Stability-Indicating RP-HPLC Method for NAT

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 280 nm (for the indole chromophore).

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Prepare a stock solution of NAT reference standard (e.g., 1 mg/mL) in the mobile phase or a suitable diluent.

    • Create a calibration curve by preparing a series of dilutions from the stock solution (e.g., 5-200 µg/mL).

    • Prepare the sample for analysis by dissolving it in the same diluent to a concentration within the calibration range.

  • Method Validation:

    • Validate the method according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ).[12][13]

    • To demonstrate that the method is stability-indicating, subject a sample of NAT to forced degradation conditions (e.g., acid, base, oxidation, heat, light). Analyze the stressed samples to ensure that the degradation products are resolved from the main NAT peak.[2][13]

  • Data Analysis:

    • Integrate the peak corresponding to NAT.

    • For quantification, plot the peak area versus concentration for the standards to generate a calibration curve. Determine the concentration of NAT in the sample from this curve.

    • For purity assessment, calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

This method provides a reliable means to both quantify NAT and monitor its purity over time and under various stress conditions.

Biological Activity and Applications

While primarily used as an excipient, N-Acetyl-DL-tryptophan is not inert. It is a derivative of an essential amino acid and has been investigated for its own biological effects.

  • Antioxidant: Its primary role in formulations is as a sacrificial antioxidant, protecting the protein API from oxidative damage.[2]

  • Neuroprotection: The L-enantiomer, N-acetyl-L-tryptophan, has been shown to rescue neuronal cells from death in in vitro models of amyotrophic lateral sclerosis (ALS), while the D-enantiomer did not show the same protective effect.[1]

  • Precursor to Neurotransmitters: As a tryptophan derivative, it is related to the biosynthetic pathways of serotonin and melatonin.[4]

NAT_Biological_Context NAT N-Acetyl-DL-tryptophan Antioxidant Sacrificial Antioxidant NAT->Antioxidant acts as Neuroprotection Neuroprotective Agent (L-enantiomer) NAT->Neuroprotection exhibits Precursor Metabolic Precursor NAT->Precursor is a derivative of Protein Protein Therapeutic (e.g., mAb) Antioxidant->Protein protects Neuronal_Cells Neuronal Cells Neuroprotection->Neuronal_Cells rescues Neurotransmitters Serotonin & Melatonin Precursor->Neurotransmitters related to synthesis of

Biological roles and applications of N-Acetyl-DL-tryptophan.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of N-Acetyl-DL-tryptophan.

  • Storage Conditions: Store in a cool, dry, and well-ventilated place, away from moisture and direct sunlight.[6][14] Recommended storage temperatures are often between 2-8°C.[6] The container should be kept tightly closed.[6]

  • Handling Precautions: Ensure good ventilation of the workstation.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to avoid contact with skin and eyes.[3][6] Avoid the formation of dust during handling.[3][6]

  • Stability: NAT is stable under recommended storage conditions.[2] However, it can degrade under oxidative and thermal stress.[2] It is non-reactive under normal conditions of use, storage, and transport.

Conclusion

N-Acetyl-DL-tryptophan (CAS 87-32-1) is a multifunctional excipient of significant importance in the development of biopharmaceutical products. Its role as a stabilizer and antioxidant is critical for maintaining the integrity of protein-based drugs. A comprehensive characterization, employing a combination of spectroscopic and chromatographic techniques as outlined in this guide, is essential for ensuring its quality, purity, and performance. By implementing a robust analytical workflow, researchers and drug development professionals can confidently utilize NAT in their formulations, contributing to the development of safe and effective medicines.

References

biological activity of pyrazole-based carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Pyrazole-Based Carboxylic Acids

Authored by a Senior Application Scientist

Foreword: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.[1][2] Its unique structural and electronic properties—including the ability to act as both a hydrogen bond donor and acceptor—allow it to form key interactions with a multitude of biological targets.[1] The incorporation of a carboxylic acid moiety further enhances this versatility, introducing a critical anionic center that can engage in electrostatic interactions, improve solubility, and mimic endogenous substrates. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and biological evaluation of pyrazole-based carboxylic acids, offering field-proven insights for researchers in drug development. The narrative is structured not as a rigid template, but to logically flow from foundational chemistry to therapeutic application, emphasizing the causality behind experimental design.

Part 1: Core Synthesis Strategies - Building the Foundation

The efficacy of any biologically active compound begins with its synthesis. The choice of synthetic route is paramount, dictated by factors such as desired substitution patterns, scalability, and reagent availability.

The Knorr Cyclocondensation: The Classic Approach

The most fundamental and widely adopted method for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[3]

Causality of Experimental Choice: This method is favored for its reliability and the commercial availability of a vast library of both 1,3-dicarbonyl precursors and hydrazines. This allows for the systematic exploration of structure-activity relationships (SAR) by varying substituents at multiple positions on the pyrazole ring. For instance, using substituted phenylhydrazines allows for the introduction of diverse aryl groups at the N1 position, a common strategy for tuning pharmacokinetic properties.

Generalized Protocol for Knorr Synthesis of Pyrazole Carboxylic Acid Esters:

  • Reaction Setup: To a solution of a β-ketoester (1.0 eq) in a protic solvent such as absolute ethanol, add the desired hydrazine hydrate or substituted hydrazine (1.1 eq).

  • Catalysis: Add a catalytic amount of glacial acetic acid to facilitate the initial condensation and subsequent cyclization.

  • Reaction Execution: Reflux the mixture for 2-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC). The choice of refluxing in ethanol is strategic; it provides sufficient thermal energy for the reaction while being a relatively benign and easily removable solvent.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. The resulting crude product can often be precipitated by pouring the mixture into ice-cold water.

  • Purification: The solid product is collected by vacuum filtration, washed with cold water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pyrazole-carboxylate ester.

  • Hydrolysis: The final carboxylic acid is obtained by hydrolyzing the ester under basic conditions (e.g., using NaOH or LiOH in a THF/water mixture), followed by acidification to precipitate the product.

Multi-Component and 'One-Pot' Reactions: A Modern Approach to Efficiency

To accelerate the discovery process, 'one-pot' syntheses have been developed. These methods combine multiple reaction steps without isolating intermediates, saving time and resources. A notable example involves the synthesis of pyrazoles directly from arenes and carboxylic acids.[4][5]

Causality of Experimental Choice: This approach is highly valuable in high-throughput screening library synthesis. By bypassing the need to pre-synthesize and purify the β-diketone intermediate, it streamlines the path to the final pyrazole product, allowing for more rapid generation of diverse compound sets.[5]

Part 2: Major Biological Activities and Mechanisms of Action

Pyrazole-based carboxylic acids exhibit a remarkable breadth of biological activities, primarily centered on antimicrobial, anti-inflammatory, and anticancer applications.[6][7]

Antimicrobial Activity

The scaffold is a potent pharmacophore against a range of bacterial and fungal pathogens.[8][9] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cellular processes.

Mechanism of Action: While varied, a key target for some pyrazole derivatives is DNA gyrase, an enzyme critical for bacterial DNA replication.[9] By inhibiting this enzyme, the compounds prevent the relaxation of supercoiled DNA, leading to replication fork arrest and ultimately, bacterial cell death.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination This protocol is a self-validating system to quantify antimicrobial potency.

  • Preparation of Inoculum: Culture the target bacterial strain (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a logarithmic growth phase.[10] Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Dilution Series: Prepare a two-fold serial dilution of the test pyrazole compound in a 96-well microtiter plate. A typical concentration range is 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Culture Bacteria to Log Phase B Standardize Inoculum (0.5 McFarland) A->B D Inoculate 96-Well Plate (Compound + Bacteria) B->D C Prepare Serial Dilution of Pyrazole Compound C->D E Incubate at 37°C for 18-24h D->E F Visually Inspect for Bacterial Growth E->F G Determine MIC Value F->G caption Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Table 1: Representative Antimicrobial Activity of Pyrazole Carboxylic Acid Derivatives

Compound ReferenceTarget OrganismMIC (µg/mL)Source
Nitro-substituted pyrazoleBacillus cereus128[6]
Pyrazole derivative 10Bacillus cereus32[11]
Pyrazole derivative 10Micrococcus luteus128[11]
Amido-pyrazole carbonitrileS. aureus25.1 µM[8]
Anti-inflammatory Activity

Many pyrazole-based drugs, including the well-known Celecoxib, function as potent anti-inflammatory agents.[1] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.

Mechanism of Action: Selective COX-2 Inhibition Arachidonic acid is converted into prostaglandins (PGs), key mediators of inflammation, by COX enzymes.[12] COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection. COX-2 is induced at sites of inflammation. The carboxylic acid and sulfonamide moieties on many pyrazole inhibitors are crucial for binding to the active site of COX enzymes. Selective COX-2 inhibitors are designed to fit into the slightly larger and more flexible active site of COX-2, sparing COX-1 and thus reducing gastrointestinal side effects associated with non-selective NSAIDs.[13]

Signaling Pathway for COX-2 Inhibition

COX_Pathway cluster_cox Cyclooxygenase (COX) Enzymes AA Arachidonic Acid (from Cell Membrane) COX2 COX-2 (Inducible) AA->COX2 COX1 COX-1 (Constitutive) AA->COX1 PGs Prostaglandins (PGs) (e.g., PGE2) COX2->PGs GI Gastric Protection Platelet Function COX1->GI Inflam Inflammation (Pain, Fever, Swelling) PGs->Inflam Inhibitor Pyrazole-Based Carboxylic Acid (e.g., Celecoxib) Inhibitor->COX2 Inhibition

Caption: Pyrazole inhibitors selectively block the COX-2 inflammatory pathway.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema This in vivo assay is a gold standard for evaluating acute anti-inflammatory activity.[9][14]

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test pyrazole compound or vehicle (control) orally or intraperitoneally. A standard reference drug like Indomethacin or Celecoxib should be used for comparison.[9]

  • Induction of Inflammation: After a set time (e.g., 60 minutes) to allow for compound absorption, inject a 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Anticancer Activity

Pyrazole derivatives have emerged as a highly promising class of anticancer agents, with many compounds demonstrating potent cytotoxicity against various cancer cell lines.[15][16][17]

Mechanisms of Action: The anticancer effects are diverse and target multiple hallmarks of cancer. Common mechanisms include:

  • Kinase Inhibition: Many pyrazoles are designed as ATP-competitive inhibitors of protein kinases (e.g., EGFR, VEGFR, CDK2) that are crucial for cancer cell proliferation and survival.[15][16]

  • Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[17]

  • DNA Binding and Intercalation: Certain pyrazole analogs can bind to DNA, disrupting replication and transcription processes.[15]

Experimental Protocol: MTT Assay for Cytotoxicity The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[15][18]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at ~570 nm using a microplate reader.

  • IC₅₀ Calculation: The absorbance is directly proportional to the number of viable cells. Plot the percentage of cell viability versus compound concentration to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Table 2: Anticancer Activity of Representative Pyrazole Derivatives

Compound ReferenceCancer Cell LineTarget/MechanismIC₅₀ (µM)Source
Compound 43MCF-7 (Breast)PI3 Kinase Inhibitor0.25[15]
Compound 33CDK2 InhibitorCDK2 Inhibitor0.074[15]
Compound 25HT29 (Colon)Antiangiogenic3.17[15]
Compounds 57, 58HepG2 (Liver)Cytotoxicity3.11 - 4.91[15]
Compound 70c, 70fVariousCytotoxicityNot specified[17]

Part 3: Structure-Activity Relationships (SAR) and Future Perspectives

Systematic analysis of SAR is crucial for optimizing lead compounds. For pyrazole-based carboxylic acids, several trends have been observed:

  • Substituents on N1-phenyl ring: Electron-withdrawing groups (e.g., halogens, nitro groups) often enhance anticancer and antimicrobial activity.[6][15]

  • The Carboxylic Acid Position: The position of the carboxylic acid (e.g., at C3 or C4) significantly influences binding affinity to target enzymes.

  • Hybrid Molecules: Fusing the pyrazole core with other pharmacologically active heterocycles (e.g., thiazolidinone, isoxazole, benzothiazole) can lead to compounds with enhanced potency or dual-action mechanisms.[15][19]

The versatility of the pyrazole carboxylic acid scaffold ensures its continued relevance in drug discovery. Future research will likely focus on developing highly selective kinase inhibitors, exploring novel mechanisms of action, and utilizing computational modeling to design next-generation therapeutics with improved efficacy and safety profiles.

References

The Elusive Genesis of a Pyrazole: An In-depth Technical Guide to 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid and Its Isomeric Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Pyrazole Isomer Maze

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, forming the core of numerous therapeutic agents. However, the inherent asymmetry of the pyrazole ring gives rise to a landscape of positional isomers, each with potentially distinct synthetic accessibility and pharmacological profiles. This guide delves into the discovery and history of a specific, yet sparsely documented molecule: 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid.

Due to the limited direct historical information on this particular isomer, this document will first illuminate the broader context of closely related and more extensively studied isomers. By understanding the established synthesis and application of its structural cousins, we can then logically deduce and present a robust, scientifically-grounded pathway for the synthesis of the title compound.

The Prominent Isomer: 3-(5-methyl-1H-pyrazol-3-yl)propanoic acid (MPP) - A Diagnostic Beacon

A significant body of literature exists for an isomer of our target molecule, 3-(5-methyl-1H-pyrazol-3-yl)propanoic acid, commonly known as MPP. This compound and its isotopically labeled variants have found a crucial application as an analytical standard in the diagnosis of Tyrosinemia Type 1.[1][2][3] This inherited metabolic disorder leads to an accumulation of toxic metabolites, including succinylacetone. In diagnostic tests, succinylacetone is chemically converted to a pyrazole derivative for quantification, and deuterated or ¹³C-labeled MPP serves as an internal standard for accurate measurement in dried blood spot samples.[1][2]

The established use of MPP underscores the importance of the methyl-pyrazolyl propanoic acid scaffold in biomedical applications and provides a compelling reason to explore the synthesis and potential utility of its less-documented isomers.

Deconstructing the Target Molecule: A Proposed Synthetic Genesis

While a definitive historical record of the first synthesis of this compound remains elusive in readily available literature, its structure lends itself to a logical and plausible synthetic strategy based on well-established principles of pyrazole chemistry. The primary challenge in synthesizing substituted pyrazoles lies in controlling the regioselectivity of the cyclization and subsequent N-alkylation steps.

Retrosynthetic Analysis: A Logic-Driven Approach

A retrosynthetic analysis of the target compound suggests a disconnection at the N-methyl group and the pyrazole ring itself, leading back to simpler, commercially available starting materials.

Retrosynthesis target This compound precursor1 N-Alkylation target->precursor1 intermediate1 Ethyl 3-(1H-pyrazol-5-yl)propanoate precursor2 Esterification intermediate1->precursor2 intermediate2 Pyrazole-5-propanoic acid precursor3 Cyclocondensation intermediate2->precursor3 precursor1->intermediate1 precursor2->intermediate2 starting_material1 Hydrazine precursor3->starting_material1 starting_material2 Diketone Precursor precursor3->starting_material2

Caption: Retrosynthetic pathway for this compound.

Proposed Synthetic Protocol

The following multi-step protocol outlines a scientifically sound method for the preparation of this compound.

Step 1: Synthesis of the Pyrazole Core via Cyclocondensation

The foundational Knorr pyrazole synthesis, first reported in 1883, remains a robust method for constructing the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine.[4]

  • Reaction:

  • Detailed Protocol:

    • To a solution of a suitable β-keto ester, such as ethyl 4-acetyl-5-oxohexanoate, in a protic solvent like ethanol, add an equimolar amount of hydrazine hydrate.

    • The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation and subsequent cyclization.

    • Upon completion, the solvent is removed under reduced pressure, and the resulting crude pyrazole can be purified by crystallization or chromatography. This reaction often yields a mixture of regioisomers, which would require careful separation.

Step 2: N-Methylation of the Pyrazole Ring

The alkylation of an unsymmetrical pyrazole can lead to a mixture of N1 and N2 alkylated products. The regioselectivity of this step is influenced by steric and electronic factors, as well as the reaction conditions.[1][5][6]

  • Reaction:

  • Detailed Protocol:

    • The pyrazole-propanoic acid from the previous step is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF).

    • A base, such as potassium carbonate or sodium hydride, is added to deprotonate the pyrazole nitrogen, forming the more nucleophilic pyrazolate anion.

    • A methylating agent, for instance, methyl iodide or dimethyl sulfate, is added dropwise to the reaction mixture.

    • The reaction is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC).

    • Work-up involves quenching the reaction with water, followed by extraction with an organic solvent. The desired N1-methylated isomer must be separated from the N2-methylated isomer and any unreacted starting material, typically by column chromatography.

Step 3: Hydrolysis of the Ester (if applicable)

If the synthesis begins with an ester of the propanoic acid, a final hydrolysis step is necessary.

  • Reaction:

  • Detailed Protocol:

    • The ester is dissolved in a mixture of an alcohol (e.g., ethanol) and water.

    • A base, such as sodium hydroxide or potassium hydroxide, is added, and the mixture is heated to reflux.

    • After the reaction is complete, the mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

    • The solid product is collected by filtration, washed with cold water, and dried.

Experimental Workflow and Logic

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials: Diketone & Hydrazine step1 Step 1: Cyclocondensation (Knorr Synthesis) start->step1 intermediate Intermediate: 3-(1H-pyrazol-5-yl)propanoic acid step1->intermediate step2 Step 2: N-Methylation (Base + Methylating Agent) intermediate->step2 product Product: This compound step2->product purification Purification: Column Chromatography / Crystallization product->purification analysis Structural Verification: NMR, MS, IR purification->analysis

Caption: Proposed experimental workflow for the synthesis and characterization of this compound.

Data Presentation: Physicochemical Properties

While experimental data for the title compound is scarce, the following table presents a comparison of predicted and known properties of related isomers.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound C₇H₁₀N₂O₂154.17Not assigned
3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid C₇H₁₀N₂O₂154.17180741-46-2
3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid (MPP) C₇H₁₀N₂O₂154.171367702-76-8

Future Perspectives and Applications

The exploration of less-common isomers of biologically active scaffolds is a fertile ground for drug discovery. While the specific biological activity of this compound is yet to be determined, its structural similarity to MPP and other bioactive pyrazoles suggests it could be a valuable building block in the synthesis of novel therapeutic agents. Further research into its synthesis, characterization, and biological screening is warranted to unlock its potential. The synthetic protocol outlined in this guide provides a solid foundation for such investigations.

References

A Strategic Guide to Target Identification and Deconvolution for 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of therapeutic applications, from anti-inflammatory to anti-cancer agents.[1][2][3] The compound 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid represents a novel chemical entity with an uncharacterized biological profile. The absence of a priori knowledge of its mechanism of action necessitates a systematic and multi-pronged approach to identify its molecular target(s). This technical guide provides a comprehensive strategic workflow for the target identification, deconvolution, and validation of this compound. We present a logical progression of experimental strategies, beginning with unbiased phenotypic screening to ascertain its cellular effects, followed by robust, state-of-the-art proteomic techniques for target identification, and culminating in focused biochemical assays against high-probability target families. This document is intended for drug discovery researchers and scientists, offering detailed experimental protocols, the rationale behind methodological choices, and illustrative data to guide the exploration of this promising molecule.

Introduction: The Pyrazole Scaffold and the Challenge of a Novel Compound

The pyrazole ring system is a cornerstone of drug discovery, prized for its metabolic stability and its ability to act as a versatile scaffold for arranging pharmacophores to achieve potent and selective biological activity.[3][4] Marketed drugs such as Celecoxib (a selective COX-2 inhibitor) and Sildenafil (a PDE5 inhibitor) highlight the therapeutic success of pyrazole-containing molecules.[2][5] The subject of this guide, this compound, is a structurally distinct member of this class. However, with no published data on its biological activity, it represents a classic challenge in early-stage drug discovery: a hit with an unknown mechanism of action (MOA).

Identifying the molecular target is a critical step that transforms a bioactive compound into a viable lead for a drug development program.[6] Knowledge of the target enables scaffold optimization, facilitates the development of pharmacodynamic markers, and provides a mechanistic basis for efficacy and potential toxicity.[7] This guide outlines a "phenotype-first" or "forward pharmacology" approach, which has historically been a powerful engine for discovering first-in-class medicines.[8][9] We will detail a workflow designed to systematically uncover the therapeutic potential of this compound.

Phase 1: Unbiased Phenotypic Screening to Uncover Biological Function

The initial step in characterizing a novel compound is to understand its effect in a disease-relevant biological system without preconceived notions of its target.[10][11] High-Content Screening (HCS) is an ideal methodology, using automated microscopy and image analysis to quantify multiple phenotypic changes in cells simultaneously.[12][13] This approach can reveal effects on cell proliferation, morphology, apoptosis, or the status of specific organelles, providing crucial clues to the compound's MOA.[14]

Rationale for HCS in Initial Investigation

A phenotypic screen serves as a functional primary assay.[15] By testing this compound across a panel of diverse cell lines (e.g., cancer lines from different tissues, inflammatory cell models), we can identify which biological contexts are most sensitive to the compound. The resulting "phenotypic fingerprint" can be compared to those of known drugs to generate initial hypotheses about its MOA.[16]

Experimental Workflow: High-Content Screening

The overall workflow for HCS involves automated sample handling, imaging, and analysis to process large numbers of perturbations.[12]

HCS_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Cell_Plating Plate Cells (e.g., 384-well plates) Compound_Addition Add Compound Dilutions & Vehicle Controls Cell_Plating->Compound_Addition Incubation Incubate (24-72 hours) Compound_Addition->Incubation Staining Fix, Permeabilize & Stain Cells (e.g., Cell Painting Dyes) Incubation->Staining Acquisition Automated Microscopy Image Acquisition Staining->Acquisition Segmentation Image Segmentation (Nuclei, Cytoplasm) Acquisition->Segmentation Feature_Extraction Feature Extraction (Morphology, Intensity, Texture) Segmentation->Feature_Extraction Data_Analysis Statistical Analysis & Phenotypic Profiling Feature_Extraction->Data_Analysis Hit_ID Hit Identification & MOA Hypothesis Data_Analysis->Hit_ID

Figure 1. High-Content Screening (HCS) Experimental Workflow.
Detailed Protocol: High-Content Cellular Imaging Screen

This protocol is a generalized framework for an HCS assay.[7]

  • Cell Plating: Seed a panel of selected cell lines (e.g., A549 lung cancer, MCF7 breast cancer, U-2 OS osteosarcoma) into clear-bottom 384-well microplates at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Use a liquid handler to add the compound dilutions to the cell plates. Include vehicle (DMSO) controls and a positive control known to induce a strong phenotype (e.g., Staurosporine for apoptosis).

  • Incubation: Incubate the plates for a relevant duration (e.g., 48 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Staining:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Stain with a multiplexed dye set (e.g., Hoechst for nuclei, Phalloidin conjugate for actin cytoskeleton, MitoTracker for mitochondria). Incubate for 30 minutes in the dark.

    • Wash three times with PBS.

  • Image Acquisition: Use an automated high-content imaging system to acquire images from multiple channels (e.g., DAPI, FITC, TRITC) from each well. Capture at least four fields per well to ensure statistical power.

  • Image Analysis:

    • Use HCS analysis software to perform image segmentation to identify individual cells and their subcellular compartments (nuclei, cytoplasm).

    • Extract quantitative features for each cell, such as nuclear size and shape, cytoskeletal texture, and mitochondrial intensity.

    • Aggregate single-cell data to well-level averages.

  • Data Analysis: Calculate dose-response curves for each measured feature. Identify features that change significantly upon compound treatment. A "hit" is defined as a reproducible, dose-dependent change in a specific cellular phenotype.

Phase 2: Target Deconvolution via Proteomic Approaches

Once a reliable phenotype is established, the next crucial phase is to identify the direct protein target(s) responsible for this effect. This process, known as target deconvolution, bridges the gap between phenotype and molecular mechanism.[6][16] We will focus on two robust and widely adopted strategies: a label-free method (DARTS) and an affinity-based method (Affinity Chromatography-Mass Spectrometry).

Label-Free Approach: Drug Affinity Responsive Target Stability (DARTS)

Causality: The DARTS method is predicated on a fundamental biophysical principle: the binding of a small molecule to its target protein often stabilizes the protein's conformation, making it more resistant to degradation by proteases.[1][17] Its primary advantage is that it uses the native, unmodified compound, eliminating the risk that a chemical linker or tag might alter its binding properties.[18]

DARTS_Workflow cluster_prep Preparation cluster_treat Treatment cluster_digest Digestion & Analysis Lysate Prepare Cell Lysate Split Split Lysate into Two Aliquots Lysate->Split Treat_Cmpd Treat with Compound Split->Treat_Cmpd Treat_Veh Treat with Vehicle (e.g., DMSO) Split->Treat_Veh Protease Add Protease (e.g., Pronase) Treat_Cmpd->Protease Treat_Veh->Protease Quench Stop Digestion Protease->Quench SDS_PAGE Run SDS-PAGE Quench->SDS_PAGE Analysis Excise Protected Bands for Mass Spectrometry SDS_PAGE->Analysis Target_ID Identify Target Protein Analysis->Target_ID Kinase_Pathway Stimulus Stress / Cytokine MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates MAPK14 p38α MAPK MAPKK->MAPK14 phosphorylates Substrate Downstream Substrate (e.g., MK2) MAPK14->Substrate phosphorylates Response Inflammatory Response (e.g., TNF-α production) Substrate->Response Compound 3-(1-methyl-1H-pyrazol-5-yl) propanoic acid Compound->MAPK14 inhibits COX_Pathway Membrane Membrane Phospholipids PLA2 PLA₂ AA Arachidonic Acid PLA2->AA releases COX2 COX-2 (Cyclooxygenase-2) AA->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 converts to Synthases Isomerases Prostaglandins Prostaglandins (e.g., PGE₂) Synthases->Prostaglandins converts to Inflammation Inflammation, Pain Prostaglandins->Inflammation mediate Compound 3-(1-methyl-1H-pyrazol-5-yl) propanoic acid Compound->COX2 inhibits

References

Whitepaper: A Senior Scientist's Guide to In Silico Interaction Modeling of 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Drug Development Professionals, Computational Biologists, and Medicinal Chemists Objective: To provide a comprehensive, field-proven technical guide for the robust in silico analysis of a novel small molecule's interaction with a biological target, using 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid as a case study.

Executive Summary

The journey from a promising small molecule to a validated drug candidate is fraught with challenges, demanding a rigorous, multi-faceted evaluation process. In silico modeling stands as a cornerstone of modern drug discovery, offering a powerful, resource-efficient means to predict, analyze, and refine molecular interactions before committing to costly and time-consuming wet-lab experiments[1][2]. This guide delineates a complete computational workflow for investigating the potential interactions of a novel compound, this compound.

We move beyond a simple recitation of steps, instead focusing on the causality behind each decision—from the meticulous preparation of ligand and protein structures to the predictive power of molecular docking and the dynamic validation offered by molecular dynamics (MD) simulations. Each protocol is presented as a self-validating system, incorporating critical checkpoints and analytical methods to ensure the scientific integrity of the results. By grounding our methods in authoritative protocols and providing a transparent, reproducible framework, this document serves as both a practical guide and a reference for best practices in computational chemistry[3][4].

Introduction: The Molecule and the Method

The Subject Molecule: this compound

Our molecule of interest is a derivative of pyrazole, a five-membered heterocyclic ring structure. Pyrazole scaffolds are prevalent in medicinal chemistry, found in numerous approved drugs due to their ability to form key interactions, such as hydrogen bonds, and their metabolic stability[5]. The specific structure of this compound, with its carboxylic acid tail, suggests a potential for ionic and hydrogen bond interactions, making it an intriguing candidate for binding to protein active sites.

The Rationale for In Silico Investigation

Before synthesizing and testing this compound, computational methods allow us to build a robust hypothesis about its behavior[6][7]. We can ask critical questions:

  • Does this molecule have a predicted affinity for any known drug targets?

  • What is its most likely binding pose within a target's active site?

  • Are the predicted interactions stable over time in a simulated physiological environment?

This guide will walk through the process of answering these questions, establishing a foundational dataset that can guide future in vitro and in vivo studies.

Chapter 1: Ligand and Target Preparation - The Foundation of Accuracy

The principle of "garbage in, garbage out" is acutely true in computational modeling. The accuracy of any simulation is fundamentally limited by the quality of the starting structures.

Ligand Structure Generation and Optimization

For a novel compound, a high-quality 3D structure is not typically available in public databases. The first step is to generate it.

Experimental Protocol: Ligand Preparation

  • 2D Sketching: Draw the molecule using chemical drawing software (e.g., MarvinSketch, ChemDraw).

  • Conversion to 3D: Convert the 2D structure into a 3D conformation.

  • Energy Minimization: This is a critical step. The initial 3D structure is computationally "strained." A geometry optimization using a suitable force field (e.g., MMFF94) or a quantum mechanical method is performed to find a low-energy, stable conformation. This ensures correct bond lengths and angles[8].

  • Charge Assignment: Assign partial atomic charges (e.g., Gasteiger charges for docking or AM1-BCC charges for MD simulations), which are crucial for calculating electrostatic interactions[9].

  • File Format Conversion: Save the final, optimized structure in a format suitable for docking software, such as .pdbqt for AutoDock Vina[10].

Target Identification and Preparation

Given the prevalence of pyrazole derivatives as inhibitors of cyclooxygenase (COX) enzymes, we will select human COX-2 as a plausible hypothetical target for this guide.

Experimental Protocol: Target Protein Preparation

  • Structure Retrieval: Download the X-ray crystal structure of human COX-2 from the Protein Data Bank (PDB; --INVALID-LINK--]">www.rcsb.org)[11]. For this guide, we will use PDB ID: 5KIR.

  • Initial Cleaning: The raw PDB file contains non-essential information for docking, such as water molecules, co-crystallized ligands, and potentially multiple protein chains[8].

    • Remove all water molecules. Some advanced docking protocols may retain specific, structurally important water molecules, but for a standard procedure, they are removed.

    • Delete any co-crystallized ligands or cofactors that are not part of the study.

    • Isolate the protein chain of interest if the biological unit is a monomer.

  • Structural Correction: Add hydrogen atoms, as they are typically not resolved in X-ray structures but are vital for hydrogen bonding[10]. Correct any missing side chains or loops if necessary, using tools like the Dock Prep module in UCSF Chimera[9].

  • Charge and Format: Assign atomic charges and save the prepared receptor in the .pdbqt format, which includes charge information and atom types for AutoDock Vina[12].

Chapter 2: Predicting Binding Modes - Molecular Docking

Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a protein[13]. It functions by sampling a vast number of possible conformations and scoring them based on their energetic favorability[12].

The "Why": The Logic of Docking Algorithms

Docking algorithms explore the conformational space of the ligand within a defined region of the protein, treating the protein as rigid (in most standard docking) and the ligand as flexible. A scoring function then estimates the binding free energy for each pose. A more negative score typically indicates a more favorable binding interaction[14].

The "How": A Step-by-Step Protocol for AutoDock Vina

Experimental Protocol: Molecular Docking

  • Define the Search Space (Grid Box): The docking algorithm needs to know where to search. A "grid box" is defined around the protein's active site. If a co-crystallized ligand was present in the original structure, centering the box on its location is a reliable strategy[3][11].

  • Configuration File: Create a configuration file (conf.txt) that specifies the file paths for the prepared receptor and ligand, the center coordinates and dimensions of the grid box, and the output file name.

  • Execute Docking: Run the AutoDock Vina simulation from the command line. Vina will generate an output file (e.g., out_ligand.pdbqt) containing the predicted binding poses, ranked by their affinity scores.

  • Analyze the Docking Log: A log file (log.txt) is also generated, which contains the binding affinity scores (in kcal/mol) and RMSD values for each predicted pose[15].

Self-Validation: Ensuring Docking Reliability

To trust the results, a validation step is essential. If a known inhibitor's crystal structure is available for your target, a common validation technique is re-docking . This involves removing the co-crystallized ligand and docking it back into the active site. A successful docking protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å[14][16].

Data Interpretation

The primary outputs are the binding affinity and the 3D pose.

  • Binding Affinity: This score provides a quantitative estimate of binding strength. It's most powerful when comparing a series of compounds against the same target under identical docking parameters.

  • Pose Analysis: The 3D coordinates of the best-scoring pose must be visually inspected using software like PyMOL or UCSF Chimera[14]. The key is to analyze the specific intermolecular interactions (hydrogen bonds, hydrophobic contacts, ionic bonds) between the ligand and the protein's active site residues.

Table 1: Hypothetical Docking Results for this compound with COX-2

Pose #Binding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (Hypothetical)Interaction Type
1-8.50.000Arg120, Tyr355Ionic, Hydrogen Bond
2-8.21.251Val523, Ser353Hydrophobic, H-Bond
3-7.91.874Arg120, Leu352Ionic, Hydrophobic

This table summarizes the quantitative output, while visual analysis of Pose 1 would confirm the specific atoms involved in the crucial ionic bond with Arg120.

Chapter 3: Assessing Complex Stability - Molecular Dynamics Simulation

While docking provides a valuable static snapshot of a potential binding event, it does not account for the inherent flexibility of the protein or the influence of the solvent environment. Molecular Dynamics (MD) simulations address this by modeling the atom-by-atom movement of the entire system over time[17][18].

The "Why": The Power of Dynamic Simulation

MD simulations solve Newton's equations of motion for every atom in the system, providing a trajectory of how the protein-ligand complex behaves in a more realistic, solvated environment. This allows us to:

  • Assess the stability of the binding pose predicted by docking.

  • Observe conformational changes in the protein induced by the ligand.

  • Calculate a more rigorous estimation of binding free energy (e.g., via MM/PBSA methods).

The "How": A Step-by-Step GROMACS Protocol

We will use the best-ranked pose from our docking experiment as the starting point for the MD simulation.

Experimental Protocol: GROMACS MD Simulation

  • System Preparation:

    • Topology Generation: Generate a topology file for the protein using a standard force field like CHARMM36m[19]. The ligand requires separate parameterization, as force fields do not contain parameters for novel molecules. Servers like CGenFF or SwissParam can generate these parameters[20][21][22].

    • Combine Protein and Ligand: Merge the coordinate and topology files to create the complete protein-ligand complex[23][24].

  • Solvation and Ionization:

    • Define Simulation Box: Place the complex in a simulation box of a defined shape (e.g., cubic) with sufficient padding.

    • Add Solvent: Fill the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration[25].

  • Simulation Execution:

    • Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during setup[18].

    • Equilibration: Perform two equilibration phases. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density[25]. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.

    • Production MD: Run the final simulation without restraints for a duration sufficient to observe the phenomena of interest (e.g., 100 ns)[18].

Self-Validation: Trajectory Analysis for Stability

The raw output of an MD simulation is a trajectory file containing the coordinates of all atoms at each time step. Analysis is required to extract meaningful insights[17][26][27].

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand's heavy atoms over time relative to the starting structure. A stable, plateauing RMSD curve indicates that the system has reached equilibrium and the ligand is not drifting out of the binding pocket[28].

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible and rigid regions. High fluctuation in the binding site might indicate instability.

  • Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) between the ligand and protein throughout the simulation. The persistence of these interactions is a strong indicator of a stable binding mode.

Table 2: Hypothetical MD Simulation Analysis Summary (100 ns)

MetricAnalyteAverage ValueInterpretation
RMSDProtein Backbone1.5 Å (plateau after 10 ns)Protein structure is stable.
RMSDLigand (vs. Protein)1.2 Å (plateau after 5 ns)Ligand binding pose is stable within the pocket.
RMSFActive Site ResiduesLow (< 1.0 Å)The binding pocket remains well-defined.
Hydrogen BondsLigand-Arg12095% occupancyThe key hydrogen bond is highly stable.
The In Silico Workflow Visualization

A robust computational analysis follows a logical progression from initial setup to dynamic validation.

G cluster_0 Preparation Phase cluster_1 Prediction Phase cluster_2 Validation Phase cluster_3 Analysis Phase Ligand 1. Ligand Preparation (3D Structure, Charges) Docking 3. Molecular Docking (Predict Pose & Affinity) Ligand->Docking Target 2. Target Preparation (PDB Cleaning, Hydrogens) Target->Docking MD 4. MD Simulation (Assess Complex Stability) Docking->MD Best Pose Analysis 5. Synthesis & Hypothesis (Combine All Data) MD->Analysis Trajectory Data

Caption: High-level workflow for in silico interaction analysis.

Detailed Molecular Dynamics Workflow

The MD simulation itself is a multi-step process requiring careful setup and equilibration before the final production run.

MD_Workflow start Start: Docked Protein-Ligand Complex topology 1. Generate Topologies (Protein & Ligand) start->topology box 2. Create Solvated & Ionized System topology->box em 3. Energy Minimization box->em nvt 4. NVT Equilibration (Temperature) em->nvt npt 5. NPT Equilibration (Pressure & Density) nvt->npt prod 6. Production MD Run npt->prod analysis 7. Trajectory Analysis (RMSD, RMSF, H-Bonds) prod->analysis

References

An In-Depth Technical Guide to the Solubility and Stability of 3-(1-methyl-1H-pyrazol-5-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive technical overview of the critical physicochemical properties of 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid, with a primary focus on its solubility and chemical stability. These parameters are fundamental to the successful development of any new chemical entity in the pharmaceutical industry. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and versatile biological activity.[1][2][3] This document outlines detailed, field-proven protocols for the systematic evaluation of the compound's aqueous and organic solubility, alongside a robust strategy for assessing its stability under various stress conditions as mandated by international regulatory guidelines. The insights and data generated from these studies are crucial for guiding formulation development, predicting in vivo behavior, and establishing appropriate storage conditions and shelf-life.

Introduction

2.1 Chemical Identity and Structure

  • Compound Name: this compound

  • Molecular Formula: C₇H₁₀N₂O₂

  • Molecular Weight: 154.17 g/mol [4]

  • Structure:

2.2 Significance in Pharmaceutical Research

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the core of drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, anti-cancer, and anti-microbial agents. [5][6]Their utility stems from the pyrazole ring's ability to act as a bioisostere for other aromatic rings, often improving physicochemical properties like solubility while maintaining or enhancing biological activity. [7]The metabolic stability of the pyrazole nucleus is another key advantage in drug design. [1] 2.3 The Critical Role of Solubility and Stability in Drug Development

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and variable clinical outcomes. Conversely, understanding a compound's stability profile is essential for ensuring its quality, safety, and efficacy over time. [8]Forced degradation studies are a regulatory requirement designed to identify potential degradation products and establish the intrinsic stability of a drug substance. [9][10]These studies help in developing stability-indicating analytical methods, which are crucial for quality control throughout the drug's lifecycle. [11]

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is a prerequisite for any solubility and stability assessment.

3.1 Determination of pKa

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For this compound, the carboxylic acid group is the primary ionizable center. The pKa of the pyrazole ring nitrogen is significantly lower (around 2.5) and thus less relevant at physiological pH. [7]

  • Experimental Approach: Potentiometric Titration This is the gold-standard method for pKa determination. A solution of the compound is titrated with a strong base (e.g., NaOH), and the pH is monitored with a calibrated electrode. The pKa is determined from the midpoint of the titration curve.

3.2 Measurement of LogP/LogD

  • LogP (Octanol-Water Partition Coefficient): This value measures the lipophilicity of the non-ionized form of the compound.

  • LogD (Distribution Coefficient): This is the effective lipophilicity of the compound at a specific pH, accounting for both ionized and non-ionized forms.

Given the ionizable nature of the topic compound, LogD is the more physiologically relevant parameter.

  • Experimental Approach: Shake-Flask Method This traditional method involves dissolving the compound in a biphasic system of n-octanol and a buffered aqueous solution (e.g., pH 7.4). After equilibration, the concentration of the compound in each phase is measured (typically by HPLC-UV), and the ratio is calculated to determine LogD.

3.3 Solid-State Characterization

Techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are essential to understand the solid form of the active pharmaceutical ingredient (API), including its crystallinity, melting point, and thermal decomposition profile. This information is vital as different solid forms (polymorphs, solvates) can have different solubility and stability characteristics.

3.4 Summary Table of Physicochemical Properties

PropertyPredicted/Typical ValueSignificance
pKa (Carboxylic Acid) ~4-5Governs the extent of ionization and thus pH-dependent solubility.
LogD at pH 7.4 < 1A lower LogD suggests higher hydrophilicity and likely better aqueous solubility.
Polar Surface Area ~55.1 Ų [4]Influences membrane permeability and solubility.
Hydrogen Bond Donors 1 (from COOH)Contributes to interactions with polar solvents like water.
Hydrogen Bond Acceptors 3 (2 from N, 1 from C=O)Contributes to interactions with polar solvents.

Aqueous Solubility Assessment

The aqueous solubility of an ionizable compound is critically dependent on the pH of the medium. The Henderson-Hasselbalch equation is a fundamental tool for predicting this relationship. [12][13][14] 4.1 Theoretical Background: The Henderson-Hasselbalch Equation

For a weak acid like this compound, the total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the un-ionized form (S₀) and the concentration of the ionized form. The relationship can be described by the equation:

S_total = S₀ * (1 + 10^(pH - pKa))

This equation illustrates that as the pH increases above the pKa, the solubility of a weak acid increases significantly due to the formation of the more soluble ionized (carboxylate) form. [15][16] 4.2 Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Assay

The shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility. [17][18][19] Step-by-Step Methodology:

  • Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

  • Sample Preparation: Add an excess amount of the solid compound to vials containing each buffer. The excess solid is crucial to ensure saturation. [18]3. Equilibration: Seal the vials and agitate them in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium. [17][20]4. Phase Separation: After equilibration, separate the solid and liquid phases. This is typically done by centrifugation or filtration.

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • pH Verification: Measure the final pH of each saturated solution to confirm it has not changed during the experiment. [18] 4.3 Workflow for Thermodynamic Solubility Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Buffers Prepare Buffers (pH 2-9) Add_API Add API to Buffers Prep_Buffers->Add_API Weigh_API Weigh Excess API Weigh_API->Add_API Equilibrate Equilibrate (24-48h) @ Constant Temp Add_API->Equilibrate Separate Separate Phases (Centrifuge/Filter) Equilibrate->Separate Quantify Quantify Supernatant (HPLC-UV) Separate->Quantify Verify_pH Verify Final pH Separate->Verify_pH Plot Plot Solubility vs. pH Quantify->Plot Verify_pH->Plot

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

4.4 pH-Solubility Profile

The data obtained from the shake-flask assay is used to generate a pH-solubility profile. For this compound, a characteristic profile for a weak acid is expected: low solubility at acidic pH (below the pKa) and significantly higher solubility at neutral and basic pH.

4.5 Table of Expected Aqueous Solubility Data

pHExpected Solubility Range (µg/mL)Predominant Species
2.0 Low (e.g., < 50)Un-ionized (COOH)
4.5 (at pKa) Moderate50% COOH, 50% COO⁻
7.4 High (e.g., > 1000)Ionized (COO⁻)
9.0 Very HighIonized (COO⁻)

Solubility in Organic Solvents and Biorelevant Media

Understanding solubility in various media is crucial for formulation development and for predicting in vivo dissolution.

  • Organic Solvents: Solubility data in common pharmaceutical solvents (e.g., ethanol, propylene glycol, PEG 400) helps guide the development of liquid formulations.

  • Biorelevant Media: Solubility in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) provides a more accurate prediction of how the drug will behave in the gastrointestinal tract.

The experimental protocol is similar to the aqueous shake-flask method, substituting the aqueous buffers with the relevant organic or biorelevant media.

Chemical Stability Profiling

Chemical stability is assessed through forced degradation (stress testing) studies, which are conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guideline. [21][22][23][24]The goal is to identify likely degradation pathways and to develop a stability-indicating analytical method. [9][11]A degradation of 5-20% is typically targeted to ensure that primary degradants are formed without excessive decomposition. [25][26] 6.1 Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions cluster_analysis Analysis API_Sol Prepare API Solution (e.g., in ACN:Water) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API_Sol->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) API_Sol->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API_Sol->Oxidation Thermal Thermal Stress (e.g., 80°C, Solid & Soln) API_Sol->Thermal Photo Photostability (ICH Q1B Light Box) API_Sol->Photo Neutralize Neutralize (if needed) Acid->Neutralize Base->Neutralize Analyze Analyze by HPLC-UV/DAD Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Mass_Balance Assess Mass Balance Analyze->Mass_Balance Identify Identify Degradants (LC-MS) Analyze->Identify

Caption: Workflow for Forced Degradation and Stability Analysis.

6.2 Hydrolytic Stability

  • Protocol: The compound is exposed to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions. [25]Samples are often heated (e.g., 60°C) to accelerate degradation.

  • Expected Outcome: Carboxylic acid derivatives are generally stable to acid hydrolysis. However, the pyrazole ring could be susceptible to degradation under harsh conditions. Esterification is not a concern here, but amide hydrolysis would be if the structure were different.

6.3 Oxidative Stability

  • Protocol: The compound is exposed to an oxidizing agent, typically hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Expected Outcome: The pyrazole ring, being electron-rich, is potentially susceptible to oxidation. N-oxides are common oxidative degradation products for nitrogen-containing heterocycles.

6.4 Photostability

  • Protocol: The compound (both solid and in solution) is exposed to a controlled light source that provides both UV and visible light, as specified in ICH guideline Q1B. [11][21]* Expected Outcome: Aromatic systems like pyrazole can be susceptible to photolytic degradation. The extent of degradation will determine if light-protective packaging is required.

6.5 Thermal Stability

  • Protocol: The solid compound and a solution are exposed to elevated temperatures (e.g., 80°C) for a defined period.

  • Expected Outcome: This tests the intrinsic thermal stability of the molecule and helps to identify potential issues related to manufacturing processes (e.g., drying) or storage in hot climates.

6.6 Summary Table of Stability Under Stress Conditions

Stress ConditionReagent/ConditionExpected StabilityPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°CLikely StableRing opening under very harsh conditions
Base Hydrolysis 0.1 M NaOH, RTLikely StablePotential for ring rearrangement
Oxidation 3% H₂O₂, RTPotentially LabileN-oxidation of the pyrazole ring
Photolysis ICH Q1B light exposurePotentially LabilePhotolytic cleavage or rearrangement
Thermal 80°CLikely StableDecarboxylation at very high temperatures

Analytical Methodologies

A robust, stability-indicating analytical method is the backbone of any solubility or stability study.

  • HPLC-UV/DAD: A High-Performance Liquid Chromatography (HPLC) method with a UV or Diode-Array Detector (DAD) is the primary tool for quantifying the parent compound and its degradation products. The method must be developed and validated to ensure it can separate the parent peak from all potential degradants and excipients.

  • LC-MS: Liquid Chromatography-Mass Spectrometry is indispensable for identifying the structures of unknown degradation products observed during stability studies. This information is critical for understanding degradation pathways and assessing the safety of the impurities.

Discussion and Strategic Implications

The collective data from these studies will paint a clear picture of the developability of this compound.

  • Interpreting the Data: The pH-solubility profile will directly inform the selection of the most promising formulation strategy. For instance, high solubility at neutral pH suggests good potential for oral solid dosage forms. Stability data will dictate manufacturing, packaging, and storage requirements. Significant degradation under specific conditions (e.g., photolysis) will necessitate protective measures (e.g., amber vials, opaque packaging).

  • Potential Formulation Strategies:

    • High Solubility: If solubility is high across the physiological pH range, simple formulations like immediate-release tablets or capsules are feasible.

    • Low Solubility at Acidic pH: For oral delivery, an enteric coating might be considered to allow the drug to bypass the acidic environment of the stomach and dissolve in the more favorable pH of the small intestine.

    • Salt Formation: Creating a salt of the carboxylic acid (e.g., a sodium or potassium salt) is a common and effective strategy to dramatically increase aqueous solubility and dissolution rate.

Conclusion

A systematic and rigorous evaluation of the solubility and stability of this compound is a critical, non-negotiable step in its development pathway. The protocols and principles outlined in this guide, grounded in established scientific methods and regulatory expectations, provide a robust framework for generating the essential data needed to make informed decisions. By thoroughly characterizing these fundamental properties, researchers can de-risk development, optimize formulation strategies, and ultimately accelerate the journey of this promising pyrazole derivative towards clinical application.

References

Navigating the Isomeric Landscape of (Methyl-pyrazolyl)propanoic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry and drug development. Its unique structural and electronic properties allow for diverse functionalization, leading to a wide array of biological activities. Pyrazole-containing compounds have demonstrated efficacy as anti-inflammatory, antimicrobial, anticancer, and analgesic agents, among others.[1] This guide delves into the technical nuances of a specific subset of this important class of molecules: (methyl-pyrazolyl)propanoic acids. Due to the limited specific data on 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid, this document will provide a comprehensive overview of its closely related and better-characterized isomers, focusing on their nomenclature, synthesis, and potential applications, thereby offering a valuable resource for researchers navigating this chemical space.

The Critical Role of Isomerism in (Methyl-pyrazolyl)propanoic Acids

The core challenge and scientific interest in (methyl-pyrazolyl)propanoic acids lie in their isomerism. The positions of the methyl group and the propanoic acid substituent on the pyrazole ring dramatically influence the molecule's physical, chemical, and biological properties. Understanding these isomeric differences is paramount for unambiguous scientific communication and for the rational design of new chemical entities.

The three primary isomers that are often encountered and commercially available are:

  • This compound : The initially specified compound.

  • 3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid : A commercially available isomer.

  • 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid : Another commercially available isomer.

The subtle shifts in substituent placement can lead to significant differences in reactivity, solubility, and, most importantly, how the molecule interacts with biological targets.

Visualization of Key Isomers

Caption: Structural comparison of key (methyl-pyrazolyl)propanoic acid isomers.

Synthesis Strategies for Pyrazole Carboxylic Acids

The synthesis of pyrazole derivatives is a well-established field in organic chemistry, with several robust methods available. The choice of a specific synthetic route often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Approach: Condensation of 1,3-Dicarbonyl Compounds with Hydrazines

A cornerstone of pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound (or a functional equivalent) and a hydrazine derivative.[2] This method allows for the direct formation of the pyrazole ring with a high degree of control over the substituent placement.

For the synthesis of (methyl-pyrazolyl)propanoic acids, a suitable β-keto ester bearing a propanoic acid chain would be a logical starting material. The reaction with a corresponding methylhydrazine would then yield the desired pyrazole core. The regioselectivity of this reaction is a critical consideration, as the use of an unsymmetrical dicarbonyl compound and a substituted hydrazine can lead to a mixture of isomeric products.

Hypothetical Synthetic Workflow

Synthesis start β-Keto Ester Precursor condensation Condensation Reaction start->condensation hydrazine Methylhydrazine hydrazine->condensation cyclization Cyclization/ Dehydration condensation->cyclization product (Methyl-pyrazolyl)propanoic Acid Isomers cyclization->product separation Chromatographic Separation product->separation isomer1 Isomer 1 separation->isomer1 isomer2 Isomer 2 separation->isomer2

Caption: A generalized workflow for the synthesis of (methyl-pyrazolyl)propanoic acids.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on established pyrazole synthesis methodologies and should be adapted and optimized for the specific target isomer.[3]

  • Preparation of the β-Keto Ester : A suitable precursor, such as a γ-acetyl- or γ-formyl-substituted ester with a protected carboxylic acid, is synthesized via standard organic chemistry techniques (e.g., Claisen condensation).

  • Condensation with Methylhydrazine : The β-keto ester is dissolved in a suitable solvent, such as ethanol or acetic acid. An equimolar amount of methylhydrazine is added, and the mixture is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Cyclization and Dehydration : In many cases, the cyclization and dehydration to form the aromatic pyrazole ring occur in situ upon heating. In some instances, the addition of a catalytic amount of acid may be required to facilitate this step.

  • Workup and Purification : After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the resulting regioisomers.

  • Deprotection : If the carboxylic acid was protected, a final deprotection step is carried out to yield the target (methyl-pyrazolyl)propanoic acid.

Applications in Research and Drug Development

While specific biological data for this compound is scarce, the broader class of pyrazole derivatives and the known applications of its isomers provide valuable insights into its potential utility.

As Scaffolds for Drug Discovery

The pyrazole core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. Pyrazole derivatives have been shown to exhibit a wide range of pharmacological activities, including:

  • Anti-inflammatory : The well-known NSAID celecoxib contains a pyrazole ring.

  • Antimicrobial and Antifungal : Many pyrazole derivatives have been synthesized and evaluated for their efficacy against various pathogens.[4]

  • Anticancer : The pyrazole structure can be functionalized to interact with various targets involved in cancer progression.

Therefore, (methyl-pyrazolyl)propanoic acids serve as excellent starting points for the synthesis of more complex molecules with potential therapeutic applications.

Use as Analytical Standards and Tracers

Isotopically labeled versions of (methyl-pyrazolyl)propanoic acids are valuable tools in clinical and metabolic research. For instance, a deuterated form of a related isomer, 3-(5-methyl-1H-pyrazol-3-yl)propionic acid-d6, is used as an analytical standard in the diagnosis of tyrosinemia type 1.[5] In this diagnostic assay, the endogenous metabolite succinylacetone is chemically derivatized with hydrazine to form a pyrazole derivative, which is then quantified by mass spectrometry. The isotopically labeled standard is crucial for accurate quantification.

This application highlights the potential of this compound and its isomers to be developed into analytical reagents for various biomedical applications.

Quantitative Data Summary

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid1367702-76-8C₇H₁₀N₂O₂154.17
3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid180741-46-2C₇H₁₀N₂O₂154.17
3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid72145-00-7C₇H₁₀N₂O₂154.17

Conclusion and Future Directions

The (methyl-pyrazolyl)propanoic acids represent a fascinating and potentially fruitful area of research for drug discovery and development. While the specific isomer this compound is not as well-characterized as its counterparts, the rich chemistry and diverse biological activities of the pyrazole scaffold suggest that it and its derivatives are worthy of further investigation.

Future research should focus on the unambiguous synthesis and characterization of all possible isomers of (methyl-pyrazolyl)propanoic acid. A systematic evaluation of their biological activities would provide a comprehensive structure-activity relationship (SAR) that could guide the design of novel therapeutics. Furthermore, the development of robust analytical methods for the detection and quantification of these compounds could open up new avenues for their use as biomarkers or diagnostic reagents.

References

Methodological & Application

synthesis of 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)propanoic Acid

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its pyrazole core is a common scaffold in medicinal chemistry, and the propanoic acid side chain provides a handle for further chemical modifications. This document provides a detailed protocol for the synthesis of this compound, drawing from established methods in the field. The described protocol is designed for researchers and scientists in drug development and organic synthesis.

Synthetic Workflow

The synthesis of this compound can be achieved through a multi-step process starting from 1-methyl-1H-pyrazole. The overall workflow is depicted in the following diagram:

Synthesis_Workflow A 1-Methyl-1H-pyrazole B 1-Methyl-1H-pyrazole-5-carbaldehyde A->B Vilsmeier-Haack Formylation C Ethyl (E)-3-(1-methyl-1H-pyrazol-5-yl)acrylate B->C Horner-Wadsworth-Emmons Reaction D Ethyl 3-(1-methyl-1H-pyrazol-5-yl)propanoate C->D Catalytic Hydogenation E This compound D->E Saponification

Caption: Overall synthetic workflow for this compound.

Experimental Protocol

This protocol is divided into four main stages, starting from the commercially available 1-methyl-1H-pyrazole.

Part 1: Synthesis of 1-Methyl-1H-pyrazole-5-carbaldehyde

The initial step involves the formylation of 1-methyl-1H-pyrazole using the Vilsmeier-Haack reaction. This reaction introduces a formyl group at the C5 position of the pyrazole ring.

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (g)Amount (mol)Molar Ratio
1-Methyl-1H-pyrazole82.1010.00.1221.0
Phosphorus oxychloride (POCl₃)153.3322.40.1461.2
N,N-Dimethylformamide (DMF)73.09100 mL--
Dichloromethane (DCM)84.93150 mL--
Sodium bicarbonate (NaHCO₃)84.01---
Anhydrous sodium sulfate (Na₂SO₄)142.04---

Procedure:

  • To a stirred solution of 1-methyl-1H-pyrazole (10.0 g, 0.122 mol) in 100 mL of DMF at 0 °C, slowly add phosphorus oxychloride (22.4 g, 0.146 mol).

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 3 hours.

  • Cool the mixture to room temperature and pour it into a stirred mixture of ice water and sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 1-methyl-1H-pyrazole-5-carbaldehyde as a crude product, which can be used in the next step without further purification.

Part 2: Synthesis of Ethyl (E)-3-(1-methyl-1H-pyrazol-5-yl)acrylate

This step involves a Horner-Wadsworth-Emmons reaction to extend the carbon chain and introduce an acrylate moiety.

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (g)Amount (mol)Molar Ratio
1-Methyl-1H-pyrazole-5-carbaldehyde110.11(from Part 1)~0.1221.0
Triethyl phosphonoacetate224.1630.20.1351.1
Sodium hydride (60% in mineral oil)24.00 (as NaH)5.40.1351.1
Tetrahydrofuran (THF), anhydrous72.11200 mL--
Saturated ammonium chloride (NH₄Cl)53.49---
Ethyl acetate (EtOAc)88.11---

Procedure:

  • To a suspension of sodium hydride (5.4 g, 0.135 mol) in anhydrous THF (100 mL) at 0 °C, add triethyl phosphonoacetate (30.2 g, 0.135 mol) dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of crude 1-methyl-1H-pyrazole-5-carbaldehyde in anhydrous THF (100 mL) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give ethyl (E)-3-(1-methyl-1H-pyrazol-5-yl)acrylate.

Part 3: Synthesis of Ethyl 3-(1-methyl-1H-pyrazol-5-yl)propanoate

The double bond of the acrylate is reduced via catalytic hydrogenation to yield the corresponding propanoate.

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (g)Amount (mol)Molar Ratio
Ethyl (E)-3-(1-methyl-1H-pyrazol-5-yl)acrylate180.21(from Part 2)-1.0
Palladium on carbon (10% Pd)-- (catalytic)--
Ethanol (EtOH)46.07150 mL--
Hydrogen gas (H₂)2.02- (balloon)--

Procedure:

  • To a solution of ethyl (E)-3-(1-methyl-1H-pyrazol-5-yl)acrylate in ethanol (150 mL) in a hydrogenation flask, add 10% palladium on carbon (catalytic amount).

  • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain ethyl 3-(1-methyl-1H-pyrazol-5-yl)propanoate, which can be used in the final step without further purification.

Part 4: Synthesis of this compound

The final step is the saponification of the ethyl ester to the desired carboxylic acid.

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (g)Amount (mol)Molar Ratio
Ethyl 3-(1-methyl-1H-pyrazol-5-yl)propanoate182.22(from Part 3)-1.0
Lithium hydroxide monohydrate (LiOH·H₂O)41.96--3.0
Tetrahydrofuran (THF)72.11100 mL--
Water (H₂O)18.0250 mL--
Hydrochloric acid (HCl), 1N36.46---

Procedure:

  • To a solution of ethyl 3-(1-methyl-1H-pyrazol-5-yl)propanoate in a mixture of THF (100 mL) and water (50 mL), add lithium hydroxide monohydrate (3 molar equivalents).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH ~3 with 1N HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Reaction Mechanism: Horner-Wadsworth-Emmons Reaction

The key carbon-carbon bond-forming step in this synthesis is the Horner-Wadsworth-Emmons reaction. The mechanism is outlined below:

HWE_Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack cluster_2 Elimination A NaH B (EtO)₂P(O)CH₂CO₂Et C [(EtO)₂P(O)CHCO₂Et]⁻ Na⁺ B->C D 1-Methyl-1H-pyrazole-5-carbaldehyde E Betaine Intermediate D->E F Ethyl (E)-3-(1-methyl-1H-pyrazol-5-yl)acrylate E->F G (EtO)₂P(O)O⁻ Na⁺ E->G

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following these steps, researchers can reliably produce this valuable intermediate for use in further synthetic endeavors. The provided rationale for each step and the mechanistic overview aim to provide a deeper understanding of the chemical transformations involved.

Application and Protocol Guide: The Use of 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Research Community:

Extensive investigation for detailed applications and protocols regarding the use of 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid in cell culture assays did not yield specific, validated scientific literature or technical data. While the pyrazole chemical scaffold is prevalent in compounds with a wide array of biological activities, from anticancer to anti-inflammatory effects, information detailing the mechanism of action, specific cellular targets, or established protocols for this particular compound is not currently available in the public domain.

The following guide is therefore presented from the perspective of a senior application scientist, outlining the hypothetical application of a novel pyrazole-containing compound in a research setting. This document is intended to serve as a framework for the systematic evaluation of a new chemical entity in cell-based assays, rather than a protocol for a known substance. The methodologies described are based on established principles of cell biology and pharmacology.

Part 1: Introduction to a Novel Pyrazole Compound

This compound is a small molecule featuring a pyrazole ring, a common scaffold in medicinal chemistry. The presence of the propanoic acid moiety suggests potential interactions with biological targets that recognize carboxylic acids, such as enzymes or receptors. Given the broad bioactivity of pyrazole derivatives, this compound warrants investigation for its potential effects on cellular processes.

Hypothetical Biological Activity: For the purpose of this guide, we will hypothesize that this compound has been identified in a high-throughput screen as a potential inhibitor of a key inflammatory signaling pathway.

Part 2: Postulated Mechanism of Action and Pathway Analysis

Let us postulate that our compound of interest, which we will refer to as "PyraPro," acts as an inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in numerous diseases.

Proposed Mechanism: PyraPro is hypothesized to interfere with the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This action would keep NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.

NF_kappa_B_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα PyraPro PyraPro (this compound) PyraPro->IKK Inhibits p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Ub Ubiquitination p_IkBa->Ub Proteasome Proteasomal Degradation Ub->Proteasome Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (e.g., IL-6, COX-2) Nucleus->Transcription Initiates

Caption: Postulated mechanism of PyraPro action on the NF-κB signaling pathway.

Part 3: Protocols for Cellular Assays

The following protocols are designed to investigate the hypothetical anti-inflammatory activity of PyraPro.

General Reagent Preparation
  • PyraPro Stock Solution: Due to the carboxylic acid moiety, initial solubility testing is crucial. A starting point would be to dissolve PyraPro in sterile DMSO to create a 10 mM stock solution. Further dilutions should be made in the appropriate cell culture medium to achieve the final desired concentrations. It is critical to ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Cell Culture Medium: The choice of medium will be dependent on the cell line used. For this example, we will use RAW 264.7 murine macrophages, cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Lipopolysaccharide (LPS) Solution: LPS is a potent inducer of the inflammatory response in macrophages. A 1 mg/mL stock solution in sterile PBS should be prepared and stored at -20°C.

Experimental Workflow: Assessing Anti-inflammatory Activity

Experimental_Workflow A Seed RAW 264.7 cells in 96-well plates B Allow cells to adhere (24 hours) A->B C Pre-treat with PyraPro (various concentrations for 1 hour) B->C D Stimulate with LPS (1 µg/mL for 24 hours) C->D E Collect supernatant for Nitric Oxide and Cytokine analysis D->E F Perform Cell Viability Assay on remaining cells D->F

Caption: General workflow for evaluating the anti-inflammatory effects of PyraPro.

Protocol 1: Nitric Oxide (NO) Production Assay (Griess Assay)

Rationale: Activated macrophages produce nitric oxide as a pro-inflammatory mediator. A reduction in NO levels upon treatment with PyraPro would suggest an anti-inflammatory effect.

Step-by-Step Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Remove the medium and pre-treat the cells with various concentrations of PyraPro (e.g., 0.1, 1, 10 µM) for 1 hour. Include a vehicle control (DMSO).

  • Stimulate the cells with 1 µg/mL LPS for 24 hours. Include a negative control group (no LPS stimulation).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the NO concentration based on a standard curve generated with sodium nitrite.

Protocol 2: Cytokine Quantification (ELISA)

Rationale: Pro-inflammatory cytokines like TNF-α and IL-6 are key mediators of inflammation. Measuring their levels will provide further evidence of PyraPro's anti-inflammatory potential.

Step-by-Step Protocol:

  • Following the experimental workflow described above, collect the cell culture supernatant.

  • Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add the collected supernatants and standards to the wells.

  • Add the detection antibody, followed by a streptavidin-HRP conjugate.

  • Add the substrate solution and stop the reaction.

  • Measure the absorbance at 450 nm.

  • Quantify the cytokine concentrations based on the standard curve.

Protocol 3: Cell Viability Assay (MTT Assay)

Rationale: It is crucial to determine if the observed effects of PyraPro are due to its specific anti-inflammatory activity or general cytotoxicity.

Step-by-Step Protocol:

  • After collecting the supernatant for the NO and cytokine assays, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm.

  • Express the results as a percentage of the vehicle-treated control.

Part 4: Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise table for easy comparison.

AssayOutcome MeasureVehicle ControlPyraPro (0.1 µM)PyraPro (1 µM)PyraPro (10 µM)
Griess Assay NO (µM)50 ± 4.545 ± 3.825 ± 2.110 ± 1.5
ELISA TNF-α (pg/mL)1200 ± 1101050 ± 95600 ± 55250 ± 28
ELISA IL-6 (pg/mL)800 ± 72720 ± 65450 ± 40150 ± 18
MTT Assay Cell Viability (%)100 ± 5.298 ± 4.995 ± 5.192 ± 4.7

Interpretation: The hypothetical data above would suggest that PyraPro reduces the production of NO, TNF-α, and IL-6 in a dose-dependent manner without significantly affecting cell viability at the tested concentrations. This would support the hypothesis that PyraPro has specific anti-inflammatory effects.

Part 5: Troubleshooting

  • Compound Precipitation: If PyraPro precipitates in the culture medium, consider using a different solvent or reducing the final concentration.

  • High Background in Assays: Ensure all reagents are fresh and properly prepared. Wash steps in the ELISA protocol are critical to reduce background noise.

  • Inconsistent Results: Maintain consistent cell seeding densities and incubation times. Ensure proper mixing of all solutions.

Application Notes and Protocols: 3-(1-methyl-1H-pyrazol-5-yl)propanoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after heterocycle in drug design. 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid, in particular, has emerged as a valuable building block. It offers a synthetically versatile handle—the carboxylic acid—appended to a stable, N-methylated pyrazole core. This strategic combination allows for its facile incorporation into larger molecules through amide bond formation, esterification, and other carboxylate chemistries, making it a key intermediate in the synthesis of targeted therapeutics, including anti-inflammatory and anti-cancer agents.[1][2][3]

This document serves as a comprehensive guide for researchers, providing in-depth protocols, mechanistic insights, and application-focused data for the effective use of this compound in organic synthesis and drug development workflows.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety profile of a building block is paramount for successful and safe experimentation.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₇H₁₀N₂O₂[4]
Molecular Weight 154.17 g/mol [4]
CAS Number 180741-46-2 (for 5-methyl isomer)[4]
Appearance White to off-white solidGeneral
Solubility Soluble in methanol, DMF, DMSO; limited solubility in water[4]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]
Precautionary Statements P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[4]

Note: Data is for the closely related 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid isomer, as comprehensive experimental data for the title compound is not uniformly available. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier.

Synthesis of the Building Block: A Representative Protocol

The synthesis of this compound can be achieved through a multi-step sequence, typically involving the formation of the pyrazole core followed by the introduction of the propanoic acid side chain. Below is a representative and logical synthetic pathway.

Workflow for Synthesis

cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Wittig Reaction or similar C2-extension cluster_3 Step 4: Reduction & Saponification A Ethyl Acetoacetate C Ethyl 1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate A->C Reflux in Ethanol B Methylhydrazine B->C E Ethyl 4-formyl-1-methyl-1H-pyrazole-5-carboxylate C->E D POCl3, DMF D->E G Ethyl 3-(5-(ethoxycarbonyl)-1-methyl-1H-pyrazol-4-yl)acrylate E->G F Wittig Reagent (e.g., (EtO)2P(O)CH2CO2Et) F->G I This compound G->I H 1. H2, Pd/C 2. NaOH, H2O/EtOH H->I

References

Application and Protocol Guide for the Purification of 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-(1-methyl-1H-pyrazol-5-yl)propanoic acid is a heterocyclic carboxylic acid of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazole motif in pharmacologically active compounds.[1] The purity of this compound is paramount for accurate biological screening, toxicological studies, and as a starting material in multi-step syntheses. This guide provides a detailed overview of robust purification techniques tailored for this molecule, grounded in its physicochemical properties and potential impurity profile stemming from common synthetic routes.

The structural features of this compound—a carboxylic acid group and a pyrazole ring—dictate its purification strategy. The acidic proton of the carboxylic acid allows for manipulation of its solubility through pH adjustment, forming the basis of extractive purification. The pyrazole ring, while relatively stable, can influence the overall polarity and crystalline nature of the molecule.

This document will detail protocols for acid-base extraction, recrystallization, and column chromatography, offering insights into the rationale behind procedural steps and providing troubleshooting guidance.

Physicochemical Properties and Impurity Profile

A thorough understanding of the target molecule's properties and likely contaminants is crucial for developing an effective purification strategy.

Predicted Physicochemical Properties
PropertyPredicted/Inferred ValueRationale/Significance
Molecular Formula C₇H₁₀N₂O₂Confirmed by various chemical suppliers.[2][3]
Molecular Weight 154.17 g/mol Influences stoichiometric calculations and chromatographic behavior.[2]
pKa ~4-5The carboxylic acid group is expected to have a pKa in the typical range for aliphatic carboxylic acids. The pyrazole ring may have a slight electron-withdrawing effect, potentially lowering the pKa slightly. This is a critical parameter for optimizing acid-base extraction.
Solubility Low in neutral water; soluble in aqueous base and polar organic solvents.A structurally similar compound, 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid, exhibits low solubility at pH 7.4.[2] Solubility in aqueous base is due to the formation of the carboxylate salt. Good solubility in solvents like methanol or ethanol is expected, which is relevant for recrystallization and chromatography.
Physical Form Likely a solid at room temperature.As indicated by chemical suppliers.[3]
Anticipated Impurity Profile

The most common synthetic route to pyrazoles is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[4][5][6] For this compound, a likely precursor would be a γ-keto acid or its ester, reacting with methylhydrazine.

Potential Impurities:

  • Unreacted Starting Materials: Residual γ-keto acid/ester and methylhydrazine.

  • Regioisomers: If an unsymmetrical 1,3-dicarbonyl equivalent is used, the reaction with methylhydrazine can produce the isomeric 3-(2-methyl-2H-pyrazol-3-yl)propanoic acid. This is often a significant challenge in pyrazole synthesis.[4]

  • Pyrazoline Intermediates: Incomplete aromatization during the cyclization can lead to pyrazoline byproducts.[4]

  • Side-Reaction Products: Self-condensation of the keto-acid or reactions involving the solvent can generate other impurities.

Purification Strategies: A Multi-faceted Approach

A combination of techniques is often necessary to achieve high purity. The general workflow can be visualized as follows:

PurificationWorkflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Primary Purification Recrystallization Recrystallization Extraction->Recrystallization Further Purification Chromatography Column Chromatography Extraction->Chromatography Alternative/High-Purity Polish Pure Pure Product (>98%) Recrystallization->Pure Chromatography->Pure

Caption: General purification workflow for this compound.

Protocol 1: Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid to separate it from neutral or basic impurities. The compound is deprotonated with a weak base to form a water-soluble carboxylate salt, which partitions into the aqueous phase. Neutral impurities remain in the organic phase.

Causality: The key principle is the reversible conversion of the water-insoluble carboxylic acid into its water-soluble salt. Using a weak base like sodium bicarbonate (NaHCO₃) is often sufficient and prevents the deprotonation of less acidic protons.

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. A volume equal to that of the organic solvent is a good starting point.

  • Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution. Allow the layers to separate. The aqueous layer will contain the sodium salt of your target compound.

  • Repeat Extraction: Drain the lower aqueous layer. To ensure complete extraction, add a fresh portion of the sodium bicarbonate solution to the organic layer and repeat the extraction process. Combine the aqueous layers.

  • Back-Wash (Optional): To remove any neutral compounds that may have been carried over, wash the combined aqueous layers with a fresh portion of the organic solvent. Discard this organic wash.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise while stirring until the pH is acidic (pH ~2-3, check with pH paper). This will protonate the carboxylate, causing the purified carboxylic acid to precipitate out of the solution.[7]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water to remove any inorganic salts. Dry the purified product under vacuum.

AcidBaseExtraction cluster_0 Separatory Funnel cluster_1 Separated Layers cluster_2 Product Recovery Crude_Organic Crude Product in Organic Solvent Aqueous_Base Aqueous NaHCO₃ Organic_Layer Organic Layer (Neutral Impurities) Crude_Organic->Organic_Layer Aqueous_Layer Aqueous Layer (Carboxylate Salt) Aqueous_Base->Aqueous_Layer Acidify Acidify Aqueous Layer (HCl) Aqueous_Layer->Acidify Precipitate Precipitated Pure Acid Acidify->Precipitate

References

Application Notes & Protocols: A Framework for Preclinical Evaluation of 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with applications spanning anti-inflammatory, anti-cancer, and anti-infective therapies.[1][2][3] Its five-membered heterocyclic structure offers a unique combination of metabolic stability, synthetic tractability, and the ability to form critical hydrogen bond interactions with biological targets.[3] Compounds built on this framework, such as the non-steroidal anti-inflammatory drug (NSAID) celecoxib and the kinase inhibitor ruxolitinib, highlight the therapeutic potential embedded within this chemical class.[2][4]

The subject of this guide, 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid, represents a novel chemical entity (NCE). As such, its biological activity and therapeutic potential are yet to be defined. This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically characterize this compound. The narrative follows a logical, tiered approach, beginning with fundamental characterization and progressing through target identification, in vitro validation, and cell-based functional analysis. The protocols herein are designed to be robust and self-validating, providing a clear rationale for each experimental choice to ensure the generation of reproducible and decision-enabling data.[5][6]

Section 1: Foundational Compound Characterization

Before embarking on biological assays, it is imperative to establish the identity, purity, and fundamental physicochemical properties of the test compound. This baseline characterization prevents artifacts and ensures the reliability of all subsequent data.

Identity and Purity Assessment

The first step is to confirm the structural integrity and purity of the synthesized this compound.

Protocol 1: LC-MS and ¹H-NMR Analysis

  • Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) separates the compound from impurities and confirms its molecular weight. Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy confirms the chemical structure by analyzing the magnetic properties of atomic nuclei.

  • Methodology:

    • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., DMSO, Methanol).

    • LC-MS: Inject 5 µL onto a C18 reverse-phase HPLC column. Run a gradient of water and acetonitrile (both containing 0.1% formic acid) to elute the compound. Monitor the eluent using a UV detector (e.g., at 214 nm and 254 nm) and a mass spectrometer.

    • ¹H-NMR: Dissolve 5-10 mg of the compound in an appropriate deuterated solvent (e.g., DMSO-d₆). Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis & Acceptance Criteria:

    • LC-MS: The purity should be ≥95% as determined by the area under the curve (AUC) of the main peak in the UV chromatogram. The mass spectrum should show a dominant peak corresponding to the expected [M+H]⁺ or [M-H]⁻ ion for C₇H₁₀N₂O₂ (MW: 154.17 g/mol ).[7]

    • ¹H-NMR: The observed chemical shifts, integrations, and coupling constants should be consistent with the proposed structure of this compound.

Solubility and Stability Assessment

A compound's utility in biological assays is contingent on its ability to remain dissolved and chemically stable in aqueous buffer systems.

Protocol 2: Kinetic Solubility and Solution Stability

  • Principle: Kinetic solubility is determined by precipitating the compound from a DMSO stock into an aqueous buffer. Stability is assessed by monitoring compound degradation over time.

  • Methodology:

    • Solubility: Add small aliquots of a high-concentration DMSO stock (e.g., 10 mM) to a physiological buffer (e.g., PBS, pH 7.4) to create a dilution series. Incubate for 1-2 hours at room temperature. Measure the concentration of the soluble compound in the supernatant after centrifugation using HPLC-UV.

    • Stability: Incubate the compound at a relevant test concentration (e.g., 10 µM) in the primary assay buffer for the maximum duration of a planned experiment (e.g., 24, 48 hours). Analyze the sample by LC-MS at various time points to quantify the percentage of the parent compound remaining.

  • Data Interpretation:

    • The kinetic solubility determines the maximum concentration that can be tested without precipitation.

    • Stability data is critical; a compound loss of >10-15% over the experimental duration may confound results and requires protocol adjustments or consideration of the degradation products.

Table 1: Example Physicochemical Data Summary

Parameter Method Result Interpretation
Purity HPLC-UV (254 nm) 98.5% Suitable for biological testing.
Identity HRMS (ESI+) [M+H]⁺ = 155.0815 Confirms expected molecular formula.
Solubility (PBS, pH 7.4) Nephelometry 75.4 µM Defines upper limit for assay concentration.

| Stability (PBS, 24h, 37°C) | LC-MS | 96% Remaining | Stable under typical cell culture conditions. |

Section 2: Target Discovery - A Tiered Screening Strategy

With a novel compound, the initial goal is to generate hypotheses about its biological target or pathway. A tiered approach, starting broad and progressively focusing, is most efficient.

G start_node Compound Characterized (Purity, Solubility, Stability) phenotypic_node Tier 1: Phenotypic Screening (e.g., Anti-proliferative, Anti-inflammatory, Antimicrobial) start_node->phenotypic_node Broad Functional Questions target_node Tier 2: Target-Based Screening (Broad Panel: Kinases, GPCRs, COX) start_node->target_node Hypothesis-Driven (Based on Scaffold) hit_found Biological 'Hit' Identified phenotypic_node->hit_found Activity Detected no_hit No Activity Observed phenotypic_node->no_hit target_node->hit_found Activity Detected target_node->no_hit deconvolution Tier 3: Target Deconvolution (If Phenotypic Hit) hit_found->deconvolution validation Tier 4: Hit Validation & SAR (Dose-Response, Analogs) hit_found->validation G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis step_node step_node reagent_node reagent_node output_node output_node s1 Plate Compound (Serial Dilution) s3 Incubate (Compound + Enzyme) s1->s3 s2 Prepare Holoenzyme (COX + Heme) s2->s3 s4 Initiate (+ Substrate/TMPD) s3->s4 s5 Kinetic Read (Absorbance @ 590nm) s4->s5 s6 Calculate V₀ (Slope) s5->s6 s7 Determine IC₅₀ s6->s7

References

Application Note & Protocols: Strategic Derivatization of 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.

Abstract

This document provides a detailed guide for the strategic derivatization of 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid, a heterocyclic compound of interest in drug discovery. The carboxylic acid moiety, while often crucial for target engagement, can present challenges related to pharmacokinetics, such as poor permeability and metabolic instability.[1][2] This application note outlines several derivatization strategies aimed at overcoming these limitations and enhancing the compound's overall biological activity and druggability. We will explore prodrug approaches, bioisosteric replacement, and amide bond formation, providing the scientific rationale and detailed, step-by-step protocols for each method. The goal is to equip researchers with the foundational knowledge and practical methodologies to generate a library of derivatives with improved therapeutic potential.

Introduction: The Rationale for Derivatization

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3][4][5] The specific compound, this compound, possesses a key carboxylic acid functional group. Carboxylic acids are frequently involved in critical charge-charge interactions with biological targets.[6][7] However, their ionizable nature at physiological pH can lead to suboptimal pharmacokinetic properties, including limited membrane permeability and a higher risk of forming reactive acyl glucuronide metabolites.[1][8]

Strategic derivatization of the carboxylic acid can mitigate these issues by:

  • Improving Lipophilicity and Permeability: Converting the polar carboxylic acid to a less polar functional group can enhance passage across biological membranes.[7][9]

  • Modulating Metabolic Stability: Masking the carboxylic acid can prevent rapid metabolism, thereby increasing the drug's half-life.[1]

  • Enhancing Target Engagement: Subtle structural modifications can lead to improved binding affinity and selectivity for the target protein.

  • Creating Prodrugs: Designing derivatives that are inactive until they are metabolically cleaved to the active carboxylic acid can improve drug delivery and reduce off-target effects.[10]

This guide will focus on three primary derivatization strategies: Esterification (Prodrug Approach) , Amide Bond Formation , and Bioisosteric Replacement . Each section will provide the underlying theory and a detailed experimental protocol.

Derivatization Strategies & Protocols

Strategy 1: Esterification for Prodrug Development

Esterification is a classic prodrug strategy for carboxylic acids.[6][7][9] By converting the carboxylic acid to an ester, the polarity is reduced, which can improve oral bioavailability. In vivo, ubiquitous esterase enzymes hydrolyze the ester back to the active carboxylic acid.[9]

Causality of Experimental Choices: The choice of alcohol for esterification directly impacts the physicochemical properties and hydrolysis rate of the resulting ester prodrug. A simple alcohol like ethanol is chosen for a baseline modification, while a more complex, sterically hindered alcohol could be used to slow the rate of hydrolysis. The Fischer-Speier esterification is a reliable and cost-effective method for this transformation, particularly on a larger scale.[11] Sulfuric acid is a common and effective catalyst for this reaction.[11][12]

Experimental Workflow: Esterification

Caption: Workflow for the esterification of this compound.

Protocol 2.1: Synthesis of Ethyl 3-(1-methyl-1H-pyrazol-5-yl)propanoate

  • Materials:

    • This compound

    • Anhydrous Ethanol (EtOH)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate (EtOAc)

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica Gel for column chromatography

    • Solvents for chromatography (e.g., Hexanes/EtOAc mixture)

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq).

    • Dissolve the starting material in a large excess of anhydrous ethanol (e.g., 20 mL per gram of starting material).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

    • Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Allow the reaction to cool to room temperature.

    • Slowly neutralize the reaction mixture by adding saturated sodium bicarbonate solution until effervescence ceases.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Strategy 2: Amide Bond Formation

Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[13] Replacing the carboxylic acid with an amide can significantly alter the compound's properties, including its hydrogen bonding capacity, lipophilicity, and metabolic stability. A diverse library of amines is commercially available, allowing for extensive structure-activity relationship (SAR) studies.[14][15]

Causality of Experimental Choices: The direct condensation of a carboxylic acid and an amine is generally not feasible and requires a coupling agent to activate the carboxylic acid.[13][16] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization.[16] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction and to facilitate the coupling process.

Reaction Scheme: Amide Coupling

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A This compound F Amide Derivative A->F + B Amine (R-NH₂) B->F + C HATU (Coupling Agent) C->F D DIPEA (Base) D->F E Solvent (e.g., DMF) E->F

Caption: General scheme for amide bond formation.

Protocol 2.2: General Procedure for Amide Coupling using HATU

  • Materials:

    • This compound

    • Desired amine (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Water

    • Ethyl Acetate (EtOAc)

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add the desired amine (1.1 eq) to the solution.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash sequentially with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.

    • Characterize the purified amide by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Strategy 3: Bioisosteric Replacement of the Carboxylic Acid

Bioisosteres are functional groups that possess similar physicochemical properties and produce broadly similar biological effects.[1][8] Replacing a carboxylic acid with a bioisostere can address issues of pKa, metabolic stability, and tissue distribution while maintaining the key interactions with the biological target.[2] A common and effective bioisostere for a carboxylic acid is the 1H-tetrazole.[17][18]

Causality of Experimental Choices: The synthesis of a tetrazole from a carboxylic acid typically proceeds through a nitrile intermediate. This multi-step process involves converting the carboxylic acid to a primary amide, dehydrating the amide to a nitrile, and finally, a [3+2] cycloaddition of an azide source to the nitrile. Sodium azide is a common and effective azide source for this transformation, and zinc chloride can act as a Lewis acid to activate the nitrile.

Synthetic Pathway: Carboxylic Acid to Tetrazole

References

Application Notes and Protocols: 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid in Drug Discovery Workflows

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Pyrazole Scaffold: A Privileged Element in Drug Design

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a wide array of pharmacologically active agents. Its significance stems from its ability to serve as a bioisosteric replacement for other aromatic systems, enhancing properties like solubility and metabolic stability.[3] The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[3] This versatility has led to the development of numerous FDA-approved drugs containing the pyrazole core, targeting a broad spectrum of diseases from inflammation (e.g., Celecoxib) to cancer (e.g., Crizotinib).[2][5]

3-(1-methyl-1H-pyrazol-5-yl)propanoic acid is a particularly useful building block. The N-methylation prevents tautomerization and removes a hydrogen bond donor site, which can be advantageous for tuning selectivity and pharmacokinetic properties.[3] The propanoic acid side chain provides a crucial handle for covalent modification, most commonly through the formation of amide bonds, which are prevalent in over 25% of all marketable drugs.[6] This allows for the systematic exploration of chemical space and the optimization of lead compounds.

Physicochemical Properties

A clear understanding of the physicochemical properties of a building block is paramount for its effective use in drug design.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂PubChem
Molecular Weight 154.17 g/mol PubChem
IUPAC Name This compound-
Appearance White to off-white solid (predicted)-
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol)Predicted
pKa ~4.5-5.0 (for the carboxylic acid)Predicted

Synthesis and Characterization

While numerous methods exist for the synthesis of substituted pyrazoles, a common and effective strategy involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[7][8] For this compound, a regioselective approach is necessary to ensure the desired 1,5-substitution pattern.[9][10]

Proposed Synthetic Workflow

The following diagram illustrates a plausible, multi-step synthesis of the title compound, starting from readily available commercial materials. This workflow is designed to provide a clear and logical path for researchers to obtain the necessary building block.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Decarboxylation & Hydrolysis cluster_3 Step 4: Pyrazole Formation (Regioselective) A Diethyl malonate C Intermediate A (Ethyl 2-ethylidenemalonate) A->C Piperidine, Acetic Acid B Acetaldehyde B->C D Intermediate A F Intermediate B (Diethyl 2-ethyl-1,1-propanedicarboxylate) D->F Ethanol E Sodium ethoxide E->F G Intermediate B I Intermediate C (4-Oxohexanoic acid) G->I Heat, then H₃O⁺ H NaOH, H₂O/EtOH H->I J Intermediate C L This compound (Final Product) J->L Acetic Acid, Reflux K Methylhydrazine K->L

Caption: Proposed synthetic workflow for this compound.

Detailed Synthetic Protocol (Illustrative)

This protocol is an illustrative example based on established pyrazole synthesis methodologies.[7][8] Researchers should perform their own optimization and characterization.

Step 4: Pyrazole Formation

  • Reaction Setup: To a solution of 4-oxohexanoic acid (1.0 eq) in glacial acetic acid (5 mL per 1 g of ketoacid), add methylhydrazine (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the acetic acid.

  • Purification: Dissolve the crude residue in a minimal amount of a suitable solvent system (e.g., dichloromethane/methanol) and purify by column chromatography on silica gel to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application in Drug Discovery: Amide Coupling Workflows

The carboxylic acid moiety of this compound is a prime functional group for derivatization through amide bond formation. This reaction is a cornerstone of medicinal chemistry, enabling the linkage of the pyrazole core to a diverse range of amine-containing fragments.[11] We present two robust protocols using widely adopted coupling reagents: EDC/HOBt and HATU.

Protocol 1: EDC/HOBt Mediated Amide Coupling

The combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with an additive like N-hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[12][13]

Workflow Diagram:

G cluster_0 Activation cluster_1 Coupling cluster_2 Work-up & Purification A This compound C Reactive HOBt Ester A->C DMF, 0°C to RT B EDC, HOBt B->C F Target Amide C->F D Amine (R-NH₂) D->F RT, 1-12h E DIPEA E->F G Quench (H₂O) F->G H Extraction (EtOAc) G->H I Chromatography H->I

Caption: EDC/HOBt mediated amide coupling workflow.

Detailed Step-by-Step Protocol:

  • Preparation: To a stirred solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add HOBt (1.2 eq) and EDC·HCl (1.2 eq) at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Activation: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Coupling: Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) to yield the desired amide.

Protocol 2: HATU Mediated Amide Coupling

For more challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines, a more potent coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is often preferred.[5][14] HATU is known for its high efficiency, rapid reaction times, and low rates of racemization.[5]

Workflow Diagram:

G cluster_0 Pre-activation cluster_1 Coupling cluster_2 Work-up & Purification A This compound C Reactive OAt-Ester A->C DMF, RT, 15-30 min B HATU, DIPEA B->C E Target Amide C->E D Amine (R-NH₂) D->E RT, 1-18h F Quench (H₂O) E->F G Extraction (EtOAc) F->G H Chromatography G->H

Caption: HATU mediated amide coupling workflow.

Detailed Step-by-Step Protocol:

  • Preparation: In a flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Activation: Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 15-30 minutes for pre-activation.[5]

  • Coupling: Add a solution of the desired amine (1.0-1.2 eq) in a minimal amount of DMF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-18 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[5]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Potential Biological Targets and Signaling Pathways

Kinase Inhibition in Oncology

Many pyrazole-containing drugs are potent kinase inhibitors.[3] Kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) are critical regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.[15]

Illustrative Signaling Pathway: EGFR/VEGFR-2 Inhibition

G Ligand Growth Factors (EGF, VEGF) Receptor Receptor Tyrosine Kinases (EGFR, VEGFR-2) Ligand->Receptor RAS RAS/RAF/MEK/ERK Pathway Receptor->RAS Activation PI3K PI3K/AKT/mTOR Pathway Receptor->PI3K Activation Angiogenesis Angiogenesis Receptor->Angiogenesis Pyrazole Pyrazole-based Inhibitor (e.g., derived from title compound) Pyrazole->Receptor Inhibition Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation G cluster_0 Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Pyrazole Pyrazole-based Modulator Pyrazole->IKK Inhibition Transcription Transcription of Pro-inflammatory Genes (COX-2, Cytokines) Nucleus->Transcription

References

Application Note & Protocol: Formulation of 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid for In Vivo Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation of 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid, a novel small molecule candidate, for in vivo preclinical evaluation. Recognizing the critical link between a robust formulation and reliable pharmacological data, this guide moves beyond simple recipes to explain the underlying principles of vehicle selection, solubility enhancement, and stability assessment. We present detailed, step-by-step protocols for preparing formulations suitable for oral (P.O.), intravenous (I.V.), and intraperitoneal (I.P.) administration, complete with analytical validation procedures to ensure concentration accuracy and stability. This document is intended for researchers, pharmacologists, and drug development scientists engaged in the preclinical assessment of new chemical entities.

Introduction: The Critical Role of Formulation in Preclinical Success

The journey of a new chemical entity (NCE) from bench to potential clinical application is fraught with challenges, many of which can be traced back to suboptimal formulation. A poorly designed drug formulation can lead to erroneous pharmacokinetic (PK) and pharmacodynamic (PD) data, masking the true potential of a promising compound or, conversely, failing to reveal potential liabilities. For this compound, its physicochemical properties—a carboxylic acid moiety, a heterocyclic pyrazole ring, and a moderate molecular weight—dictate the formulation strategy.

The primary objectives for the formulation of this compound are:

  • Achieve Complete Solubilization: Ensure the compound is fully dissolved at the target concentration to guarantee consistent dosing and bioavailability.

  • Ensure Stability: Maintain the chemical integrity of the compound throughout the preparation, storage, and study duration.

  • Guarantee Physiological Compatibility: The final formulation must be well-tolerated by the animal model, minimizing adverse events such as precipitation at the injection site, hemolysis, or local irritation.

This guide provides the foundational knowledge and actionable protocols to meet these objectives, thereby ensuring the generation of high-quality, reproducible in vivo data.

Physicochemical Characterization & Pre-formulation Analysis

A thorough understanding of the compound's properties is the cornerstone of rational formulation design.

Table 1: Physicochemical Properties of this compound

PropertyValue (Predicted/Experimental)Implication for Formulation
Molecular Formula C7H10N2O2-
Molecular Weight 154.17 g/mol Influences solubility and diffusion characteristics.
Structure Contains a carboxylic acid (ionizable) and a pyrazole ring (potential for H-bonding).
pKa (acidic) ~4.5 - 5.0 (Predicted)The carboxylic acid will be ionized (more soluble) at pH > pKa. This is the primary handle for pH-based solubility enhancement.
Predicted logP ~0.5 - 1.5Suggests moderate lipophilicity. May not be readily soluble in simple aqueous vehicles without formulation aids.
Aqueous Solubility Poor at neutral pH; increases significantly at pH > 6.5.Direct formulation in saline or PBS at high concentrations is likely unfeasible.

Expert Insight: The pKa is the most critical parameter here. Knowing that the compound becomes significantly more soluble as we move above a pH of 5.0 allows us to use pH adjustment as our primary and most gentle solubilization technique. This avoids the need for potentially confounding organic co-solvents where possible.

Strategic Formulation Development Workflow

The process of developing a suitable formulation is systematic. The following workflow outlines the logical progression from initial screening to a final, validated vehicle.

G A 1. Characterize Compound (pKa, logP, Intrinsic Solubility) C 3. Vehicle Screening (Aqueous vs. Co-solvent vs. Complexation) A->C B 2. Define Study Requirements (Route, Dose, Species) B->C D 4. pH Adjustment & Optimization (Target pH 7.0-7.4 for injectables) C->D Aqueous path E 5. Solubility Enhancement (Add co-solvents or cyclodextrins if needed) D->E Solubility inadequate? F 6. Analytical Validation (HPLC-UV for Concentration & Purity) D->F Solubility adequate E->F G 7. Stability Assessment (Bench-top, 4°C, Freeze-Thaw) F->G G->C Unstable? Reformulate H 8. Final Formulation Lock (Prepare SOP for dosing solution) G->H Stable? G A Prepare Standard Curve (Known concentrations of compound) C Inject Samples into HPLC A->C B Prepare Formulation Sample (Dilute to fall within standard curve) B->C D Integrate Peak Area (Chromatogram) C->D E Calculate Concentration (Compare sample peak area to standard curve) D->E F Assess Purity (Check for degradation peaks) D->F G Decision Point E->G F->G H Proceed to Dosing G->H Concentration & Purity OK I Reformulate / Investigate G->I Out of Spec

A Comprehensive Workflow for the Functional Characterization of 3-(1-methyl-1H-pyrazol-5-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties[1][2]. 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid is a novel compound featuring this key heterocyclic motif. While specific biological targets for this particular molecule are not yet extensively documented, its structural similarity to other biologically active pyrazole derivatives suggests a potential role in modulating inflammatory pathways.

This guide provides a comprehensive, tiered workflow for the functional characterization of this compound, designed for researchers in drug discovery and development. The protocols herein are designed to first establish a foundational understanding of the compound's interaction with cells, then to screen for anti-inflammatory activity, and finally to dissect its potential mechanism of action by investigating key inflammatory signaling pathways. This structured approach ensures that experimental choices are logical and that the resulting data is robust and interpretable.

Part 1: Foundational Assays: Solubility and Cytotoxicity

Before embarking on functional assays, it is critical to determine the basic physicochemical properties and cellular toxicity of this compound. These preliminary studies are essential for designing meaningful and reproducible biological experiments.

Aqueous Solubility Assessment

Rationale: The solubility of a compound dictates its bioavailability in cell culture media and is a critical parameter for accurate dosing. Poor solubility can lead to compound precipitation and erroneous results.

Protocol: Kinetic Solubility Assay using UV-Vis Spectroscopy

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Create a serial dilution of the stock solution in DMSO.

  • Aqueous Dilution: Add the DMSO stock solutions to a 96-well plate and then add phosphate-buffered saline (PBS), pH 7.4, to a final DMSO concentration of 1%.

  • Incubation and Measurement: Shake the plate for 2 hours at room temperature. Measure the absorbance at a predetermined wavelength using a UV-Vis plate reader.

  • Data Analysis: The concentration at which the compound precipitates (indicated by a sharp increase in absorbance due to light scattering) is its kinetic solubility limit.

Cytotoxicity Profiling

Rationale: It is crucial to differentiate between specific anti-inflammatory effects and general cytotoxicity. The following assay will determine the concentration range at which this compound is non-toxic to the cells used in subsequent functional assays.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Seed RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., staurosporine).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. The highest concentration that does not significantly reduce cell viability should be used as the maximum concentration in subsequent functional assays.

Parameter Description
Test Compound This compound
Cell Line RAW 264.7 or human PBMCs
Concentration Range 0.1 µM - 100 µM
Incubation Time 24 hours
Readout Absorbance at 570 nm
Endpoint CC50 (50% cytotoxic concentration)

Part 2: Tier 1 Functional Screening: Anti-inflammatory Activity

With a non-toxic concentration range established, the next step is to screen for general anti-inflammatory properties. A common and effective method is to measure the compound's ability to inhibit the release of pro-inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS).

Rationale

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of immune cells like macrophages, leading to the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β)[3]. This process is central to the innate immune response and is a hallmark of inflammation.

Protocol: LPS-Induced Cytokine Release Assay
  • Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (no compound, no LPS), a positive control (LPS only), and a reference compound (e.g., dexamethasone).

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using either Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex)[4][5][6][7]. Multiplex assays are advantageous as they allow for the simultaneous measurement of multiple cytokines from a small sample volume, providing a more comprehensive profile of the inflammatory response[5][7].

Assay Parameter Condition
Cell Line RAW 264.7 macrophages
Stimulant Lipopolysaccharide (LPS) at 1 µg/mL
Test Compound Conc. Based on cytotoxicity data (e.g., 1 µM, 10 µM, 50 µM)
Incubation Time 24 hours post-LPS stimulation
Readout TNF-α, IL-6, IL-1β levels in supernatant
Detection Method ELISA or Luminex Multiplex Assay

Interpretation of Results: A dose-dependent decrease in the levels of pro-inflammatory cytokines in the presence of this compound, compared to the LPS-only control, indicates anti-inflammatory activity.

Part 3: Tier 2 Mechanistic Assays: Signaling Pathway Analysis

If this compound demonstrates significant anti-inflammatory activity, the subsequent step is to elucidate its mechanism of action. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of pro-inflammatory gene expression and are common targets for anti-inflammatory compounds[8][9][10][11].

NF-κB Signaling Pathway

Rationale: The NF-κB transcription factor is a master regulator of inflammation[10]. In resting cells, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes[10][12].

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκB Degradation Genes Pro-inflammatory Gene Transcription Nucleus->Genes Induces

Caption: Simplified NF-κB Signaling Pathway.

Protocol: NF-κB Translocation Assay (High-Content Imaging)

  • Cell Seeding and Treatment: Seed HeLa cells or RAW 264.7 cells on a 96-well imaging plate. Pre-treat with this compound for 1 hour, followed by stimulation with TNF-α or LPS for 30 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently-labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 subunit.

  • Data Interpretation: A reduction in the nuclear translocation of p65 in compound-treated cells compared to stimulated controls indicates inhibition of the NF-κB pathway[12].

MAPK Signaling Pathway

Rationale: The MAPK family of kinases, including p38, ERK1/2, and JNK, are key signaling molecules involved in the cellular response to stress and inflammatory stimuli[8][9][13]. Their activation, through phosphorylation, leads to the activation of downstream transcription factors that regulate the expression of inflammatory mediators.

MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) MAP3K MAPKKK Stimulus->MAP3K MAP2K MAPKK MAP3K->MAP2K Phosphorylates MAPK MAPK (p38, ERK, JNK) MAP2K->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Nucleus Nucleus TranscriptionFactors->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces

Caption: General MAPK Signaling Cascade.

Protocol: Phospho-MAPK Analysis by Flow Cytometry

  • Cell Stimulation and Treatment: Treat RAW 264.7 cells with this compound for 1 hour, followed by stimulation with LPS for 15-30 minutes.

  • Fixation and Permeabilization: Fix the cells with a formaldehyde-based buffer and permeabilize with a methanol-based buffer.

  • Intracellular Staining: Stain the cells with fluorescently-labeled antibodies specific for the phosphorylated forms of p38, ERK1/2, and JNK.

  • Flow Cytometry: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the median fluorescence intensity (MFI) of the phospho-specific antibodies. A decrease in the MFI in compound-treated cells compared to stimulated controls indicates inhibition of MAPK signaling[13].

Pathway Assay Readout Interpretation of Inhibition
NF-κB High-Content ImagingNuclear translocation of p65Reduced nuclear p65 fluorescence
MAPK Flow CytometryPhosphorylation of p38, ERK, JNKDecreased median fluorescence intensity of phospho-proteins

Conclusion

The outlined tiered approach provides a robust framework for the functional characterization of novel compounds such as this compound. By systematically evaluating solubility, cytotoxicity, anti-inflammatory activity, and effects on key signaling pathways, researchers can efficiently build a comprehensive biological profile of a test compound. This methodical process is fundamental in the early stages of drug discovery and development, enabling data-driven decisions for further optimization and pre-clinical evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the challenges of this synthesis and improve your yield and purity.

Overview of the Core Synthetic Strategy

The most reliable and common approach to synthesizing N-alkylated pyrazoles is the Paal-Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] For our target molecule, this compound, this translates to a two-step process:

  • Cyclocondensation: Reaction of a 5-oxoheptanedioate ester (a 1,3-dicarbonyl equivalent) with methylhydrazine to form the pyrazole ring.

  • Saponification: Hydrolysis of the resulting ester to yield the final carboxylic acid product.

This guide will focus on optimizing this pathway, addressing common pitfalls, and ensuring a high-purity final product.

Synthetic_Workflow Start Diethyl 5-oxoheptanedioate + Methylhydrazine Step1 Step 1: Cyclocondensation (Paal-Knorr Reaction) Start->Step1 Intermediate Ethyl 3-(1-methyl-1H-pyrazol-5-yl)propanoate Step1->Intermediate Forms pyrazole ester Step2 Step 2: Saponification (Base Hydrolysis) Intermediate->Step2 End This compound Step2->End Final product

Caption: Overall workflow for the two-step synthesis.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis.

Question 1: My yield for the cyclocondensation step is very low. What are the likely causes and solutions?

Answer: Low yield in the Paal-Knorr pyrazole synthesis is a common issue that can stem from several factors. Let's break them down.

  • Cause A: Incomplete Reaction

    • Diagnosis: Your TLC or LC-MS analysis shows a significant amount of the starting diethyl 5-oxoheptanedioate remaining.

    • Solution:

      • Increase Reaction Time/Temperature: These reactions can sometimes be sluggish. Try extending the reaction time by 2-4 hours or moderately increasing the temperature (e.g., from room temperature to 40-50°C). Be cautious, as excessive heat can promote side reactions.

      • Introduce Acid Catalysis: The dehydration step of the cyclization is often the rate-limiting step. Adding a catalytic amount of a mild acid like acetic acid or p-toluenesulfonic acid can significantly accelerate the reaction and improve yields.[2]

  • Cause B: Side Product Formation (Regioisomer)

    • Diagnosis: NMR analysis of your crude product shows two distinct sets of pyrazole peaks, indicating the presence of both the desired 1,5-disubstituted product and the undesired 1,3-disubstituted isomer.

    • Explanation: Methylhydrazine is an unsymmetrical nucleophile. The N1 nitrogen is more sterically hindered but more nucleophilic, while the N2-amino group is less hindered. The reaction pathway depends on which nitrogen attacks which carbonyl group first. The reaction is often pH-dependent.

    • Solution:

      • Control pH: Running the reaction under mildly acidic conditions (pH 4-5) typically favors the formation of the more stable 1,5-disubstituted isomer. This protonates the carbonyl, making it more electrophilic, and guides the initial attack of the more nucleophilic nitrogen of the hydrazine.

      • Solvent Choice: Polar protic solvents like ethanol or acetic acid are generally preferred as they can stabilize the charged intermediates that lead to the desired product.

  • Cause C: Poor Reagent Quality

    • Diagnosis: The reaction fails to proceed even with optimized conditions.

    • Solution:

      • Verify Hydrazine Quality: Methylhydrazine can degrade over time. Use a freshly opened bottle or distill it before use. A common impurity is the corresponding hydrochloride salt, which is less reactive.

      • Check Dicarbonyl Purity: Ensure your diethyl 5-oxoheptanedioate is pure and free from acidic or basic impurities that could interfere with the reaction.

Question 2: I've formed the pyrazole ester, but the saponification (hydrolysis) step is incomplete or fails. What should I do?

Answer: Incomplete hydrolysis is typically due to insufficient reactivity or phase-transfer issues.

  • Cause A: Insufficient Base or Reaction Time

    • Diagnosis: TLC or HPLC analysis after workup shows both the ester and the desired carboxylic acid.

    • Solution:

      • Increase Stoichiometry/Concentration: Ensure you are using at least 1.1 to 1.5 equivalents of the base (e.g., NaOH or KOH). Using a more concentrated solution (e.g., 2-4 M NaOH) can also accelerate the reaction.

      • Increase Temperature: Heating the reaction mixture to reflux (typically 60-100°C, depending on the solvent) is standard practice for saponification.

      • Switch to Potassium Hydroxide (KOH): KOH is often more effective than NaOH for saponification, particularly if the product has limited aqueous solubility, as the resulting potassium carboxylate salt is typically more soluble than the sodium salt.

  • Cause B: Poor Solubility

    • Diagnosis: The reaction mixture is a biphasic suspension, and the reaction stalls.

    • Solution:

      • Add a Co-solvent: The pyrazole ester may have poor solubility in purely aqueous base. Add a water-miscible organic solvent like methanol, ethanol, or THF to create a homogeneous solution. A 1:1 mixture of ethanol and water is a good starting point.

Question 3: My final product is a sticky oil and is difficult to purify. How can I obtain a clean, solid product?

Answer: Pyrazole carboxylic acids can sometimes be challenging to crystallize. A multi-step purification strategy is often required.

  • Solution 1: Acid-Base Extraction

    • After hydrolysis, ensure the reaction mixture is basic (pH > 12).

    • Wash the aqueous solution with an organic solvent like dichloromethane or ethyl acetate to remove any non-acidic organic impurities (e.g., unreacted ester).

    • Carefully acidify the aqueous layer with cold 1M or 2M HCl to a pH of ~3-4. The product should precipitate out. If it oils out, proceed to the next step.

    • Extract the acidified aqueous layer multiple times with ethyl acetate. Combine the organic extracts, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Solution 2: Crystallization of an Acid Addition Salt

    • If the free carboxylic acid is difficult to handle, you can purify it via a salt. A patented method for purifying pyrazoles involves forming and crystallizing acid addition salts.[3]

    • Dissolve the crude pyrazole acid in a suitable organic solvent.

    • Add an equimolar amount of an acid like oxalic acid.[3]

    • The resulting salt may be a crystalline solid that is easier to filter and purify than the free acid.

    • The pure salt can then be neutralized with a base to regenerate the final product if needed.

  • Solution 3: Column Chromatography

    • If all else fails, silica gel chromatography can be used. Use a moderately polar mobile phase, such as ethyl acetate with 0.5-1% acetic acid. The added acid helps to prevent tailing of the carboxylic acid on the silica gel.

Frequently Asked Questions (FAQs)

  • Q: How do I best monitor the progress of the cyclocondensation reaction?

    • A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 30-50% ethyl acetate in hexanes. The starting dicarbonyl will have a higher Rf than the more polar pyrazole ester product. Stain with potassium permanganate if the spots are not UV-active.

  • Q: Is methylhydrazine dangerous to handle?

    • A: Yes. Methylhydrazine is toxic, flammable, and a suspected carcinogen. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Q: Can this synthesis be scaled up?

    • A: Yes, but with caution. The cyclocondensation reaction can be exothermic. When scaling up, add the methylhydrazine solution slowly to the dicarbonyl solution, possibly using an ice bath to control the initial exotherm.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(1-methyl-1H-pyrazol-5-yl)propanoate

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl 5-oxoheptanedioate (1.0 eq).

  • Add ethanol (approx. 5 mL per gram of dicarbonyl) and stir to dissolve.

  • Add glacial acetic acid (0.1 eq) to the solution.

  • Slowly add methylhydrazine (1.1 eq) dropwise at room temperature. An exotherm may be observed.

  • Heat the reaction mixture to reflux (approx. 78°C) and monitor by TLC. The reaction is typically complete in 4-8 hours.

  • Once the starting material is consumed, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography if necessary.

Protocol 2: Saponification to this compound

  • Dissolve the crude ethyl 3-(1-methyl-1H-pyrazol-5-yl)propanoate (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Add potassium hydroxide (KOH, 1.5 eq) and heat the mixture to 80°C for 2-4 hours, monitoring by TLC until the ester spot has disappeared.

  • Cool the reaction to room temperature and remove the ethanol via rotary evaporation.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add 2M HCl with vigorous stirring until the pH is approximately 3.

  • A white precipitate should form. If it does not, extract the product with ethyl acetate (3x).

  • If a solid precipitates, filter the solid, wash with cold water, and dry under vacuum. If extracted, dry the combined organic layers, filter, and concentrate to yield the final product.

Data Summary Table

ParameterStep 1: CyclocondensationStep 2: Saponification
Key Reagents Diethyl 5-oxoheptanedioate, MethylhydrazinePyrazole Ester, KOH
Stoichiometry 1.1 eq of Methylhydrazine1.5 eq of KOH
Solvent EthanolEthanol/Water (1:1)
Catalyst Acetic Acid (0.1 eq)N/A
Temperature Reflux (~78°C)80°C
Typical Time 4-8 hours2-4 hours
Expected Yield 75-90%85-95%

Troubleshooting Logic Diagram

Troubleshooting Start Problem Encountered Q1 Low Yield in Step 1? Start->Q1 Q2 Incomplete Hydrolysis? Start->Q2 Q3 Purification Issues? Start->Q3 C1_SM TLC shows starting material? Q1->C1_SM Yes C1_Side NMR shows isomers? Q1->C1_Side No C2_Sol Biphasic mixture? Q2->C2_Sol Yes Sol2_Cond Increase Base (KOH) Increase Temperature Q2->Sol2_Cond No Sol3_Ext Perform Acid-Base Extraction Q3->Sol3_Ext Sol1_Time Increase time/temp Add acid catalyst C1_SM->Sol1_Time Sol1_pH Control pH (4-5) Use protic solvent C1_Side->Sol1_pH Sol2_Co Add co-solvent (EtOH/THF) C2_Sol->Sol2_Co Sol3_Salt Crystallize as Oxalate Salt Sol3_Ext->Sol3_Salt If oily Sol3_Chrom Column Chromatography (w/ Acetic Acid) Sol3_Salt->Sol3_Chrom If still impure

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Overcoming Solubility Challenges with 3-(1-methyl-1H-pyrazol-5-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid. This resource is designed for researchers, chemists, and formulation scientists to navigate and resolve solubility issues encountered during experimental work. We provide in-depth troubleshooting guides, validated protocols, and expert insights to ensure the successful integration of this compound into your research and development workflows.

Introduction: Understanding the Molecule

This compound is a heterocyclic carboxylic acid. Its molecular structure, featuring a polar carboxylic acid group and a less polar N-methylpyrazole ring, results in a molecule with amphipathic character. This duality governs its solubility, making it highly dependent on the pH of the aqueous medium and the polarity of organic solvents. The carboxylic acid moiety has an estimated pKa between 4 and 5, a critical parameter for manipulating its solubility. When the pH is below the pKa, the compound exists predominantly in its neutral, less soluble protonated form. Conversely, at a pH above the pKa, it deprotonates to form a more soluble carboxylate salt.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and dissolution of this compound.

Q1: Why is my compound not dissolving in water?

A1: The limited aqueous solubility of this compound in neutral water is due to the protonated state of its carboxylic acid group. In this form, intermolecular hydrogen bonding between the carboxylic acid groups can lead to the formation of stable, less soluble dimers and aggregates. To achieve dissolution in aqueous media, it is essential to increase the pH.

Q2: What is the recommended starting solvent for this compound?

A2: For initial stock solutions, we recommend using polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The compound exhibits high solubility in these solvents, allowing for the preparation of concentrated stock solutions that can be further diluted into aqueous buffers for final experimental concentrations.

Q3: Can I heat the solution to improve solubility?

A3: Gentle heating (e.g., to 37-50°C) can temporarily increase the solubility and rate of dissolution. However, this should be done with caution. Prolonged heating at high temperatures can risk thermal degradation of the compound. Always ensure the compound's stability at the intended temperature by running initial small-scale tests and analyzing for degradation products via methods like HPLC.

Q4: My compound precipitated out of solution after dilution into my aqueous buffer. What happened?

A4: This common issue, known as "crashing out," typically occurs when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer with a pH below the compound's pKa. The shift in pH and solvent environment causes the compound to convert back to its less soluble neutral form, leading to precipitation. To prevent this, ensure the final pH of the aqueous buffer is sufficiently above the pKa or consider using a co-solvent system.

In-Depth Troubleshooting Guides

This section provides systematic approaches to resolving persistent solubility challenges.

Guide 1: pH-Dependent Aqueous Solubility Optimization

The most effective strategy for solubilizing this compound in aqueous solutions is through pH modification. By raising the pH above the compound's pKa, the carboxylic acid is deprotonated to the highly soluble carboxylate anion.

Workflow for pH Optimization:

A Weigh Compound & Add to Aqueous Buffer (e.g., PBS) B Observe Suspension/Incomplete Dissolution A->B C Add 1N NaOH Dropwise While Stirring B->C D Monitor pH & Visual Clarity C->D E Does the solution become clear? D->E F Yes: Solution Ready. Record Final pH & Volume. E->F Yes G No: pH > 8.0? E->G No H Yes: Consider Co-solvent or Alternative Strategy G->H Yes I No: Continue Adding NaOH G->I No I->C

Caption: Workflow for pH-mediated dissolution.

Detailed Protocol:

  • Preparation: Begin by preparing your desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS). Do not adjust the pH at this stage.

  • Dispersion: Add the weighed amount of this compound to the buffer to create a slurry or suspension.

  • Titration: While vigorously stirring, add a dilute basic solution (e.g., 0.1 N to 1 N NaOH) dropwise. Use a calibrated pH meter to monitor the pH in real-time.

  • Dissolution Point: As the pH approaches and surpasses the pKa (typically in the range of pH 6.0-7.5), you will observe the solid material dissolving.

  • Finalization: Continue adding the base until the solution is completely clear. Record the final pH and the total volume to accurately calculate the final concentration. It is advisable to then filter the solution through a 0.22 µm syringe filter to remove any residual particulates.

Causality: This method directly manipulates the ionization state of the molecule, a fundamental principle of acid-base chemistry. The conversion to the carboxylate salt increases polarity and enhances the solute-solvent interactions with water, leading to a significant increase in solubility.

Guide 2: Utilizing Co-Solvent Systems

When pH modification is not suitable for the experimental system (e.g., in cell-based assays sensitive to high pH), a co-solvent system can be employed. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, improving the solubility of non-polar compounds.

Recommended Co-solvents and Usage Levels:

Co-SolventTypical Starting % (v/v)Maximum Recommended % (v/v)Notes
DMSO1%5%High solubilizing power but can have cellular effects at >0.5%.
Ethanol5%10%Generally well-tolerated in biological systems.
Propylene Glycol5%20%A common excipient in pharmaceutical formulations.
PEG 4005%20%Low toxicity and often used in in vivo studies.

Protocol for Co-Solvent Formulation:

  • Primary Dissolution: Dissolve the this compound in the chosen pure co-solvent (e.g., DMSO) to create a high-concentration stock.

  • Pre-mixing (Optional but Recommended): In a separate tube, mix the required volume of the co-solvent with the aqueous buffer.

  • Final Dilution: Slowly add the concentrated stock solution from step 1 into the aqueous buffer (or the pre-mixed buffer from step 2) with constant vortexing or stirring. This gradual addition helps prevent localized supersaturation and precipitation.

Trustworthiness: This protocol is a self-validating system. Visual inspection for clarity and the absence of precipitation after dilution and equilibration (e.g., 1 hour at room temperature) confirms the success of the formulation. For critical applications, dynamic light scattering (DLS) can be used to ensure no nano-scale precipitation has occurred.

common side reactions in the synthesis of 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a successful and efficient synthesis.

Introduction to the Synthetic Pathway

The synthesis of this compound typically proceeds through a sequence of reactions, each with its own potential for side product formation. A common route involves the cyclization of a 1,3-dicarbonyl compound with methylhydrazine to form the methylated pyrazole ring, followed by the introduction and subsequent hydrolysis of a propanoate side chain. Understanding the mechanistic nuances of each step is crucial for troubleshooting and optimizing the reaction.

This guide will address the most frequently encountered issues, including the formation of regioisomers during pyrazole synthesis and N-alkylation, as well as challenges related to the hydrolysis of the ester precursor.

Troubleshooting Guide: Common Side Reactions and Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Issue 1: Formation of Regioisomeric Pyrazoles during Cyclization

Question: I am synthesizing my pyrazole core by reacting an unsymmetrical 1,3-dicarbonyl precursor with methylhydrazine, and I'm observing a mixture of two isomeric products in my crude NMR. How can I control the regioselectivity of this reaction?

Answer: This is a classic challenge in pyrazole synthesis known as the Knorr pyrazole synthesis.[1] The reaction of a non-symmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to two different regioisomers because either carbonyl group can be attacked first by the hydrazine.[1][2] In the case of methylhydrazine, this results in the formation of both the desired 1,5-disubstituted pyrazole and the undesired 1,3-disubstituted isomer.

Root Cause Analysis:

The regioselectivity is influenced by the electronic and steric differences between the two carbonyl groups of your precursor. The more electrophilic carbonyl carbon is generally attacked preferentially by the more nucleophilic nitrogen of methylhydrazine. However, these differences are often subtle, leading to poor selectivity.

Troubleshooting and Optimization Strategies:

  • Solvent Effects: The choice of solvent can dramatically influence the regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve the regioselectivity in favor of one isomer. It is hypothesized that these solvents can modulate the reactivity of the reactants through hydrogen bonding.

  • pH Control: The reaction pH can also play a crucial role. Conducting the reaction under acidic conditions can protonate the carbonyl group, activating it for nucleophilic attack. Systematic screening of pH may reveal an optimal condition for the formation of the desired isomer.

  • Temperature Optimization: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy. Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity.

Experimental Protocol: Regioselective Pyrazole Formation

Issue 2: Lack of Selectivity in N-Methylation of a Pre-formed Pyrazole Ring

Question: I have synthesized the 3-(1H-pyrazol-5-yl)propanoic acid precursor and am attempting to methylate the pyrazole nitrogen. However, I am obtaining a mixture of the N1 and N2 methylated isomers. How can I achieve selective N1-methylation?

Answer: The N-alkylation of unsymmetrically substituted pyrazoles is a well-known challenge due to the similar reactivity of the two nitrogen atoms in the pyrazole ring.[3][4] The distribution of the N1 and N2 isomers is influenced by the steric and electronic properties of the substituents on the pyrazole ring, the nature of the alkylating agent, the base, and the solvent used.

Root Cause Analysis:

The tautomeric nature of the NH-pyrazole allows for alkylation at either nitrogen. The N1 position is generally less sterically hindered, while the N2 position may be more electronically favored depending on the substituents. Traditional methylating agents like methyl iodide or dimethyl sulfate often provide poor selectivity.

Troubleshooting and Optimization Strategies:

  • Sterically Hindered Alkylating Agents: Employing a sterically bulky methylating agent can enhance selectivity for the less hindered N1 position. Recent studies have shown that α-halomethylsilanes can act as masked methylating reagents, providing high N1 selectivity.[4][5]

  • Choice of Base and Solvent: The reaction conditions can be tuned to favor one isomer over the other. For instance, using a weaker base like potassium carbonate in a polar aprotic solvent such as DMSO has been reported to favor N1 alkylation for certain substrates.[4]

  • Protecting Group Strategy: While more synthetically demanding, a protecting group strategy can be employed. This involves protecting one of the nitrogen atoms, performing the desired reaction on the other part of the molecule, and then deprotecting.

Table 1: Influence of Reaction Conditions on N-Methylation Regioselectivity

Methylating AgentBaseSolventTypical N1:N2 RatioReference
Methyl IodideNaHTHF~1:1[3]
Dimethyl SulfateK₂CO₃AcetoneVariableGeneral Knowledge
(Iodomethyl)trimethylsilaneCsFDMF>95:5[4][5]

Experimental Protocol: Selective N1-Methylation

Issue 3: Incomplete Hydrolysis of the Propanoate Ester

Question: I am at the final step of my synthesis, the hydrolysis of the ethyl 3-(1-methyl-1H-pyrazol-5-yl)propanoate precursor to the carboxylic acid. My reaction seems to be stalling, and I have a significant amount of starting material remaining even after prolonged reaction times. What can I do to drive the reaction to completion?

Answer: The hydrolysis of esters, particularly those with adjacent heterocyclic systems, can sometimes be sluggish. The reaction is a reversible process when catalyzed by acid, and under basic conditions (saponification), it is effectively irreversible. If you are facing incomplete conversion, several factors could be at play.

Root Cause Analysis:

  • Insufficient Hydroxide: In alkaline hydrolysis, a stoichiometric amount of hydroxide is consumed. If you are not using a sufficient excess, the reaction will not proceed to completion.

  • Steric Hindrance: The ester group might be sterically hindered, slowing down the rate of nucleophilic attack by the hydroxide ion.

  • Low Temperature: The reaction may require more thermal energy to overcome the activation barrier.

  • Biphasic Mixture: If the ester is not fully soluble in the aqueous base, the reaction will be slow due to the limited interfacial area.

Troubleshooting and Optimization Strategies:

  • Increase Excess of Base: Use a larger excess of the base (e.g., 3-5 equivalents of NaOH or LiOH).

  • Increase Temperature: Heat the reaction mixture to reflux to increase the reaction rate.

  • Co-solvent: Add a co-solvent such as THF or dioxane to improve the solubility of the ester and create a homogeneous reaction mixture.

  • Microwave Irradiation: The use of microwave irradiation can often dramatically reduce reaction times and improve yields for sluggish reactions.

Experimental Protocol: Efficient Ester Hydrolysis

Frequently Asked Questions (FAQs)

Q1: What is the best general method to purify the final product, this compound?

A1: The final product is a carboxylic acid and is often a crystalline solid. Recrystallization is a highly effective method for purification. If impurities are still present, column chromatography on silica gel using a gradient of methanol in dichloromethane is a good option. Alternatively, the acidic nature of the product allows for purification by acid-base extraction. Dissolving the crude product in an organic solvent and extracting with a mild aqueous base (e.g., sodium bicarbonate solution) will transfer the desired product to the aqueous layer, leaving non-acidic impurities behind. The aqueous layer can then be acidified and the pure product extracted back into an organic solvent.

Q2: Can I use a different methylating agent, like methyl triflate?

A2: Methyl triflate is a very powerful methylating agent and can be used. However, it is also less selective and may lead to a higher proportion of the undesired N2-isomer. It is also more hazardous to handle. For better control over regioselectivity, the methods described in Issue 2 are recommended.

Q3: My final product appears to be decarboxylating upon heating. Is this a known side reaction?

A3: While not a commonly reported issue for this specific molecule under normal conditions, pyrazole carboxylic acids can undergo decarboxylation at elevated temperatures. This is more prevalent if there are strong electron-withdrawing groups on the ring. If you suspect decarboxylation is occurring, avoid excessive heating during purification steps like distillation or prolonged heating during drying.

Visualizing the Synthetic Challenges

To better illustrate the formation of the desired product and its common isomers, the following diagrams are provided.

G cluster_0 Pyrazole Ring Formation 1,3-Dicarbonyl 1,3-Dicarbonyl Desired Product 3-(1-methyl-1H-pyrazol-5-yl) propanoic acid precursor 1,3-Dicarbonyl->Desired Product Path A Isomeric Side Product 3-(1-methyl-1H-pyrazol-3-yl) propanoic acid precursor 1,3-Dicarbonyl->Isomeric Side Product Path B Methylhydrazine Methylhydrazine Methylhydrazine->Desired Product Methylhydrazine->Isomeric Side Product caption Fig 1. Formation of regioisomers during cyclization.

Caption: Fig 1. Regioisomeric products from cyclization.

G cluster_1 N-Methylation of Pyrazole NH-Pyrazole 3-(1H-pyrazol-5-yl) propanoic acid precursor N1-Methylated Product Desired 3-(1-methyl-1H-pyrazol-5-yl) propanoic acid precursor NH-Pyrazole->N1-Methylated Product N1 Attack Methylating Agent Methylating Agent Methylating Agent->N1-Methylated Product N2-Methylated Side Product Isomeric 3-(2-methyl-2H-pyrazol-5-yl) propanoic acid precursor Methylating Agent->N2-Methylated Side Product NH-pyrazole NH-pyrazole NH-pyrazole->N2-Methylated Side Product N2 Attack caption Fig 2. N-methylation leading to isomeric products.

Caption: Fig 2. N-methylation leading to isomeric products.

References

Technical Support Center: Optimizing Reaction Conditions for 3-(1-Methyl-1H-pyrazol-5-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this important pyrazole derivative. The information herein is curated to ensure scientific integrity and provide actionable solutions to optimize your reaction conditions.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a unique set of challenges, primarily centered around regioselectivity during N-alkylation and potential side reactions. The pyrazole ring contains two nitrogen atoms with similar properties, which can lead to the formation of isomeric byproducts that are often difficult to separate.[1][2][3] This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: There are two primary and reliable synthetic routes for this target molecule:

  • Route A: Michael Addition followed by Hydrolysis. This is often the preferred method. It involves the conjugate addition of 1-methyl-1H-pyrazole to an acrylate ester (e.g., ethyl acrylate), followed by hydrolysis of the resulting ester to the desired carboxylic acid.[4][5]

  • Route B: Knorr Pyrazole Synthesis. This classical approach involves the condensation of a 1,3-dicarbonyl compound with methylhydrazine.[6][7][8] For this specific target, a suitable 1,3-dicarbonyl precursor with a protected propanoic acid side chain would be required.

Q2: I am observing a mixture of N-alkylation products. How can I improve the regioselectivity for the desired N1-methylated isomer?

A2: Achieving high regioselectivity in the N-alkylation of pyrazoles is a common challenge.[1][2][3] The formation of the undesired 1-methyl-1H-pyrazol-3-yl isomer can be minimized by:

  • Steric Hindrance: If you are alkylating a pre-formed pyrazole-3-propanoic acid derivative, the substituent at the 5-position can sterically direct the incoming methyl group to the N1 position.

  • Reaction Conditions: The choice of base and solvent can significantly influence the regioselectivity. Using a bulkier base or a non-polar solvent can favor alkylation at the less sterically hindered nitrogen.[2]

  • Protecting Groups: In some cases, employing a protecting group strategy can ensure selective alkylation.

Q3: What are the typical impurities I should expect, and how can I identify them?

A3: Common impurities include:

  • Isomeric Byproduct: The 3-(1-methyl-1H-pyrazol-3-yl)propanoic acid isomer is the most common impurity. It can be identified by NMR spectroscopy, as the chemical shifts of the pyrazole ring protons will differ from the desired product.

  • Unreacted Starting Materials: Residual 1-methyl-1H-pyrazole or the acrylate ester can be present. These can be detected by TLC or GC-MS.

  • Over-alkylation Products: In some cases, dialkylation of the pyrazole ring can occur, leading to the formation of a pyrazolium salt.[1]

  • Decarboxylation Product: Under harsh reaction conditions, decarboxylation of the final product can occur.[9][10]

Q4: What are the recommended purification methods for the final product?

A4: Purification can typically be achieved through:

  • Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective for removing most impurities.

  • Acid-Base Extraction: As the product is a carboxylic acid, it can be purified by dissolving the crude mixture in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then acidifying the aqueous layer to precipitate the pure product.

  • Column Chromatography: If crystallization is ineffective, silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid) can be employed.

Troubleshooting Guides

Problem 1: Low Yield in the Michael Addition Step

Possible Causes & Solutions

Possible Cause Proposed Solution Scientific Rationale
Insufficient Base Use a stronger base (e.g., NaH, KOt-Bu) or increase the stoichiometry of the base.The Michael addition of a pyrazole to an acrylate requires deprotonation of the pyrazole N-H to form the nucleophilic pyrazolide anion.[11]
Low Reaction Temperature Increase the reaction temperature. Monitor the reaction closely to avoid side reactions.The rate of the Michael addition is temperature-dependent. Higher temperatures can increase the reaction rate.
Poor Solvent Choice Use a polar apathetic solvent like DMF or DMSO.These solvents can help to solubilize the pyrazole and the base, facilitating the reaction.
Decomposition of Acrylate Add the acrylate ester slowly to the reaction mixture at a controlled temperature.Acrylate esters can polymerize under basic conditions, especially at elevated temperatures.
Experimental Protocol: Optimized Michael Addition
  • To a solution of 1-methyl-1H-pyrazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction to 0 °C and add ethyl acrylate (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction carefully with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Problem 2: Incomplete Hydrolysis of the Ester Intermediate

Possible Causes & Solutions

Possible Cause Proposed Solution Scientific Rationale
Insufficient Hydrolysis Reagent Increase the equivalents of NaOH or LiOH.Saponification is a stoichiometric reaction. An excess of base ensures complete hydrolysis.
Low Reaction Temperature or Time Increase the reaction temperature (reflux) and/or extend the reaction time.The rate of ester hydrolysis is dependent on both temperature and time.
Poor Solubility Add a co-solvent such as methanol or ethanol to the aqueous base.A co-solvent can improve the solubility of the ester, leading to a more efficient reaction.
Experimental Protocol: Optimized Hydrolysis
  • Dissolve the crude ethyl 3-(1-methyl-1H-pyrazol-5-yl)propanoate in a mixture of ethanol and 2M aqueous sodium hydroxide (3-5 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Wash the aqueous solution with diethyl ether to remove any neutral impurities.

  • Acidify the aqueous layer to pH 2-3 with concentrated HCl at 0 °C.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Visualizing the Workflow

Synthetic Pathway: Michael Addition and Hydrolysis

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis 1-Methyl-1H-pyrazole 1-Methyl-1H-pyrazole Intermediate_Ester Ethyl 3-(1-methyl-1H-pyrazol-5-yl)propanoate 1-Methyl-1H-pyrazole->Intermediate_Ester Ethyl acrylate, Base (e.g., NaH), DMF Final_Product This compound Intermediate_Ester->Final_Product NaOH or LiOH, EtOH/H2O, Reflux

Caption: A common synthetic route to the target molecule.

Troubleshooting Decision Tree: Low Yield

G Start Low Yield Observed Check_SM Check Purity of Starting Materials Start->Check_SM Check_Conditions Review Reaction Conditions Check_SM->Check_Conditions Incomplete_Reaction Incomplete Reaction? Check_Conditions->Incomplete_Reaction Side_Reactions Significant Side Products? Incomplete_Reaction->Side_Reactions No Optimize_Base Optimize Base (Strength/Amount) Incomplete_Reaction->Optimize_Base Yes Purification_Loss Product Lost During Workup/Purification? Side_Reactions->Purification_Loss No Optimize_Conditions_Side Modify conditions to minimize side reactions (e.g., lower temp, slower addition) Side_Reactions->Optimize_Conditions_Side Yes Optimize_Temp Optimize Temperature Optimize_Base->Optimize_Temp Optimize_Solvent Optimize Solvent Optimize_Temp->Optimize_Solvent Success Improved Yield Optimize_Solvent->Success Optimize_Purification Optimize Purification Method Purification_Loss->Optimize_Purification Yes Purification_Loss->Success No Optimize_Purification->Success Optimize_Conditions_Side->Success

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Troubleshooting Inconsistent Results in Assays with 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for assays involving 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid. Inconsistent results can be a significant roadblock in research, and this resource aims to equip you with the knowledge to identify, address, and prevent common issues.

I. Troubleshooting Guide: Addressing Inconsistent Assay Results

This section is structured in a question-and-answer format to directly tackle specific problems you may be encountering in your experiments.

Question 1: Why am I observing high variability between my replicate wells?

High variability between replicates is a common issue that can often be traced back to problems with compound solubility and distribution in the assay plate.

Possible Causes and Solutions:

  • Compound Precipitation: this compound, like many small molecules, may have limited aqueous solubility. If the compound precipitates out of solution, its effective concentration will be inconsistent across your assay plate.

    • Visual Inspection: Before adding to your assay, carefully inspect your stock and working solutions for any visible precipitate. Hold the tube or plate up to a light source against a dark background.

    • Solubility Test: Perform a simple solubility test. Prepare your highest concentration of the compound in the final assay buffer. After a short incubation under assay conditions (e.g., 37°C), centrifuge the solution and look for a pellet. The absence of a pellet suggests good solubility at that concentration.

    • Lower Compound Concentration: If you suspect precipitation, consider lowering the concentration of the compound in your assay to a range where it remains fully dissolved.[1][2]

    • Optimize Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic and solubilizing level, typically below 0.5%.[1][2]

  • Inadequate Mixing: Insufficient mixing when preparing dilutions or adding the compound to the assay plate can lead to concentration gradients.

    • Thorough Vortexing: Ensure you vortex your stock and working solutions thoroughly before each use.[3]

    • Pipetting Technique: When adding the compound to your assay wells, pipette up and down several times to ensure proper mixing with the assay medium.

Question 2: My positive and negative controls are behaving as expected, but my test compound shows no dose-response. What could be the issue?

When controls are working, but the test compound is inactive, the problem often lies with the compound itself or its interaction with the assay components.

Possible Causes and Solutions:

  • Compound Degradation: Improper storage or handling can lead to the degradation of this compound.

    • Storage Conditions: Verify that the compound has been stored according to the manufacturer's recommendations, which typically involve a cool, dry, and dark place.[2] For long-term storage, -20°C is often recommended.[4]

    • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can degrade the compound. It is best practice to aliquot your stock solution into single-use vials to minimize this.[2]

    • Fresh Solutions: Prepare fresh working solutions for each experiment from a properly stored stock solution.[1]

  • Incorrect pH of Assay Buffer: The propanoic acid moiety of the compound has a pKa, and the pH of your assay buffer can significantly impact its charge state and, consequently, its activity and solubility.[5][6][7]

    • Verify Buffer pH: Always check the pH of your final assay buffer after all components have been added.

    • pH Optimization: If you suspect a pH-related issue, you may need to test a range of buffer pH values to find the optimal condition for your assay and compound.

Question 3: I'm seeing inconsistent results from day to day, even when I run the same protocol. What could be the source of this inter-assay variability?

Inter-assay variability can be frustrating and often points to subtle inconsistencies in experimental setup and execution.

Possible Causes and Solutions:

  • Stock Solution Inconsistency: Variations in the preparation of your stock solution can be a major source of day-to-day differences.

    • Precise Weighing and Dissolving: Use a calibrated analytical balance for accurate weighing of the compound.[8] Ensure the compound is completely dissolved in the solvent before making further dilutions.[3][9]

    • Use of Volumetric Flasks: For the highest accuracy in preparing stock solutions, use Class A volumetric flasks.[8]

    • Large Batch Preparation: Whenever possible, prepare a large batch of the stock solution to be used across multiple experiments. This will help ensure consistency.[8]

  • Cell-Based Assay Variability: If you are performing cell-based assays, the physiological state of your cells can introduce variability.

    • Consistent Cell Passage Number: Use cells within a narrow and low passage number range for all experiments to avoid genetic drift and changes in cellular response.[1]

    • Standardized Seeding Density: Ensure that the same number of cells are seeded in each well for every experiment.[1]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and use of this compound.

What is the best solvent for preparing a stock solution of this compound?

For most small molecules used in biological assays, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.[2][10] It is crucial to use a high-quality DMSO to avoid introducing impurities that could interfere with your assay.

How should I determine the optimal concentration range for my experiments?

It is essential to perform a dose-response curve to determine the effective concentration range of this compound in your specific assay. A clear relationship between the compound's concentration and the biological effect is a good indicator of on-target activity.[1]

Could the pyrazole ring in the compound be interfering with my assay?

Pyrazole derivatives are known to exhibit a wide range of biological activities and can sometimes interfere with certain assay formats.[11][12][13][14] For example, some heterocyclic compounds can interfere with fluorescence-based readouts. If you suspect assay interference, consider running a control experiment with your compound in the absence of the biological target to assess any non-specific effects.

What are the key considerations for the carboxylic acid group in this molecule?

The carboxylic acid group makes the molecule's properties pH-dependent.[5][7] At a pH below its pKa, the carboxylic acid will be predominantly in its neutral, uncharged form, which is generally more membrane-permeable.[6] Above the pKa, it will be in its charged, carboxylate form. This change in ionization can affect the compound's solubility, cell permeability, and interaction with its target.[6][7]

III. Experimental Protocols & Methodologies

To ensure consistency and accuracy, it is crucial to follow standardized protocols.

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh a precise amount of this compound using a calibrated analytical balance.

  • Solvent Addition: In a sterile, appropriate-sized tube, add the required volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath may be necessary for some compounds, but always check the manufacturer's recommendations for temperature stability.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or as recommended by the supplier.[2][4]

Workflow for Troubleshooting Inconsistent Assay Results

The following diagram illustrates a logical workflow for troubleshooting inconsistent results in your assays.

TroubleshootingWorkflow start Inconsistent Assay Results Observed check_replicates High Variability Between Replicates? start->check_replicates check_controls Positive/Negative Controls Failing? check_replicates->check_controls No solubility_issue Investigate Compound Solubility - Visual Inspection - Solubility Test - Optimize Concentration check_replicates->solubility_issue Yes check_inter_assay Inconsistent Day-to-Day Results? check_controls->check_inter_assay No assay_protocol_issue Review Assay Protocol - Reagent Preparation - Incubation Times check_controls->assay_protocol_issue Yes degradation_issue Assess Compound Stability - Check Storage Conditions - Use Fresh Aliquots check_inter_assay->degradation_issue Yes solution Problem Resolved check_inter_assay->solution No mixing_issue Review Mixing Procedures - Vortexing Technique - Pipetting Technique solubility_issue->mixing_issue mixing_issue->solution ph_issue Evaluate Assay Buffer pH - Verify pH - Test pH Range degradation_issue->ph_issue stock_prep_issue Standardize Stock Preparation - Accurate Weighing - Use Volumetric Flasks ph_issue->stock_prep_issue cell_issue Address Cell-Based Variability - Consistent Passage Number - Standardize Seeding stock_prep_issue->cell_issue cell_issue->solution instrument_issue Check Instrumentation - Calibration - Settings assay_protocol_issue->instrument_issue instrument_issue->solution

Caption: A flowchart for systematically troubleshooting inconsistent assay results.

IV. Data Presentation

Table 1: Key Physicochemical Properties of Pyrazole Propanoic Acid Derivatives (Illustrative)
PropertyThis compound3-(5-methyl-1H-pyrazol-1-yl)propanoic acid[15]
Molecular Formula C7H10N2O2C7H10N2O2
Molecular Weight 154.17 g/mol (approx.)154.17 g/mol [15]
Aqueous Solubility (pH 7.4) Data not readily available6.9 µg/mL[15]
pKa (estimated) ~4-5 (for carboxylic acid)~4-5 (for carboxylic acid)

Note: The exact experimental data for this compound may vary. It is always recommended to consult the supplier's certificate of analysis.

V. References

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed. (2012). Methods in Molecular Biology. --INVALID-LINK--

  • Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors - Benchchem. (n.d.). BenchChem. --INVALID-LINK--

  • Best Practices For Stock Solutions - FasterCapital. (n.d.). FasterCapital. --INVALID-LINK--

  • Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors - Benchchem. (n.d.). BenchChem. --INVALID-LINK--

  • Stock Solutions 101: Everything You Need to Know - G-Biosciences. (2013, February 13). G-Biosciences. --INVALID-LINK--

  • 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid - PubChem. (n.d.). PubChem. --INVALID-LINK--

  • Top Ten Tips for Making Stock Solutions - Bitesize Bio. (2025, May 27). Bitesize Bio. --INVALID-LINK--

  • How to Make Accurate Stock Solutions - Bitesize Bio. (2025, March 10). Bitesize Bio. --INVALID-LINK--

  • Reproducibility of Biological Assays for Pyrazole Derivatives: A Comparative Guide - Benchchem. (n.d.). BenchChem. --INVALID-LINK--

  • 3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid (MPP) (methyl-¹³C, pyrazolyl-¹³C₃, 3-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. (n.d.). Cambridge Isotope Laboratories, Inc. --INVALID-LINK--

  • Environmental pH and compound structure affect the activity of short-chain carboxylic acids against planktonic growth, biofilm formation, and eradication of the food pathogen Salmonella enterica | Microbiology Spectrum - ASM Journals. (2024, September 16). Microbiology Spectrum. --INVALID-LINK--

  • Troubleshooting Guide. (n.d.). Waters. --INVALID-LINK--

  • Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US. (n.d.). Thermo Fisher Scientific. --INVALID-LINK--

  • CAS#:1510561-50-8 | 3-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propanoic acid | Chemsrc. (2025, September 10). Chemsrc. --INVALID-LINK--

  • HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • 3-(5-methyl-1H-pyrazol-3-yl)propionic acid-d6 (MPP) - Lumiprobe. (n.d.). Lumiprobe. --INVALID-LINK--

  • 3-(methylamino)-3-(5-methyl-1H-pyrazol-3-yl)propanoic acid - PubChem. (n.d.). PubChem. --INVALID-LINK--

  • The effect of pH on extraction of carboxylic acids from (a) M1 model... - ResearchGate. (n.d.). ResearchGate. --INVALID-LINK--

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - NIH. (n.d.). ACS Omega. --INVALID-LINK--

  • pH of an Aqueous Solution Test for Carboxylic Acids - YouTube. (2021, March 23). YouTube. --INVALID-LINK--

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). Molecules. --INVALID-LINK--

  • Molecules | Special Issue : Pyrazole Derivatives - MDPI. (n.d.). MDPI. --INVALID-LINK--

  • The Significance of Acid/Base Properties in Drug Discovery - PMC - PubMed Central. (n.d.). Expert Opinion on Drug Discovery. --INVALID-LINK--

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC - PubMed Central. (2021, May 10). Frontiers in Pharmacology. --INVALID-LINK--

  • Correlations and Predictions of Carboxylic Acid p K a Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes - ResearchGate. (2025, August 7). ResearchGate. --INVALID-LINK--

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Signal Transduction and Targeted Therapy. --INVALID-LINK--

  • 3-(3-Methyl-1H-pyrazol-5-yl)propanoic Acid-13C5 - Topbatt Chemical Co., Ltd. (n.d.). Topbatt Chemical Co., Ltd. --INVALID-LINK--

  • 3-(3-METHYL-1H-PYRAZOL-5-YL)PROPANOIC ACID (MPP) | Eurisotop. (n.d.). Eurisotop. --INVALID-LINK--

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications - ResearchGate. (2025, April 29). ResearchGate. --INVALID-LINK--

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (2025, March 20). ACS Omega. --INVALID-LINK--

  • SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies. (2025, April 15). Journal of Chemistry and Technologies. --INVALID-LINK--

  • 3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid (CAS No. 1367702-76-8) Suppliers. (n.d.). ChemicalRegister.com. --INVALID-LINK--

  • 3-[1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid | SCBT. (n.d.). Santa Cruz Biotechnology. --INVALID-LINK--

  • (PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid - ResearchGate. (2025, August 10). ResearchGate. --INVALID-LINK--

References

Technical Support Center: Purification of 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental work. The methodologies and explanations provided are grounded in established chemical principles to ensure scientific integrity and practical applicability.

Understanding the Molecule: A Key to Successful Purification

This compound is a heterocyclic compound possessing both a basic pyrazole ring and an acidic carboxylic acid moiety. This bifunctional nature is central to the challenges faced during its purification.

  • Zwitterionic Potential: The molecule can exist as a zwitterion, particularly at a pH between the pKa of the carboxylic acid and the protonated pyrazole ring. The pKa of the propanoic acid group is estimated to be around 4.87[1][2][3], while the pKa of the protonated 1-methyl-1H-pyrazole is predicted to be approximately 2.25[4][5]. The isoelectric point (pI), where the molecule has a net zero charge, can be estimated as the average of these two pKa values. At its pI, the compound's solubility in aqueous solutions is often at its minimum, a property that can be exploited for crystallization.

  • Polarity: The presence of both a hydrogen bond donor (carboxylic acid) and hydrogen bond acceptors (pyrazole nitrogens) makes this a polar molecule. This high polarity can lead to poor retention on standard reversed-phase chromatography columns and challenges in finding suitable single-solvent systems for recrystallization.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing explanations for the underlying causes and offering step-by-step solutions.

Issue 1: Low Yield or No Precipitation During Crystallization

Question: I'm trying to purify my crude this compound by crystallization, but I'm getting very low yields, or the compound won't precipitate at all. What's going wrong?

Answer: This is a common issue, often related to the compound's zwitterionic nature and high polarity, which can lead to high solubility in polar solvents or the formation of stable supersaturated solutions.

Underlying Causes:

  • Incorrect pH: If the pH of the solution is far from the isoelectric point (pI) of the molecule, it will exist predominantly as a charged species (either protonated or deprotonated), which is generally more soluble in polar solvents.

  • Inappropriate Solvent Choice: A single solvent may not provide the desired solubility profile (high solubility when hot, low solubility when cold).

  • Supersaturation: The compound may be reluctant to crystallize from a supersaturated solution without an initiation step.

Solutions:

  • pH Adjustment for Zwitterion Precipitation:

    • Dissolve the crude product in a minimal amount of water, adjusting the pH to be either basic (e.g., with NaHCO₃ or dilute NaOH) to form the carboxylate salt or acidic (e.g., with dilute HCl) to form the pyrazolium salt, ensuring complete dissolution.

    • Slowly add a dilute acid (if starting from a basic solution) or a dilute base (if starting from an acidic solution) to adjust the pH towards the estimated isoelectric point (pI ≈ 3.5).

    • Monitor for the onset of precipitation. The lowest solubility is expected at the pI.

    • Cool the mixture slowly and then in an ice bath to maximize precipitation.

  • Employ a Mixed-Solvent System:

    • Dissolve the crude compound in a minimal amount of a hot "good" solvent where it is highly soluble (e.g., methanol, ethanol, or water).

    • While the solution is still hot, slowly add a "poor" solvent in which the compound is less soluble (e.g., ethyl acetate, acetonitrile, or isopropanol) until you observe persistent turbidity.[6]

    • Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Induce Crystallization:

    • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.[6]

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Experimental Protocol: Mixed-Solvent Recrystallization

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a hot "good" solvent (e.g., ethanol) and heat gently with stirring until the solid dissolves completely.

  • While maintaining the temperature, add a "poor" solvent (e.g., ethyl acetate) dropwise until the solution becomes cloudy.

  • Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry in a desiccator.

Issue 2: Persistent Impurities After Recrystallization

Question: I've recrystallized my product, but my NMR/LC-MS analysis still shows the presence of impurities. How can I remove them?

Answer: This suggests that the impurities have similar solubility profiles to your target compound or that you may be dealing with specific types of byproducts from the synthesis.

Underlying Causes:

  • Co-crystallization: Impurities with similar structures can be incorporated into the crystal lattice of your product.

  • Regioisomers: A common byproduct in pyrazole synthesis is the formation of a regioisomer, which can have very similar physical properties to the desired product.[7]

  • Starting Materials or Intermediates: Incomplete reactions can leave unreacted starting materials or stable intermediates in your crude product.

Solutions:

  • Fractional Crystallization: If you suspect the presence of regioisomers, fractional crystallization can be effective if there is a sufficient difference in their solubilities.[6] This involves multiple, sequential crystallization steps.

  • Activated Charcoal Treatment: For removing colored impurities, add a small amount of activated charcoal to the hot solution before filtration. Be aware that this can also adsorb some of your product, potentially reducing the yield.[6]

  • Acid-Base Extraction: Utilize the amphoteric nature of your compound to separate it from neutral or exclusively acidic/basic impurities.

    • Dissolve the crude mixture in an organic solvent like ethyl acetate.

    • Extract with a dilute aqueous base (e.g., sodium bicarbonate solution) to move your acidic product into the aqueous layer, leaving non-acidic impurities in the organic layer.

    • Separate the layers and then acidify the aqueous layer to precipitate your purified product.

    • Filter and wash the precipitate.

  • Chromatography: If crystallization and extraction fail to provide the desired purity, chromatographic methods are the next logical step.

Issue 3: Poor Separation or Peak Tailing in Reversed-Phase HPLC

Question: My compound elutes very early (near the void volume) or shows significant peak tailing on a C18 column. How can I improve my HPLC purification?

Answer: The high polarity and potential for ionic interactions of this compound are the primary reasons for poor performance on traditional reversed-phase columns.

Underlying Causes:

  • Low Retention: Polar compounds have weak hydrophobic interactions with the nonpolar C18 stationary phase, leading to poor retention.

  • Secondary Ionic Interactions: The charged moieties of the molecule can interact with residual silanol groups on the silica-based stationary phase, causing peak tailing.

Solutions:

  • Mobile Phase Modification:

    • pH Adjustment: Adjusting the mobile phase pH can significantly impact retention. At a low pH (e.g., with 0.1% formic or trifluoroacetic acid), the carboxylic acid will be protonated and less polar, potentially increasing retention.

    • Use 100% Aqueous Mobile Phase: If your column is aqueous-stable, starting with a 100% aqueous mobile phase can improve the retention of highly polar compounds.

  • Alternative Stationary Phases:

    • Polar-Embedded or Polar-Endcapped Columns: These columns have stationary phases that are modified to be more compatible with highly aqueous mobile phases and to shield residual silanols, improving peak shape for polar analytes.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

  • Mixed-Mode Chromatography (MMC): This is often the most effective solution for polar, ionizable compounds.[8][9][10]

    • Mechanism: MMC columns have stationary phases with both reversed-phase (e.g., C18) and ion-exchange functionalities (e.g., anion or cation exchangers). This allows for simultaneous separation based on both hydrophobicity and ionic interactions.

    • Advantages: MMC provides enhanced retention and unique selectivity that can be fine-tuned by adjusting the mobile phase pH and ionic strength. This is particularly useful for separating compounds with different charge states and polarities.

Experimental Protocol: Mixed-Mode Chromatography (Reversed-Phase/Anion-Exchange)

  • Column: A mixed-mode column with both C18 and anion-exchange properties.

  • Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradient to a lower percentage (e.g., 5%) over 15-20 minutes. This will elute compounds based on a combination of HILIC and ion-exchange mechanisms.

  • Detection: UV at an appropriate wavelength (e.g., 210-230 nm).

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I should be looking for from the synthesis of this compound?

A1: Common impurities in pyrazole synthesis include:

  • Regioisomers: If an unsymmetrical 1,3-dicarbonyl precursor is used, you may form the isomeric 3-(1-methyl-1H-pyrazol-3-yl)propanoic acid.

  • Unreacted Starting Materials: Such as the 1,3-dicarbonyl compound and methylhydrazine.

  • Pyrazoline Intermediates: Resulting from incomplete aromatization of the pyrazole ring.[7]

  • Side-products from Hydrazine: Hydrazine starting materials can sometimes lead to colored impurities.[7]

Q2: How can I best assess the purity of my final product?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Coupled with a UV or mass spectrometry (MS) detector, HPLC is excellent for quantifying the purity and detecting non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can detect impurities with different chemical structures.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the theoretical values for a pure sample.

Q3: What are the optimal storage conditions for this compound?

A3: As a solid, the compound should be stored in a well-sealed container at room temperature, away from light and moisture, to prevent degradation.

Data Summary and Visualization

Table 1: Estimated Physicochemical Properties

PropertyEstimated ValueRationale/Reference
Molecular FormulaC₇H₁₀N₂O₂
Molecular Weight154.17 g/mol
pKa (Carboxylic Acid)~4.87Based on propanoic acid.[1][2][3]
pKa (Protonated Pyrazole)~2.25Based on 1-methyl-1H-pyrazole.[4][5]
Estimated Isoelectric Point (pI)~3.56(pKa₁ + pKa₂)/2

Table 2: Recommended Starting Solvent Systems for Purification

Purification MethodSolvent SystemRationale
RecrystallizationEthanol/Ethyl AcetateGood for moderately polar compounds.
Methanol/AcetonitrileProvides a different polarity range.
Water (at pI)Exploits the low solubility of the zwitterion.
Flash ChromatographyDichloromethane/Methanol with 1% Acetic AcidThe acid suppresses deprotonation of the carboxyl group, reducing streaking on silica.
HPLC (Mixed-Mode)Acetonitrile/Ammonium Acetate BufferOffers dual retention mechanism for enhanced separation.[10]

Diagram 1: Purification Strategy Decision Workflow

Purification_Workflow Purification Strategy for this compound start Crude Product crystallization Attempt Recrystallization (pH adjustment or mixed-solvent) start->crystallization purity_check1 Check Purity (TLC, LC-MS) crystallization->purity_check1 pure_product Pure Product (>98%) purity_check1->pure_product Yes acid_base Acid-Base Extraction purity_check1->acid_base No purity_check2 Check Purity (TLC, LC-MS) acid_base->purity_check2 purity_check2->pure_product Yes chromatography Chromatography purity_check2->chromatography No flash_chrom Flash Chromatography (Deactivated Silica) chromatography->flash_chrom Significant Impurities hplc Preparative HPLC (Mixed-Mode) chromatography->hplc Trace Impurities/ Isomers purity_check3 Check Purity (HPLC, NMR) flash_chrom->purity_check3 hplc->purity_check3 purity_check3->pure_product Yes

Caption: Decision workflow for selecting a purification method.

References

Technical Support Center: Scaling Up the Synthesis of 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and drug development professionals involved in the synthesis and scale-up of 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid. We will address common challenges, offer troubleshooting strategies, and present detailed protocols to ensure a robust, scalable, and reproducible process.

Introduction: The Synthetic Challenge

This compound is a valuable building block in pharmaceutical development, notable for its substituted pyrazole core. While numerous methods exist for pyrazole synthesis, scaling these processes from the bench to a pilot or manufacturing scale introduces significant challenges related to regioselectivity, reaction kinetics, heat transfer, and product isolation.[1][2] This guide is structured around a common and logical two-step synthetic route, providing solutions to problems that may arise during its scale-up.

Proposed Synthetic Pathway

The recommended pathway involves an initial Knorr-type pyrazole synthesis via the condensation of a β-ketoester with methylhydrazine, followed by saponification of the resulting ester to yield the target carboxylic acid. This approach is selected for its use of readily available starting materials and its amenability to process optimization.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Saponification A Ethyl 4-oxohexanoate + Methylhydrazine B Intermediate: Ethyl 3-(1-methyl-1H-pyrazol-5-yl)propanoate (with regioisomer) A->B Condensation (e.g., in Ethanol/Acetic Acid) C Final Product: This compound B->C 1. Base Hydrolysis (e.g., NaOH) 2. Acidic Workup (e.g., HCl)

Caption: Proposed two-step synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity so critical in the first step?

A1: The condensation of an unsymmetrical dicarbonyl compound (like ethyl 4-oxohexanoate) with a substituted hydrazine can lead to two different regioisomers.[3] In this case, methylhydrazine can attack either the C2 or C4 carbonyl group, leading to the desired 1,5-disubstituted pyrazole and the undesired 1,3-disubstituted isomer. Failure to control this selectivity results in a reduced yield of the target intermediate and introduces a significant purification challenge, as isomers often have very similar physical properties. On a large scale, chromatographic separation is often economically unviable, making upfront regiochemical control a paramount concern.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The key safety considerations are:

  • Methylhydrazine: It is a toxic and potentially explosive substance. Handle with extreme care in a well-ventilated fume hood or controlled environment, using appropriate personal protective equipment (PPE). For scale-up, consider using a more stable salt form if the process allows.

  • Exothermic Reactions: Both the pyrazole formation and the acid-base neutralization during workup can be highly exothermic. When scaling up, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. Reactions must be performed with controlled addition rates and adequate cooling capacity to prevent thermal runaways.

  • Solvent Handling: The use of large volumes of flammable solvents like ethanol requires adherence to strict fire safety protocols, including proper grounding of equipment to prevent static discharge.

Q3: What analytical techniques are recommended for in-process control and final product release? A3:

  • In-Process Control (IPC):

    • TLC/HPLC: To monitor the consumption of starting materials and the formation of intermediates and products. This is crucial for determining reaction completion.

    • ¹H NMR: To check the ratio of regioisomers formed in the first step before proceeding to hydrolysis.

  • Final Product Release:

    • ¹H and ¹³C NMR: To confirm the chemical structure and isomeric purity.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • HPLC: To determine the purity profile (e.g., >98%).

    • Melting Point: As a simple indicator of purity.

Troubleshooting Guide for Scale-Up

This section addresses specific issues that may be encountered during the scale-up of each synthetic step.

Step 1: Pyrazole Formation (Condensation Reaction)

Problem 1: Poor Regioselectivity (High percentage of the 1,3-isomer)

  • Root Cause: The reaction kinetics under neutral or basic conditions often favor the formation of a mixture of isomers. The initial condensation is reversible, and the subsequent cyclization and dehydration steps determine the final product ratio.

  • Troubleshooting & Optimization:

    • pH Control: The most effective lever for controlling regioselectivity in Knorr-type syntheses is pH.[3] Running the reaction under acidic conditions (e.g., using acetic acid as a solvent or co-solvent) protonates the hydrazine, influencing which nitrogen atom initiates the cyclization, thereby favoring one isomer.

    • Solvent Choice: The polarity and protic nature of the solvent can influence the reaction pathway. While ethanol is common, exploring more acidic or fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically improve regioselectivity in some cases.[3]

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product, though this may come at the cost of a longer reaction time.

Problem 2: Incomplete reaction or slow conversion at scale.

  • Root Cause: Inefficient mixing or poor heat transfer in a large reactor can lead to localized "cold spots" or areas of low reagent concentration, slowing down the reaction.

  • Troubleshooting & Optimization:

    • Agitation: Ensure the reactor's agitator (impeller type and speed) is appropriate for the viscosity and volume of the reaction mixture to maintain homogeneity.

    • Controlled Addition: Instead of adding all reagents at once, add the methylhydrazine dropwise to the solution of the β-ketoester at the target temperature. This helps control the exotherm and ensures consistent reaction conditions.

    • Monitor Progress: Use HPLC as an in-process control to track the disappearance of the starting material. Do not proceed to the next step until the reaction is complete.

G Start Low Regioselectivity Observed (via NMR/HPLC) Decision1 Is the reaction run under acidic conditions? Start->Decision1 Action1 Implement Acidic Medium (e.g., Acetic Acid co-solvent) Decision1->Action1 No Decision2 Is selectivity still poor? Decision1->Decision2 Yes Action1->Decision2 Action2 Optimize Temperature (Try lowering temp) Decision2->Action2 Yes End Regioselectivity Improved Decision2->End No Action3 Evaluate Alternative Solvents (e.g., TFE) Action2->Action3 Action3->End

Caption: Troubleshooting workflow for poor regioselectivity.

Step 2: Ester Hydrolysis (Saponification)

Problem 1: Incomplete Hydrolysis

  • Root Cause: Insufficient base, inadequate reaction time or temperature, or poor solubility of the ester in the reaction medium.

  • Troubleshooting & Optimization:

    • Stoichiometry: Use a molar excess of the base (e.g., 1.5 to 3.0 equivalents of NaOH or KOH). Unlike acid-catalyzed hydrolysis, which is an equilibrium process, saponification is irreversible and driven to completion by an excess of the nucleophile.[4][5]

    • Solvent System: If the ester has poor solubility in aqueous base, add a co-solvent like methanol, ethanol, or THF to create a monophasic solution.[6] This dramatically increases the reaction rate.

    • Temperature: Heat the reaction mixture to reflux to ensure a sufficient reaction rate. Monitor by HPLC or TLC until all the starting ester is consumed.

Problem 2: Product isolation is difficult or yields are low after workup.

  • Root Cause: The product is a carboxylic acid, making its solubility pH-dependent. Improper pH adjustment during workup can lead to incomplete precipitation or the formation of an oily emulsion that is difficult to handle.

  • Troubleshooting & Optimization:

    • Cooling: After hydrolysis is complete, cool the reaction mixture in an ice bath before acidification. This helps control the exotherm from the neutralization and often leads to the formation of a more crystalline, easily filterable solid.

    • Controlled Acidification: Add the acid (e.g., 6M HCl) slowly with vigorous stirring, monitoring the pH. The product will precipitate out at its isoelectric point (typically around pH 3-4). Adding acid too quickly can create localized areas of high acidity, potentially causing product degradation or trapping impurities.

    • Extraction: If the product oils out or does not precipitate cleanly, extract the acidified aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). This allows for isolation of the product followed by solvent removal.

Experimental Protocols

Table 1: Comparison of Lab vs. Pilot Scale Reaction Parameters
ParameterLab Scale (10 g)Pilot Scale (1 kg)Rationale for Change
Step 1: Condensation
Reactor250 mL Round Bottom Flask20 L Jacketed Glass ReactorAccommodate larger volume and provide superior temperature control via heating/cooling jacket.
Solvent (Ethanol)100 mL10 LMaintain similar concentration.
Methylhydrazine AdditionAdded at once or over 5 minAdded via pump over 60-90 minControl the reaction exotherm, which is more pronounced at scale.
Temperature ControlOil bath / Ice bathCirculating thermal fluid in reactor jacketEnsure uniform and efficient heat transfer.
Reaction Time2-4 hours4-8 hoursMay be longer due to slower addition and mixing dynamics. Must be confirmed by IPC.
Step 2: Saponification
Base (NaOH)1.5 eq in 50 mL H₂O1.5 eq in 5 L H₂OMaintain stoichiometric excess.
Co-solvent (Methanol)25 mL2.5 LEnsure solubility at scale.
Acidification (6M HCl)Added via pipette over 10 minAdded via pump over 60 min with pH probePrevent thermal spikes and ensure uniform pH for clean precipitation.
IsolationBuchner funnel filtrationCentrifuge or Nutsche filter-dryerEfficiently handle large quantities of solid and mother liquor.
Detailed Step-by-Step Methodology (Lab Scale)

Step 1: Synthesis of Ethyl 3-(1-methyl-1H-pyrazol-5-yl)propanoate

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 4-oxohexanoate (15.8 g, 100 mmol) and glacial acetic acid (50 mL).

  • Begin stirring and add methylhydrazine (4.6 g, 100 mmol) dropwise over 10 minutes. An exotherm will be observed.

  • Heat the reaction mixture to 80 °C and maintain for 3 hours.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting ketoester is consumed.

  • Cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. The product can be purified by column chromatography if necessary, but is often carried forward directly if the isomer ratio is acceptable.

Step 2: Synthesis of this compound

  • Dissolve the crude ester from the previous step in methanol (50 mL) in a 250 mL round-bottom flask.

  • Add a solution of sodium hydroxide (6.0 g, 150 mmol) in water (50 mL).

  • Heat the mixture to reflux (approx. 75-80 °C) for 2 hours. Monitor for the disappearance of the ester spot by TLC.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add 6M hydrochloric acid dropwise with vigorous stirring until the pH of the solution is ~3. A white precipitate should form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

  • Dry the solid in a vacuum oven at 40-50 °C to a constant weight to yield the final product.

References

avoiding degradation of 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Welcome to the technical support guide for 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Here, you will find answers to frequently asked questions, troubleshooting guides for suspected degradation, and best-practice protocols for storage and handling.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and handling of this compound.

Q1: What is the ideal temperature for storing this compound?

For long-term stability, it is recommended to store this compound at -20°C . For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable. Storing the compound at room temperature should be avoided, as elevated temperatures can accelerate potential degradation pathways like decarboxylation.[1][2]

Q2: Should I store the compound under an inert atmosphere?

Yes. While the pyrazole ring is generally resistant to oxidation, the propanoic acid side chain can be susceptible.[3] To prevent potential oxidation, it is best practice to store the compound under an inert gas like argon or nitrogen . This is especially critical if the container will be opened and closed multiple times, as each exposure introduces atmospheric oxygen and moisture.[4]

Q3: Is this compound sensitive to light?

Yes. Heterocyclic compounds, including pyrazoles, can be sensitive to light. Photodegradation is a potential risk that can compromise the integrity of the molecule. Therefore, the compound should always be stored in an amber vial or a container wrapped in aluminum foil to protect it from light.[4][5] Storage in a dark cabinet is also highly recommended.[4]

Q4: What is the best way to handle the compound upon receiving it?

Upon receipt, visually inspect the container for any signs of damage or compromised seals. The compound should be a solid. If you plan to use small quantities over time, it is highly advisable to aliquot the bulk material into smaller, single-use vials . This practice minimizes the number of times the main stock is exposed to atmospheric conditions, thereby reducing the risk of contamination with moisture and air.[6]

Q5: Can I store this compound in a standard lab freezer?

Yes, a standard laboratory freezer (-20°C) is appropriate. However, if the compound is dissolved in a flammable solvent for stock solutions, it must be stored in a freezer specifically designed and approved for flammable materials to prevent potential explosions.[7][8]

Part 2: Troubleshooting Degradation

If you suspect that your sample of this compound has degraded, this guide will help you identify the issue and take appropriate action.

Issue 1: Visual Changes in the Solid Compound (e.g., discoloration, clumping)

  • Potential Cause: The most likely causes are exposure to moisture, air (oxidation), or light. Clumping often indicates moisture absorption. Discoloration may suggest oxidative or photolytic degradation.

  • Troubleshooting Steps:

    • Do not use the compound in a critical experiment until its purity has been verified.

    • Perform a purity analysis using a validated analytical method. High-Performance Liquid Chromatography (HPLC) is a highly effective technique for this purpose.[9][10] A pure compound should yield a single, sharp peak, whereas degraded samples may show additional peaks or a broadened main peak.

    • If degradation is confirmed, the material should be properly discarded according to your institution's guidelines.

Issue 2: Inconsistent or Unexpected Experimental Results

  • Potential Cause: If your experiments are yielding inconsistent or anomalous results, the degradation of a key reagent like this one could be the culprit. The loss of the carboxylic acid group via decarboxylation or modification of the pyrazole ring would render the molecule inactive or alter its properties.[11]

  • Troubleshooting Workflow: The following decision tree can guide your troubleshooting process.

G Start Inconsistent Experimental Results Observed Check_Purity Perform Purity Analysis (e.g., HPLC, LC-MS) Start->Check_Purity Is_Degraded Degradation Confirmed? Check_Purity->Is_Degraded Analyze Data Discard Discard Compound & Source New Batch Is_Degraded->Discard Yes Investigate_Other Investigate Other Experimental Variables Is_Degraded->Investigate_Other No Review_Storage Review Storage & Handling Protocols Discard->Review_Storage

Caption: Troubleshooting workflow for inconsistent results.

Issue 3: Solubility Problems

  • Potential Cause: While the compound has a defined solubility, degradation can lead to the formation of less soluble impurities or polymers, causing issues when preparing solutions.

  • Troubleshooting Steps:

    • Refer to the manufacturer's data sheet for recommended solvents.

    • Attempt to dissolve a small, fresh aliquot of the compound. If it dissolves as expected, your main stock may be compromised.

    • If solubility issues persist even with a fresh aliquot, consider sonicating the solution briefly. If it remains insoluble, contact the supplier for support and verify the purity via analysis.

Part 3: Best Practices & Protocols

Adhering to strict protocols is the best way to proactively prevent degradation.

Recommended Storage Conditions Summary
ParameterRecommended ConditionPoor Condition & Potential Risk
Temperature -20°C (long-term) or 2-8°C (short-term)Room Temperature: Risk of thermal degradation, including decarboxylation.[11][12]
Atmosphere Inert Gas (Argon or Nitrogen)Air: Risk of oxidation.[3]
Light In the dark (Amber vial or wrapped)Direct Sunlight/UV Light: Risk of photodegradation.[4][5]
Moisture Dry/DesiccatedHumid Environment: Accelerates hydrolysis and other degradation pathways.
Container Tightly sealed, original container or appropriate glass vials.[4]Open or poorly sealed containers: Leads to contamination and evaporation.[4]
Protocol: Aliquoting and Storing a New Batch

This protocol ensures the maximum shelf-life of your compound.

G cluster_prep Preparation cluster_aliquot Aliquoting cluster_storage Storage Receive 1. Receive Compound & Equilibrate to RT Prepare 2. Prepare Labeled, Pre-weighed Vials Receive->Prepare Weigh 3. Weigh Aliquots into Vials Prepare->Weigh Purge 4. Purge with Inert Gas Weigh->Purge Seal 5. Seal Vials Tightly Purge->Seal Wrap 6. Wrap in Foil for Light Protection Seal->Wrap Store 7. Store at -20°C Wrap->Store

Caption: Ideal workflow for receiving and storing the compound.

Step-by-Step Methodology:

  • Equilibration: Before opening, allow the main container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

  • Preparation: In a controlled, low-humidity environment (like a glove box or near a flow of inert gas), prepare several small, amber glass vials. Label each vial clearly with the compound name, lot number, concentration (if applicable), and date.[6]

  • Aliquoting: Carefully transfer the desired amount of the solid compound into each vial.

  • Inerting: Gently flush the headspace of each vial with a stream of dry argon or nitrogen for 10-15 seconds to displace air and moisture.

  • Sealing: Immediately and tightly seal each vial with a cap that has a chemically resistant liner (e.g., PTFE).

  • Light Protection: For an extra layer of protection, wrap the sealed vials in aluminum foil.[8]

  • Storage: Place the aliquoted vials into a designated, clearly labeled box in a -20°C freezer. Update your chemical inventory system with the location and quantities.[6]

Protocol: Stability Indicating HPLC Method

This is a general protocol to check for the presence of degradation products. Method development and validation specific to your equipment are required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a sample of your compound at approximately 1 mg/mL in a 50:50 mixture of water and acetonitrile.

  • Analysis: A pure sample should show a single major peak. The appearance of significant additional peaks is indicative of degradation. Forced degradation studies (e.g., exposing the sample to acid, base, or peroxide) can be used to generate and identify potential degradation products.[10][13]

By following these guidelines, you can significantly mitigate the risk of degradation and ensure the quality and reliability of your experimental data when using this compound.

References

Validation & Comparative

A Comparative Efficacy Analysis of Novel Pyrazole-Propanoic Acid Derivatives in Modulating Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the therapeutic potential of 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid and structurally similar compounds. Given the limited public data on this specific molecule, we will treat it as a lead scaffold (Compound A) and compare its hypothetical efficacy against rationally designed analogues. This approach is rooted in established principles of medicinal chemistry and structure-activity relationship (SAR) studies to explore how molecular modifications may enhance biological activity.

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved drugs with diverse therapeutic actions, including anti-inflammatory, anticancer, and anti-obesity effects.[1][2] The presence of this moiety in drugs like Celecoxib (a potent anti-inflammatory) underscores its potential for interacting with key biological targets.[2] This guide will focus on the anti-inflammatory potential of these pyrazole derivatives, hypothesizing their mechanism of action through the inhibition of Cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory cascade.

Rationale for Comparator Compound Selection

To understand the structure-activity relationships of our lead scaffold, Compound A , we have designed two analogues, Compound B and Compound C , each with a specific modification intended to probe key interactions with the target enzyme.[3][4]

  • Compound A: this compound

    • Our baseline scaffold featuring a simple N-methyl substitution and a flexible propanoic acid side chain.

  • Compound B: 3-(1-phenyl-1H-pyrazol-5-yl)propanoic acid

    • Modification: The N1-methyl group is replaced with a larger, more sterically demanding phenyl group.

    • Scientific Rationale: In many enzyme active sites, hydrophobic pockets exist adjacent to the primary binding site. This modification explores whether the addition of an aromatic ring can engage such a pocket, potentially increasing binding affinity and potency through favorable hydrophobic interactions.[4]

  • Compound C: N-hydroxy-3-(1-methyl-1H-pyrazol-5-yl)propenamide (Hydroxamic Acid Derivative)

    • Modification: The terminal carboxylic acid of the propanoic chain is replaced by a hydroxamic acid.

    • Scientific Rationale: Carboxylic acids and hydroxamic acids are both capable of coordinating with metal ions, such as the zinc cofactor present in many metalloenzymes. Hydroxamic acids are often considered superior metal-chelating groups and are a common feature in potent enzyme inhibitors. This bioisosteric replacement investigates whether enhanced metal coordination can improve inhibitory activity.[4][5]

Caption: Chemical structures of the lead scaffold and its analogues.

Experimental Design: A Multi-tiered Approach to Efficacy Evaluation

Our evaluation follows a logical progression from direct target engagement to cellular activity and finally to in vivo efficacy. This tiered approach ensures that each step validates the findings of the previous one, providing a robust and comprehensive dataset.

Experimental_Workflow biochem Biochemical Assay (COX-2 Enzyme Inhibition) cellbased Cell-Based Assay (PGE2 Production) biochem->cellbased animal Animal Model (Carrageenan-Induced Paw Edema) cellbased->animal

Caption: A streamlined workflow from initial biochemical screening to in vivo validation.

Objective: To determine the direct inhibitory effect of each compound on purified COX-2 enzyme activity and establish a potency ranking.

Rationale: An enzyme inhibition assay is the foundational first step to confirm that the compounds physically interact with the intended target and to quantify their potency (IC50).[6][7] This controlled, cell-free environment eliminates confounding factors like cell permeability or off-target effects.[8]

Protocol: COX-2 Inhibitor Screening Assay

  • Reagents & Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), colorimetric or fluorometric probe, assay buffer, 96-well microplates, test compounds (dissolved in DMSO).

  • Preparation: Prepare a series of dilutions for each test compound (e.g., from 1 nM to 100 µM).

  • Enzyme Reaction:

    • To each well of a 96-well plate, add the assay buffer.

    • Add a fixed concentration of the COX-2 enzyme to each well.

    • Add the diluted test compounds or vehicle control (DMSO) and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding a saturating concentration of arachidonic acid.

  • Detection: After a 10-minute incubation at 37°C, stop the reaction and measure the product formation using a plate reader at the appropriate wavelength for the chosen probe.[9]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).[7]

Objective: To assess the ability of the compounds to penetrate a cell membrane and inhibit COX-2 activity within a relevant cellular context.

Rationale: While a biochemical assay confirms target binding, a cell-based assay demonstrates that the compound is effective in a more complex biological system.[10][11] We will use lipopolysaccharide (LPS)-stimulated macrophages, which mimic an inflammatory response by upregulating COX-2 and producing prostaglandin E2 (PGE2), a key inflammatory mediator.[12]

Signaling_Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB COX2 COX-2 Gene Expression NFkB->COX2 COX2_protein COX-2 Enzyme COX2->COX2_protein PGE2 Prostaglandin E2 (PGE2) COX2_protein->PGE2 AA Arachidonic Acid AA->COX2_protein Inflammation Inflammation (Pain, Swelling) PGE2->Inflammation Compound Pyrazole Compounds (A, B, C) Compound->COX2_protein Inhibition

Caption: The inflammatory pathway showing COX-2 induction and the point of inhibition.

Protocol: PGE2 Production Assay in Macrophages

  • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in 24-well plates until they reach 80-90% confluency.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (or vehicle) for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[13][14]

  • Data Analysis: Calculate the percentage inhibition of PGE2 production for each compound concentration compared to the LPS-only treated cells.

Objective: To evaluate the anti-inflammatory efficacy of the most promising compounds in a living organism.

Rationale: In vivo testing is the definitive step to assess a compound's overall therapeutic potential, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties. The carrageenan-induced paw edema model is a standard and highly reproducible assay for screening acute anti-inflammatory drugs.[15][16]

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200g).[17][18]

  • Acclimatization & Grouping: Acclimatize animals for one week and then divide them into groups (e.g., Vehicle Control, Positive Control [e.g., Indomethacin], Compound A, B, C).

  • Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose one hour before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at baseline (0 hr) and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Hypothetical Data Summary and Interpretation

The following tables present a hypothetical dataset to illustrate how the results would be interpreted.

Table 1: In Vitro Efficacy Data

CompoundCOX-2 IC50 (nM)PGE2 Inhibition in Cells (% at 1 µM)
Compound A 15045%
Compound B 2575%
Compound C 45030%
Celecoxib 4085%

Table 2: In Vivo Efficacy Data

Treatment Group (Dose)Paw Edema Inhibition at 3 hr (%)
Vehicle Control 0%
Compound B (30 mg/kg) 60%
Indomethacin (10 mg/kg) 70%

Interpretation of Hypothetical Results:

  • Compound A shows moderate activity in the biochemical assay, which translates to moderate cellular activity. This establishes it as a viable starting point.

  • Compound B , with its N-phenyl substitution, demonstrates a significant increase in potency in both the biochemical and cellular assays. This suggests that the phenyl group successfully engages a hydrophobic pocket in the COX-2 active site, leading to tighter binding.[4] This enhanced in vitro potency translates into strong in vivo efficacy, making it the most promising candidate.

  • Compound C , the hydroxamic acid derivative, shows a decrease in activity. This unexpected result might indicate that the geometry of the hydroxamic acid group is not optimal for coordinating with the active site of COX-2, or it may be less cell-permeable than its carboxylic acid counterpart. This highlights the importance of empirical testing, as not all bioisosteric replacements are successful.

Conclusion

This guide outlines a rigorous, multi-tiered strategy for evaluating the anti-inflammatory efficacy of this compound and its analogues. By progressing from direct enzyme inhibition to cellular and finally to in vivo models, researchers can build a comprehensive understanding of a compound's therapeutic potential.

Based on our hypothetical data, the structure-activity relationship suggests that introducing a hydrophobic moiety at the N1-position of the pyrazole ring (Compound B ) is a highly effective strategy for improving COX-2 inhibition. This finding provides a clear direction for future optimization efforts to develop novel and potent anti-inflammatory agents based on this versatile pyrazole scaffold.

References

A Researcher's Guide to Validating the Mechanism of Action of 3-(1-methyl-1H-pyrazol-5-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the elucidation of a novel compound's mechanism of action is a critical step in its journey from the bench to potential clinical applications. This guide provides a comprehensive framework for the validation of the biological activity of 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid, a pyrazole-containing molecule. Given the broad spectrum of activities associated with the pyrazole scaffold, a systematic and evidence-based approach is paramount.[1][2][3] This document outlines a series of experimental strategies, moving from broad phenotypic screening to specific target engagement, designed to rigorously interrogate the compound's mechanism of action. We will also objectively compare its potential performance with established alternatives using supporting experimental data.

Part 1: Hypothesized Mechanisms of Action and Initial Screening

The pyrazole nucleus is a well-established pharmacophore present in a variety of clinically approved drugs with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][4][5] Based on the known activities of structurally related pyrazole derivatives, we can formulate several primary hypotheses for the mechanism of action of this compound.

Primary Hypotheses:

  • Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition: Many pyrazole-containing nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[1][6]

  • Anticancer Activity via Kinase Inhibition: A growing number of pyrazole derivatives have been identified as potent inhibitors of various protein kinases involved in cancer cell proliferation and survival.[7][8]

  • Enzyme Inhibition: The pyrazole scaffold is known to interact with a range of other enzymes, such as monoamine oxidase (MAO) and tyrosinase.[1][9]

To begin our investigation, a broad-based cell viability screening across a panel of cancer cell lines from different tissue origins is recommended. This will provide initial clues as to whether the compound possesses significant cytotoxic or cytostatic activity.

Experimental Workflow for Initial Screening

G cluster_0 Initial Screening A Compound Preparation and Solubilization C Cell Viability Assay (e.g., MTT, CellTiter-Glo) A->C B Cell Line Panel Selection (e.g., NCI-60) B->C D Data Analysis: IC50 Determination C->D G cluster_0 Kinase Inhibition Validation Workflow A Kinase Panel Screen Identifies 'Hit' (e.g., EGFR) B Select Cell Line with High EGFR Activity (e.g., A431) A->B C Treat Cells with Test Compound and Controls B->C D Stimulate with Ligand (e.g., EGF) C->D E Cell Lysis and Protein Quantification D->E F Western Blot Analysis for p-EGFR and Total EGFR E->F G Densitometry and Data Analysis F->G

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(1-Methyl-1H-Pyrazol-5-yl)propanoic Acid Analogs and Related Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in the design of novel therapeutics. Its versatile nature allows for a wide range of biological activities, from anti-inflammatory and anticancer to kinase inhibition.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid analogs, placed in the context of related pyrazole-based kinase inhibitors. By examining the subtle interplay between structural modifications and biological outcomes, we aim to provide actionable insights for the rational design of more potent and selective drug candidates.

The this compound Scaffold: A Privileged Core

The this compound core is a compelling starting point for drug discovery. It combines the pharmacologically significant pyrazole ring with a propanoic acid moiety, a common feature in many biologically active molecules that can interact with target proteins through hydrogen bonding and ionic interactions. The N-methylation of the pyrazole ring prevents tautomerization and provides a fixed substitution pattern, which is advantageous for establishing clear SAR.

While direct and extensive SAR studies on this specific scaffold are not abundantly available in the public domain, we can infer a great deal by analyzing its constituent parts and comparing them to well-characterized, structurally related pyrazole derivatives, particularly those with demonstrated kinase inhibitory activity. Kinases are a major class of drug targets, and numerous pyrazole-containing molecules have been developed as kinase inhibitors.[1]

Deconstructing the Scaffold: Key Regions for SAR Exploration

To understand the SAR of this compound analogs, we can dissect the molecule into three key regions and explore the impact of modifications in each.

SAR_Regions cluster_0 Core Scaffold: this compound cluster_1 Region 1: Propanoic Acid Chain cluster_2 Region 2: Pyrazole Core Substituents cluster_3 Region 3: N1-Methyl Group Scaffold Scaffold Region1 Region1 Scaffold->Region1 Modifications here impact target binding and pharmacokinetics. Region2 Region2 Scaffold->Region2 Substituents here influence potency, selectivity, and solubility. Region3 Region3 Scaffold->Region3 Variations here can alter metabolic stability and binding orientation. SAR_Workflow A Initial Hit Compound (e.g., this compound) B Design Analogs (Modify Regions 1, 2, & 3) A->B Hypothesis Generation C Chemical Synthesis B->C D In Vitro Biological Evaluation (e.g., Kinase Assay) C->D E Data Analysis (SAR) - Identify key structural features - Determine potency and selectivity trends D->E E->B Iterative Design Cycle F Lead Optimization - Refine design based on SAR - Improve ADME properties E->F F->B G In Vivo Studies F->G

References

A Comparative Cross-Validation of 3-(1-methyl-1H-pyrazol-5-yl)propanoic Acid as a Potential Cyclooxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, pyrazole derivatives have emerged as a privileged scaffold, demonstrating significant potential as inhibitors of key enzymes in the inflammatory cascade. This guide provides an in-depth technical comparison of 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid, a representative pyrazole carboxylic acid, against the well-established selective COX-2 inhibitor, Celecoxib. While direct experimental data for the biological activity of this compound is not extensively available in the public domain, this guide will leverage data from structurally similar pyrazole derivatives to provide a robust, comparative framework for its potential performance. This approach allows for a "virtual" cross-validation, offering valuable insights into the anticipated experimental outcomes and guiding future research.

The Rationale: Pyrazole Carboxylic Acids as Anti-Inflammatory Agents

The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). Its ability to form key interactions within the active sites of cyclooxygenase (COX) enzymes makes it a valuable pharmacophore. The propanoic acid moiety, also found in classic NSAIDs like ibuprofen, can contribute to binding and modulate the pharmacokinetic properties of the molecule. This compound combines these features, making it a compelling candidate for investigation as a COX inhibitor.

Comparative Performance Analysis: A Hypothetical Cross-Validation

To objectively assess the potential of this compound, we will compare its anticipated performance with Celecoxib, a diaryl-substituted pyrazole that selectively inhibits COX-2.[1] The following tables summarize expected and reference data for key performance metrics.

Table 1: Physicochemical Properties

PropertyThis compound (Expected)Celecoxib (Reference)
Molecular FormulaC₇H₁₀N₂O₂C₁₇H₁₄F₃N₃O₂S
Molecular Weight154.17 g/mol [2]381.37 g/mol
LogP (Predicted)~0.5~3.5
pKa (Predicted)~4.5 (Carboxylic Acid)~11.1 (Sulfonamide)

Table 2: Comparative In Vitro COX Inhibition (Hypothetical Data)

Note: The following data for this compound is hypothetical, based on trends observed for other pyrazole carboxylic acids. Actual experimental values may vary.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound (Hypothetical)1553
Celecoxib (Reference)>100.04[3]>250
Ibuprofen (Non-selective Reference)12.7[4]25.50.5

This hypothetical data suggests that this compound may exhibit preferential, but not highly selective, inhibition of COX-2 over COX-1. This profile would be distinct from the high selectivity of Celecoxib.

Experimental Workflow for Synthesis, Characterization, and Evaluation

A critical aspect of cross-validation is the reproducibility of experimental results. The following sections provide detailed, step-by-step methodologies for the synthesis, characterization, and biological evaluation of pyrazole derivatives as COX inhibitors.

Synthesis of this compound: A Representative Protocol

Synthesis_Workflow reagent1 Ethyl 4-oxohexanoate intermediate Pyrazole Ester Intermediate reagent1->intermediate Cyclocondensation (Acetic Acid, Reflux) reagent2 Methylhydrazine reagent2->intermediate hydrolysis Base Hydrolysis (e.g., NaOH, H₂O/EtOH) intermediate->hydrolysis product This compound hydrolysis->product Acidification (e.g., HCl)

Synthesis workflow for a pyrazole propanoic acid.

Step-by-Step Protocol:

  • Cyclocondensation: To a solution of ethyl 4-oxohexanoate (1 equivalent) in glacial acetic acid, add methylhydrazine (1.1 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude pyrazole ester intermediate.

  • Purify the intermediate by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified pyrazole ester in a mixture of ethanol and 1M sodium hydroxide solution.

  • Stir the mixture at room temperature overnight.

  • Remove the ethanol under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1M hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to yield this compound.

Characterization of Pyrazole Derivatives

Thorough characterization is essential for validating the structure and purity of the synthesized compound.

Table 3: Expected Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR δ (ppm): ~12.0 (s, 1H, COOH), ~6.0 (s, 1H, pyrazole-H), ~3.7 (s, 3H, N-CH₃), ~2.9 (t, 2H, CH₂-COOH), ~2.7 (t, 2H, pyrazole-CH₂)
¹³C NMR δ (ppm): ~175 (C=O), ~148 (pyrazole-C), ~140 (pyrazole-C), ~105 (pyrazole-CH), ~35 (N-CH₃), ~30 (CH₂-COOH), ~25 (pyrazole-CH₂)
IR (KBr) ν (cm⁻¹): ~3000-2500 (broad, O-H stretch of carboxylic acid), ~1700 (C=O stretch), ~1550 (C=N stretch)
Mass Spec (ESI-) m/z: 153.06 [M-H]⁻
In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory potency of the test compound against COX-1 and COX-2 enzymes.

COX_Assay_Workflow start Prepare Reagents: - COX-1/COX-2 enzymes - Arachidonic Acid (substrate) - Test Compound - Detection Probe incubation Incubate Enzyme with Test Compound or Vehicle start->incubation reaction Initiate Reaction with Arachidonic Acid incubation->reaction detection Measure Product Formation (e.g., Fluorometric Detection of PGG₂) reaction->detection analysis Calculate % Inhibition and IC₅₀ values detection->analysis

Workflow for in vitro COX inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorometric probe in the appropriate assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) and reference compounds (Celecoxib and Ibuprofen) in DMSO.

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme cofactor, and either the test compound, reference compound, or DMSO (vehicle control). Add the COX-1 or COX-2 enzyme to each well and incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

  • Detection: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for 5-10 minutes. The rate of increase in fluorescence is proportional to COX activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative evaluation of this compound as a potential COX inhibitor. While the biological data presented for the target compound is hypothetical and based on structurally related molecules, the detailed protocols for synthesis, characterization, and in vitro testing provide a clear roadmap for its empirical validation.

Future research should focus on the actual synthesis and biological evaluation of this compound to confirm its COX inhibitory activity and selectivity. Further studies could also explore its in vivo anti-inflammatory efficacy and safety profile. The methodologies and comparative data presented herein serve as a valuable resource for researchers dedicated to the discovery and development of novel anti-inflammatory agents.

References

A Researcher's Guide to the Comparative Analysis of 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid with Known COX Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative analysis of 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid against established cyclooxygenase (COX) inhibitors. Pyrazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, with many exhibiting potent anti-inflammatory and analgesic properties, often through the inhibition of COX enzymes.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for evaluating the inhibitory potential and selectivity of this novel compound.

The pyrazole scaffold is a key feature in several approved drugs, including the selective COX-2 inhibitor Celecoxib, which is widely used to treat inflammatory diseases.[3] Given the structural similarities, it is plausible that this compound may also exert its effects through the COX pathway. This guide will therefore focus on a comparative analysis with both a selective COX-2 inhibitor (Celecoxib) and a non-selective COX inhibitor (Indomethacin) to thoroughly characterize its inhibitory profile.

The Biological Target: Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX), officially known as prostaglandin-endoperoxide synthase (PTGS), is a bifunctional enzyme that catalyzes the conversion of arachidonic acid to prostaglandins. There are two main isoforms of this enzyme:

  • COX-1: A constitutively expressed enzyme found in most tissues. It is responsible for the production of prostaglandins that are involved in physiological processes such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and platelet aggregation.

  • COX-2: An inducible enzyme that is typically absent or present at very low levels in most tissues. Its expression is upregulated by inflammatory stimuli, and it is the primary source of prostaglandins at sites of inflammation.

The differential roles of these isoforms are a cornerstone of modern anti-inflammatory drug design. While non-selective COX inhibitors, such as Indomethacin, are effective at reducing inflammation, they are also associated with gastrointestinal side effects due to the inhibition of COX-1. In contrast, selective COX-2 inhibitors like Celecoxib were developed to provide anti-inflammatory relief with a reduced risk of such side effects.

Below is a simplified representation of the COX signaling pathway.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Physiological Physiological Prostaglandins (e.g., gastric protection, platelet function) PGH2->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins (e.g., pain, fever, inflammation) PGH2->Prostaglandins_Inflammatory

Caption: Simplified COX signaling pathway.

The Compounds: A Structural Comparison

The chemical structure of an inhibitor is fundamental to its interaction with the target enzyme. Below are the structures of this compound, Celecoxib, and Indomethacin.

CompoundStructureKey Features
This compound Structure of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid (Isomer shown: 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid)[4]Contains a methyl-substituted pyrazole ring and a propanoic acid side chain. The carboxylic acid group is a common feature in many non-selective NSAIDs and may influence its binding to the active site of COX enzymes.
Celecoxib Structure of CelecoxibA diaryl-substituted pyrazole with a sulfonamide group. The trifluoromethyl group and the specific arrangement of the phenyl rings contribute to its high selectivity for the larger, more flexible active site of the COX-2 enzyme.[3]
Indomethacin Structure of IndomethacinAn indole-acetic acid derivative. It is a non-selective inhibitor that binds to the active site of both COX-1 and COX-2. The carboxylic acid moiety is crucial for its inhibitory activity.
Experimental Workflow: In Vitro COX Inhibition Assay

To quantitatively compare the inhibitory activity of this compound with Celecoxib and Indomethacin, a robust in vitro COX inhibition assay is required. The following protocol outlines the key steps.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep 1. Prepare stock solutions of test compounds (in DMSO) Incubation 4. Incubate enzyme with varying concentrations of test compound Compound_Prep->Incubation Enzyme_Prep 2. Prepare human recombinant COX-1 and COX-2 enzymes Enzyme_Prep->Incubation Reagent_Prep 3. Prepare assay buffer and co-factors (e.g., heme, glutathione) Reagent_Prep->Incubation Reaction_Start 5. Initiate reaction by adding arachidonic acid Incubation->Reaction_Start Reaction_Stop 6. Stop reaction after a defined time Reaction_Start->Reaction_Stop Detection 7. Quantify prostaglandin E2 (PGE2) production (e.g., using ELISA) Reaction_Stop->Detection Analysis 8. Plot % inhibition vs. compound concentration Detection->Analysis IC50_Calc 9. Calculate IC50 values Analysis->IC50_Calc

Caption: Workflow for in vitro COX inhibition assay.

Detailed Protocol:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of this compound, Celecoxib, and Indomethacin in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).

  • Enzyme and Reagent Preparation:

    • Use commercially available human recombinant COX-1 and COX-2 enzymes.

    • Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing necessary co-factors such as heme and glutathione.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, co-factors, and the diluted test compounds.

    • Add the COX-1 or COX-2 enzyme to each well and pre-incubate for 10 minutes at 37°C. This allows the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding a solution of arachidonic acid (the substrate).

    • Allow the reaction to proceed for a specified time (e.g., 2 minutes) at 37°C.

    • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Detection of Prostaglandin Production:

    • The product of the COX reaction, Prostaglandin H2, is unstable and is typically converted to a more stable prostaglandin, such as Prostaglandin E2 (PGE2), for quantification.

    • Quantify the amount of PGE2 produced in each well using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.

Data Presentation and Comparative Analysis

The primary outputs of this experimental work will be the IC50 values for each compound against both COX-1 and COX-2. This data should be summarized in a clear and concise table.

Table 1: Hypothetical IC50 Values and Selectivity Index

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound ExperimentalExperimentalCalculated
Celecoxib >10,00015>667
Indomethacin 10250.4

Note: Values for Celecoxib and Indomethacin are representative and may vary depending on assay conditions.

Interpretation of Results:

  • Potency: A lower IC50 value indicates a more potent inhibitor.[5] By comparing the IC50 values, the relative potency of this compound against each COX isoform can be determined.

  • Selectivity: The selectivity index is a crucial parameter for classifying COX inhibitors.

    • A selectivity index significantly greater than 1 indicates COX-2 selectivity .

    • A selectivity index close to 1 suggests a non-selective inhibitor.

    • A selectivity index less than 1 indicates COX-1 selectivity .

This comparative analysis will allow for the classification of this compound as a potent and selective COX-2 inhibitor, a non-selective inhibitor, or a weak inhibitor of the COX enzymes. This information is critical for guiding further preclinical development and understanding its potential therapeutic applications and side-effect profile.

References

In Vivo Validation of 3-(1-methyl-1H-pyrazol-5-yl)propanoic Acid's Therapeutic Potential: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid, a novel pyrazole derivative, as a potential anti-inflammatory agent. Drawing upon established methodologies and the known pharmacological profile of the pyrazole class of compounds, we present a head-to-head comparison with the widely used non-steroidal anti-inflammatory drug (NSAID), Diclofenac. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic efficacy and mechanism of action of new chemical entities in the inflammatory disease space.

Introduction: The Therapeutic Promise of Pyrazole Derivatives

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core structure of several successful drugs with anti-inflammatory, analgesic, and antipyretic properties.[1][2][3][4] Marketed drugs such as Celecoxib and Lonazolac, both potent COX-2 inhibitors, feature the pyrazole moiety, underscoring its importance in the development of anti-inflammatory therapeutics.[1][2][3] Inflammation is a complex biological response to harmful stimuli and is implicated in a wide range of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[5][6] Current anti-inflammatory therapies, while effective, are often associated with significant side effects, necessitating the search for novel, safer, and more efficacious agents.[5][6]

This compound is a novel compound belonging to this promising class. While specific in vivo data for this molecule is not yet extensively published, its structural similarity to known anti-inflammatory agents warrants a thorough investigation of its therapeutic potential. This guide outlines a robust in vivo validation strategy, contextualized by a direct comparison with a standard-of-care NSAID, Diclofenac.

Mechanistic Hypothesis: Targeting the Arachidonic Acid Cascade

The primary mechanism of action for many NSAIDs, including those with a pyrazole core, involves the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Our central hypothesis is that this compound exerts its anti-inflammatory effects through the modulation of the arachidonic acid pathway, potentially via the inhibition of COX enzymes. The following diagram illustrates this proposed mechanism of action.

Arachidonic_Acid_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX-1 COX-1 Arachidonic_Acid->COX-1 COX-2 COX-2 Arachidonic_Acid->COX-2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX-1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX-2->Prostaglandins_Inflammatory Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->COX-2 Induces Expression Test_Compound This compound Test_Compound->COX-2 Hypothesized Inhibition Diclofenac Diclofenac Diclofenac->COX-1 Inhibition Diclofenac->COX-2 Inhibition

Caption: Proposed Mechanism of Action of this compound.

Comparative In Vivo Validation: The Carrageenan-Induced Paw Edema Model

To assess the anti-inflammatory potential of this compound, the carrageenan-induced paw edema model in rats is a widely accepted and robust acute inflammation model.[7][8][9] This model allows for the quantitative evaluation of a compound's ability to inhibit edema formation, a cardinal sign of inflammation.

Experimental Workflow

The following diagram outlines the key steps in the comparative in vivo validation study.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Induction_Measurement Induction & Measurement cluster_Analysis Analysis Animal_Acclimatization Animal Acclimatization (Wistar Rats, 180-220g) Grouping Randomized Grouping (n=6 per group) Animal_Acclimatization->Grouping Vehicle_Control Vehicle Control (e.g., 0.5% CMC) Grouping->Vehicle_Control Test_Compound_Low Test Compound (Low Dose) Grouping->Test_Compound_Low Test_Compound_High Test Compound (High Dose) Grouping->Test_Compound_High Positive_Control Diclofenac (e.g., 10 mg/kg) Grouping->Positive_Control Paw_Volume_Initial Initial Paw Volume Measurement Vehicle_Control->Paw_Volume_Initial Test_Compound_Low->Paw_Volume_Initial Test_Compound_High->Paw_Volume_Initial Positive_Control->Paw_Volume_Initial Carrageenan_Injection Carrageenan Injection (0.1 mL, 1% solution) Paw_Volume_Initial->Carrageenan_Injection Paw_Volume_Post Paw Volume Measurement (1, 2, 3, 4h post-injection) Carrageenan_Injection->Paw_Volume_Post Data_Analysis Data Analysis (% Inhibition of Edema) Paw_Volume_Post->Data_Analysis

Caption: Experimental Workflow for the Carrageenan-Induced Paw Edema Assay.

Detailed Experimental Protocol
  • Animal Acclimatization: Male Wistar rats (180-220 g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping and Dosing: Animals are randomly assigned to four groups (n=6 per group):

    • Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose) orally.

    • Group II (Test Compound - Low Dose): Receives this compound at a low dose (e.g., 10 mg/kg) orally.

    • Group III (Test Compound - High Dose): Receives this compound at a high dose (e.g., 30 mg/kg) orally.

    • Group IV (Positive Control): Receives Diclofenac (e.g., 10 mg/kg) orally.

  • Inflammation Induction: One hour after drug administration, acute inflammation is induced by injecting 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Edema Measurement: The volume of the injected paw is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula:

    • % Inhibition = [ (Vc - Vt) / Vc ] * 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Comparative Performance Data (Hypothetical)

The following tables present hypothetical data to illustrate the expected outcomes of the comparative in vivo study.

Table 1: Effect of this compound and Diclofenac on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) ± SEM
1h
Vehicle Control-0.45 ± 0.04
This compound100.32 ± 0.03*
This compound300.25 ± 0.02
Diclofenac100.28 ± 0.03

*p < 0.05, **p < 0.01 compared to Vehicle Control

Table 2: Percentage Inhibition of Paw Edema

Treatment GroupDose (mg/kg)% Inhibition of Edema
1h
This compound1028.9%
This compound3044.4%
Diclofenac1037.8%

Discussion and Future Directions

The hypothetical data suggests that this compound exhibits a dose-dependent anti-inflammatory effect in the carrageenan-induced paw edema model. At a higher dose (30 mg/kg), its efficacy is comparable to that of the standard drug, Diclofenac. These findings would provide strong preliminary evidence for its therapeutic potential as an anti-inflammatory agent.

Further in vivo studies are warranted to build a comprehensive preclinical data package. These include:

  • Chronic Inflammation Models: Evaluation in models such as adjuvant-induced arthritis to assess efficacy in chronic inflammatory conditions.

  • Analgesic Activity: Assessment of analgesic properties using models like the hot plate or writhing tests.

  • Gastric Ulcerogenicity: A critical safety assessment to determine the gastrointestinal side-effect profile compared to traditional NSAIDs.

  • Mechanism of Action Studies: In vitro and in vivo assays to confirm the inhibitory activity against COX-1 and COX-2 and to explore other potential anti-inflammatory pathways.

Conclusion

This guide provides a scientifically rigorous and logically structured approach for the in vivo validation of this compound. By employing a well-established animal model and a direct comparison with a standard-of-care drug, researchers can effectively evaluate the compound's anti-inflammatory potential. The presented framework, from mechanistic hypothesis to detailed experimental protocols and data interpretation, serves as a valuable resource for advancing novel pyrazole-based anti-inflammatory drug candidates through the preclinical development pipeline.

References

A Comparative Preclinical Benchmarking Guide: 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid (Pyrazol-PA) versus Vemurafenib in BRAF V600E-Mutant Melanoma

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, data-driven comparison between the investigational compound 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid, hereafter referred to as Pyrazol-PA, and the established standard-of-care treatment, Vemurafenib. The context for this analysis is the preclinical evaluation for the treatment of metastatic melanoma harboring the BRAF V600E mutation. Pyrazole derivatives have garnered significant interest in oncology for their diverse biological activities, often targeting key signaling kinases.[1][2][3][4][5] This document outlines a rigorous, multi-faceted benchmarking strategy, presenting hypothetical yet plausible experimental data to guide researchers and drug development professionals in evaluating the potential of novel pyrazole-based therapeutics.

Introduction: The Therapeutic Landscape of BRAF-Mutant Melanoma

Metastatic melanoma, particularly cases driven by activating mutations in the BRAF gene, represents a significant clinical challenge. The most common of these mutations, V600E, leads to constitutive activation of the BRAF kinase and downstream signaling through the mitogen-activated protein kinase (MAPK/ERK) pathway, promoting uncontrolled cell proliferation and survival.[6][7][8][9]

The development of selective BRAF inhibitors, such as Vemurafenib (Zelboraf®), has revolutionized treatment for this patient population, demonstrating significant improvements in response rates and survival.[8][10][11] Vemurafenib specifically targets the mutated BRAF V600E protein, inhibiting its kinase activity and thereby blocking the aberrant signaling cascade.[6][7][9] However, challenges such as acquired resistance and off-target effects necessitate the continued development of new therapeutic agents.[7][12]

This guide introduces Pyrazol-PA, a novel small molecule featuring a pyrazole scaffold, a privileged structure in the design of kinase inhibitors.[1][3] We hypothesize that Pyrazol-PA acts as a next-generation BRAF inhibitor. This document outlines the preclinical workflow to rigorously compare its efficacy, selectivity, and safety profile against Vemurafenib.

Hypothesized Mechanism of Action: Pyrazol-PA as a Selective BRAF V600E Inhibitor

We postulate that Pyrazol-PA selectively binds to the ATP-binding site of the BRAF V600E mutant kinase, inhibiting its function. This disruption is expected to halt the phosphorylation cascade of MEK and ERK, ultimately leading to cell cycle arrest and apoptosis in melanoma cells dependent on this pathway.[13]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E Activates MEK MEK BRAF_V600E->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Translocates & Activates Pyrazol_PA Pyrazol-PA (Hypothesized) Pyrazol_PA->BRAF_V600E Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Promotes

Figure 1: Hypothesized inhibition of the MAPK/ERK pathway by Pyrazol-PA.

Head-to-Head In Vitro Efficacy Benchmarking

A tiered approach to in vitro testing provides a robust comparison of the biochemical and cellular activities of Pyrazol-PA and Vemurafenib.

Biochemical Assay: Kinase Inhibition Profile

The initial step is to determine the direct inhibitory activity of each compound against the target kinase.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagents: Recombinant human BRAF V600E kinase, europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled kinase tracer.

  • Procedure: a. Serially dilute Pyrazol-PA and Vemurafenib in a suitable buffer. b. Add the kinase, tracer, and antibody to a 384-well plate. c. Add the diluted compounds to the wells. d. Incubate at room temperature for 60 minutes.

  • Data Acquisition: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. A decrease in signal indicates displacement of the tracer by the inhibitor.

  • Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Hypothetical Data Summary

CompoundBRAF V600E IC50 (nM)BRAF Wild-Type IC50 (nM)Selectivity Index (WT/V600E)
Pyrazol-PA 8.5 1,250 147
Vemurafenib15.21,800118

Causality: This assay directly measures the binding affinity of the compounds to the kinase, providing a fundamental measure of potency. Comparing activity against both wild-type and mutant BRAF establishes a selectivity index, a critical parameter for predicting potential on-target side effects in non-cancerous cells.[13]

Cell-Based Assays: Potency in a Biological Context

Moving from a biochemical to a cellular environment is crucial to assess compound performance, accounting for factors like cell permeability and target engagement within the cell.

Experimental Protocol: Cell Viability (MTT Assay)

  • Cell Line: A375 human melanoma cell line (BRAF V600E positive).

  • Procedure: a. Seed A375 cells in 96-well plates and allow them to adhere overnight. b. Treat cells with a serial dilution of Pyrazol-PA or Vemurafenib for 72 hours. c. Add MTT reagent and incubate for 4 hours to allow for formazan crystal formation. d. Solubilize the formazan crystals with DMSO.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Analysis: Calculate GI50 (concentration for 50% growth inhibition) values.

Hypothetical Data Summary

CompoundA375 (BRAF V600E) GI50 (nM)HaCaT (BRAF WT) GI50 (nM)
Pyrazol-PA 25 >10,000
Vemurafenib45>10,000

Causality: The A375 cell line is addicted to the BRAF V600E signaling pathway for survival.[14] A potent GI50 value in this line, coupled with low potency in a wild-type cell line like HaCaT keratinocytes, indicates on-target cellular activity and a favorable therapeutic window.[15]

Pathway Modulation Analysis: Target Engagement Confirmation

To confirm that the observed cellular effects are due to the intended mechanism of action, we must analyze the downstream signaling pathway.

Experimental Protocol: Western Blotting for p-ERK

  • Cell Line: A375 cells.

  • Procedure: a. Treat A375 cells with Pyrazol-PA and Vemurafenib at their GI50 concentrations for 2, 6, and 24 hours. b. Lyse the cells and quantify total protein concentration. c. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. d. Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH). e. Incubate with secondary antibodies and visualize using chemiluminescence.

  • Analysis: Quantify band intensity to determine the ratio of p-ERK to total ERK.

Expected Outcome: Both Pyrazol-PA and Vemurafenib should show a significant, dose-dependent decrease in the p-ERK/total ERK ratio, confirming that they inhibit the MAPK pathway downstream of BRAF.[13][14]

InVitro_Workflow cluster_tier1 Tier 1: Biochemical Potency cluster_tier2 Tier 2: Cellular Activity cluster_tier3 Tier 3: Mechanism Confirmation KinaseAssay Kinase Binding Assay (IC50 vs BRAF V600E/WT) CellViability Cell Viability Assay (GI50 in A375 cells) KinaseAssay->CellViability Informs Dose Selection Toxicity Cytotoxicity Assay (in HaCaT keratinocytes) WesternBlot Western Blot (p-ERK Inhibition) CellViability->WesternBlot Confirms On-Target Effect

Figure 2: Tiered in vitro experimental workflow.

In Vivo Efficacy Assessment in a Preclinical Model

Demonstrating anti-tumor activity in a living system is a critical milestone. Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are standard for this purpose.[16][17][18][19][20][21]

Experimental Protocol: A375 Xenograft Model in Athymic Nude Mice

  • Model: Subcutaneously implant A375 melanoma cells into the flank of immunocompromised mice.[19]

  • Procedure: a. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize mice into three groups: Vehicle control, Vemurafenib (e.g., 30 mg/kg, oral, daily), and Pyrazol-PA (e.g., 30 mg/kg, oral, daily). b. Administer treatment for 21 days. c. Measure tumor volume with calipers twice weekly. d. Monitor animal body weight as a general indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-ERK).

  • Analysis: Compare tumor growth inhibition (TGI) between the treatment groups and the vehicle control.

Hypothetical Data Summary

Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control1550 ± 210--5
Vemurafenib (30 mg/kg)420 ± 9572.9-2
Pyrazol-PA (30 mg/kg) 350 ± 80 77.4 +1

Causality: This model directly assesses the ability of a compound to inhibit tumor growth in a complex biological system. Comparing TGI provides a clear measure of relative efficacy. Monitoring body weight is a crucial, albeit preliminary, indicator of the compound's tolerability in vivo.

Preclinical Safety and Pharmacokinetic (ADME/Tox) Profiling

Early assessment of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is essential to identify potential liabilities and ensure it has the characteristics of a viable drug candidate.[22][23][24][25][26]

ADMET_Workflow cluster_absorption Absorption cluster_metabolism Metabolism cluster_distribution Distribution cluster_toxicity Toxicity Caco2 Caco-2 Permeability Microsomes Microsomal Stability CYP CYP450 Inhibition PPB Plasma Protein Binding HepG2 HepG2 Cytotoxicity hERG hERG Liability

References

A Senior Application Scientist's Guide to the Statistical Analysis of 3-(1-methyl-1H-pyrazol-5-yl)propanoic Acid and its Analogs in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid, a novel investigational compound, with established kinase inhibitors. Our focus is on the statistical analysis of data from preclinical experiments designed to assess anticancer efficacy. We will explore the rationale behind experimental choices, present detailed protocols, and offer insights into the interpretation of comparative data.

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique physicochemical properties make it a "privileged scaffold" capable of interacting with a wide array of biological targets, including protein kinases.[3][4] Dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a critical class of targeted therapies.[5] This guide will situate this compound within this therapeutic context, providing a framework for its evaluation as a potential kinase inhibitor.

Comparative Framework: Selecting Analogs for Performance Benchmarking

Given the nascent stage of research on this compound, direct comparative data is limited. Therefore, we have selected two well-characterized pyrazole-based kinase inhibitors for a robust comparative analysis:

  • Tozasertib (MK-0457): A potent Aurora kinase inhibitor with a 3-aminopyrazole core.[4]

  • Gandotinib (LY2784544): A selective JAK2 inhibitor, also featuring a 3-aminopyrazole scaffold.[3]

These compounds are suitable comparators due to their shared pyrazole core and their established roles as kinase inhibitors in oncology. The primary hypothesis is that this compound may exhibit inhibitory activity against one or more protein kinases implicated in cancer cell proliferation.

In Vitro Performance Metrics: A Quantitative Comparison

The following table summarizes hypothetical, yet plausible, experimental data for our investigational compound and its comparators. This data is presented to illustrate the application of the statistical methods discussed in the subsequent sections.

CompoundTarget Kinase(s)IC50 (nM)HCT-116 GI50 (µM)MCF-7 GI50 (µM)
This compound Putative Kinase(s)1505.28.1
Tozasertib Aurora A, B50.81.5
Gandotinib JAK247.512.3

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

Experimental Protocols for Comparative Efficacy

To generate the data presented above, a series of standardized in vitro assays are required. The following protocols are provided as a guide for researchers.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction_Setup Incubate Compound, Kinase, Substrate, and ATP Compound_Prep->Reaction_Setup Kinase_Prep Kinase & Substrate Prep Kinase_Prep->Reaction_Setup Detection Measure Kinase Activity (e.g., Luminescence) Reaction_Setup->Detection Percent_Inhibition Calculate % Inhibition Detection->Percent_Inhibition IC50_Determination Dose-Response Curve Fitting & IC50 Calculation Percent_Inhibition->IC50_Determination G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_measurement Viability Measurement cluster_data_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well Plates Compound_Addition Add Serially Diluted Compounds to Cells Cell_Seeding->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Percent_Viability Calculate % Viability Absorbance_Reading->Percent_Viability GI50_Determination Dose-Response Curve Fitting & GI50 Calculation Percent_Viability->GI50_Determination G Data Dose-Response Data (Compound A vs. Compound B) Fit_Global Fit a Single 4PL Model (Global Fit) Data->Fit_Global Fit_Individual Fit Separate 4PL Models (Individual Fits) Data->Fit_Individual F_Test Perform F-Test to Compare Fits Fit_Global->F_Test Fit_Individual->F_Test Conclusion Statistically Significant Difference? F_Test->Conclusion

References

peer-reviewed studies on 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(1-methyl-1H-pyrazol-5-yl)propanoic Acid and its Derivatives for Researchers and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its remarkable versatility and ability to engage in various biological interactions have led to its incorporation into a multitude of clinically successful drugs.[1][3][4] From the anti-inflammatory celecoxib to the anti-obesity drug rimonabant, the pyrazole scaffold has consistently demonstrated its value as a privileged structure in drug discovery.[3][4] This guide focuses on a specific, yet promising, member of this family: this compound and its derivatives. By examining the synthesis, structure-activity relationships, and biological potential of related pyrazole compounds, we aim to provide a comprehensive comparative analysis for researchers and drug development professionals.

Synthesis of Pyrazole Carboxylic Acids: A Generalized Approach

The synthesis of pyrazole derivatives has evolved significantly, with numerous methods available to medicinal chemists.[2][3] A common and effective strategy for the synthesis of pyrazole carboxylic acids involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative, followed by functional group manipulations. The following workflow illustrates a generalized synthetic route.

Synthesis_Workflow A β-Ketoester C Cyclocondensation A->C B Hydrazine Derivative (e.g., Methylhydrazine) B->C D Pyrazolone Intermediate C->D Formation of pyrazole ring E Halogenation (e.g., Vilsmeier-Haack) D->E F Formyl/Halo-pyrazole E->F G Oxidation F->G H Pyrazole Carboxylic Acid G->H Formation of carboxylic acid I Alkylation/Amidation H->I J Target Derivative I->J Diversification SAR_Logic A Pyrazole Core E Biological Activity (e.g., Potency, Selectivity) A->E B Substituent at N1 B->E Influences ADME properties C Substituent at C3 C->E Often key for target binding D Substituent at C5 D->E Modulates potency and selectivity Mechanism_of_Action A Pyrazole Derivative (e.g., Compound 9m) C Binding to Qp site of SDH A->C B Succinate Dehydrogenase (SDH) in Fungal Mitochondria B->C D Inhibition of Electron Transport Chain C->D Blocks succinate oxidation E Disruption of Cellular Respiration D->E F Fungal Cell Death E->F

References

A Senior Application Scientist's Guide to Assessing the Selectivity and Specificity of 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the early and rigorous assessment of a novel compound's selectivity and specificity is paramount. Promiscuous binding to off-targets can lead to unforeseen toxicity and late-stage clinical failures, while a well-defined selectivity profile is a hallmark of a promising therapeutic candidate. This guide provides a comprehensive, in-depth framework for characterizing the selectivity and specificity of a novel pyrazole-containing compound, using 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid as our primary example.

The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs with diverse biological activities, including anti-inflammatory, anticancer, and antiviral agents.[1] This history suggests that our compound of interest may interact with a range of protein targets. Therefore, a systematic and tiered approach is essential to elucidate its primary mechanism of action and uncover any potential off-target liabilities.

This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices. We will proceed from broad, hypothesis-generating screening to specific, quantitative assays, ensuring a self-validating workflow that builds confidence at each step.

A Tiered Strategy for Selectivity and Specificity Profiling

A logical, tiered approach is the most efficient method for characterizing a new chemical entity. This strategy begins with broad profiling to identify potential target families, followed by more focused biochemical and cell-based assays to confirm on-target activity and quantify selectivity.

G cluster_0 Tier 1: Broad Profiling & Hypothesis Generation cluster_2 Tier 3: Cellular Target Engagement & Confirmation T1_Safety Safety Pharmacology Panel (e.g., Eurofins SafetyScreen44, Reaction Biology InVEST44) T2_COX COX-1/COX-2 Inhibition Assay T1_Safety->T2_COX Identifies potential hits against enzymes, GPCRs, etc. T2_PDE PDE Isoform Panel Assay T1_Safety->T2_PDE Identifies potential hits against enzymes, GPCRs, etc. T1_Kinome Broad Kinase Panel (e.g., KINOMEscan® scanMAX) T2_Kinase Kinase Binding/Activity Assay (e.g., LanthaScreen®) T1_Kinome->T2_Kinase Identifies specific kinase hits T3_CETSA Cellular Thermal Shift Assay (CETSA) T2_COX->T3_CETSA T2_Kinase->T3_CETSA T2_PDE->T3_CETSA T3_Phenotypic Phenotypic/Functional Cell-Based Assays T3_CETSA->T3_Phenotypic Confirms intracellular binding

Figure 1: A tiered workflow for assessing compound selectivity.

Tier 1: Broad Profiling and Hypothesis Generation

The initial step is to cast a wide net to understand the compound's general interaction profile across major target families. This is a cost-effective approach to identify potential on-target activities and flag major off-target liabilities early.[2]

1.1. Safety Pharmacology Profiling:

  • Rationale: These panels screen the test compound against a broad range of targets known to be associated with adverse drug reactions.[3][4] This provides a rapid assessment of potential safety issues and can also reveal unexpected on-target activities.

  • Recommendation: Employ a standard panel, such as the Eurofins SafetyScreen44™ or Reaction Biology InVEST44™ , which cover dozens of clinically relevant GPCRs, ion channels, transporters, and enzymes.[5]

1.2. Kinome-Wide Profiling:

  • Rationale: Protein kinases are a large and crucial class of drug targets, and pyrazole is a common scaffold in kinase inhibitors.[6][7][8] A comprehensive kinome scan is therefore a logical starting point. The KINOMEscan® platform, a competition binding assay, is an industry standard for determining kinase selectivity by measuring thermodynamic dissociation constants (Kd).[9][10][11]

  • Recommendation: Begin with a broad panel like scanMAX (468 kinases) to obtain a comprehensive overview of the compound's interactions across the human kinome.[11]

Tier 2: Hypothesis-Driven Biochemical Assays

Based on the pyrazole scaffold's known activities and any hits from Tier 1 screening, we can now formulate specific hypotheses and test them with quantitative biochemical assays. We will explore three primary hypotheses: COX inhibition, kinase inhibition, and phosphodiesterase (PDE) inhibition.

Hypothesis 1: Cyclooxygenase (COX) Inhibition

Many pyrazole-containing drugs, most notably Celecoxib, are selective inhibitors of COX-2, a key enzyme in the inflammation pathway.[12][13]

  • Celecoxib: A highly selective COX-2 inhibitor.

  • Ibuprofen: A non-selective COX-1/COX-2 inhibitor.[14][15]

This protocol is adapted from commercially available kits and established methodologies.[12][16][17] It measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0).

    • Dilute Heme to the working concentration in Assay Buffer.

    • Reconstitute and dilute human recombinant COX-1 and COX-2 enzymes in Assay Buffer. Keep on ice.

    • Prepare a stock solution of this compound and comparator compounds (Celecoxib, Ibuprofen) in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in Assay Buffer.

  • Assay Plate Setup (96-well plate):

    • Background Wells (n=3): 160 µL Assay Buffer, 10 µL Heme.

    • 100% Initial Activity Wells (n=3): 150 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells (n=3 for each concentration): 140 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme (COX-1 or COX-2), and 10 µL of your serially diluted compound/comparator.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Add 10 µL of the colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) to all wells.

    • Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells except the background.

    • Immediately read the absorbance at 590 nm in a microplate reader, taking kinetic readings every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Normalize the inhibitor data to the 100% initial activity control.

    • Plot the percent inhibition versus the log of inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value for each compound against each COX isoform.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound 25.50.8530
Celecoxib15.00.530[18]
Ibuprofen1.22.50.48
  • Interpretation: In this hypothetical scenario, our compound demonstrates a 30-fold selectivity for COX-2 over COX-1, similar to Celecoxib. This would classify it as a selective COX-2 inhibitor, warranting further investigation.

Hypothesis 2: Protein Kinase Inhibition

Given the prevalence of pyrazole-based kinase inhibitors like Ruxolitinib, this is a high-priority target class to investigate.[7][19][20] Let's assume our Tier 1 KINOMEscan® screen identified Janus Kinase 2 (JAK2) as a primary hit.

  • Ruxolitinib: A potent and selective JAK1/JAK2 inhibitor.[9][21]

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying inhibitor binding affinity.[3][4][10]

G cluster_0 Assay Principle cluster_1 High FRET (No Inhibitor) cluster_2 Low FRET (Inhibitor Present) Kinase Kinase FRET High Signal Kinase->FRET FRET Signal Tracer Alexa Fluor® 647 Tracer Tracer->Kinase binds Inhibitor Test Compound (e.g., Pyrazole) Inhibitor->Kinase competes with Tracer NoFRET Low Signal Inhibitor->NoFRET Displaces Tracer Eu-Ab Eu-Ab Eu-Ab->Kinase binds

Figure 2: Principle of the LanthaScreen® Kinase Binding Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer.

    • Prepare a serial dilution of the test compound and Ruxolitinib in 100% DMSO, followed by an intermediate dilution into Kinase Buffer.

    • Prepare a 3X solution of the target kinase (e.g., JAK2) and a 3X solution of the Eu-labeled anti-tag antibody. Mix them together.

    • Prepare a 3X solution of the Alexa Fluor® 647-labeled kinase tracer.

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the 3X serially diluted compound/comparator to the appropriate wells.

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Add 5 µL of the 3X tracer solution to all wells. The final volume is 15 µL.

  • Incubation and Measurement:

    • Mix the plate gently.

    • Incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio versus the log of inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
This compound 25015>10,000800
Ruxolitinib3.32.842819[21]
  • Interpretation: The hypothetical data suggests our compound is a potent inhibitor of JAK2 with good selectivity over JAK1 and TYK2, and excellent selectivity against JAK3. This profile is different from Ruxolitinib, which is a potent JAK1/2 inhibitor. This could be therapeutically advantageous depending on the desired indication.

Hypothesis 3: Phosphodiesterase (PDE) Inhibition

Sildenafil, another well-known pyrazole-containing drug, is a selective inhibitor of PDE5.[22][23] This makes the PDE family another plausible target class.

  • Sildenafil: A potent and selective PDE5 inhibitor.[24]

This typically involves a panel of recombinant PDE enzymes and a fluorescently-labeled substrate (e.g., cAMP or cGMP). Enzyme activity is measured by the change in fluorescence polarization upon substrate cleavage.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer specific for PDE enzymes.

    • Reconstitute a panel of recombinant human PDE isoforms (e.g., PDE1 through PDE11).

    • Prepare serial dilutions of the test compound and Sildenafil.

    • Prepare the fluorescently labeled substrate (e.g., FAM-cGMP for a PDE5 assay).

  • Assay Plate Setup (384-well plate):

    • Dispense the test compound/comparator into the wells.

    • Add the specific PDE enzyme to the wells.

    • Incubate briefly to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the fluorescent substrate.

    • Incubate at room temperature for the optimized reaction time (e.g., 30-60 minutes).

    • Stop the reaction (if necessary, depending on the kit).

    • Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition based on the change in millipolarization units (mP).

    • Plot percent inhibition versus the log of inhibitor concentration to determine the IC50 for each PDE isoform.

CompoundPDE1 IC50 (nM)PDE5 IC50 (nM)PDE6 IC50 (nM)PDE11 IC50 (nM)
This compound 8,5001202,5001,800
Sildenafil2805.22505,000[25][24]
  • Interpretation: Our hypothetical compound is a much weaker PDE inhibitor than Sildenafil and shows only modest selectivity for PDE5 over other isoforms. Based on this data, it is unlikely that PDE inhibition is its primary mechanism of action.

Tier 3: Cellular Target Engagement & Confirmation

Biochemical assays are essential, but they do not confirm that a compound can enter a cell and bind to its target in a complex physiological environment. Cellular target engagement assays are a critical validation step.

Cellular Thermal Shift Assay (CETSA)
  • Rationale: CETSA is a powerful method to verify direct target binding in intact cells or cell lysates. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[11][26][27]

  • Workflow Visualization:

G cluster_0 CETSA Workflow A Treat cells with Compound or DMSO B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble vs. aggregated proteins B->C D Quantify soluble target protein (e.g., by Western Blot) C->D E Plot protein abundance vs. temperature to generate melting curves D->E

Figure 3: General workflow for a Cellular Thermal Shift Assay.

This protocol assumes JAK2 was identified as the primary target in Tier 2.

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture a relevant cell line that expresses endogenous JAK2 (e.g., HEL 92.1.7).

    • Treat cells with the test compound (e.g., at 10x its biochemical IC50) or DMSO vehicle control for 1-2 hours.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.

  • Detection:

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein by SDS-PAGE and Western blot using a specific antibody against JAK2.

  • Data Analysis:

    • Quantify the band intensity for JAK2 at each temperature for both the DMSO and compound-treated samples.

    • Normalize the intensities to the 40°C sample.

    • Plot the normalized intensity versus temperature. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.

Conclusion and Forward Path

This comprehensive, tiered guide provides a robust framework for assessing the selectivity and specificity of a novel compound like this compound. By systematically progressing from broad panel screening to hypothesis-driven biochemical assays and finally to cellular target engagement studies, researchers can build a high-confidence profile of their molecule's mechanism of action.

The hypothetical data presented herein illustrates how to interpret results in a comparative context, benchmarking against established drugs. This rigorous, evidence-based approach is fundamental to identifying compounds with the highest potential for clinical success and de-risking the drug development process. The resulting selectivity profile will be the cornerstone for all future lead optimization, preclinical safety, and clinical development strategies.

References

Safety Operating Guide

A Researcher's Guide to Handling 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the scaffold for a multitude of pharmacologically active agents.[1][2] Understanding and implementing rigorous safety procedures is paramount to ensuring both personal safety and the integrity of your research.

A Note on Data-Driven Safety: A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this guidance is synthesized from the known hazard profile of the closely related structural isomer, 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid, and established safety principles for handling pyrazole derivatives and carboxylic acids.[3][4] A thorough, compound-specific risk assessment should be conducted in consultation with your institution's Environmental Health and Safety (EHS) department before commencing any work.

Hazard Identification and Risk Assessment

The primary hazards associated with compounds structurally similar to this compound are irritation to the skin, eyes, and respiratory system. The Globally Harmonized System (GHS) classifications for a representative isomer serve as our primary data source for risk assessment.[3]

Table 1: GHS Hazard Classification for a Structural Isomer

Hazard ClassHazard CodeHazard Statement
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation

Source: ECHA classification for 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid.[3]

The causality behind these hazards lies in the molecule's functional groups: the carboxylic acid moiety is inherently corrosive and irritating, while the pyrazole ring system can also contribute to biological activity and irritation. The compound is typically a solid powder, meaning the primary routes of exposure are inhalation of dust particles, direct skin contact, and eye contact from airborne particulates or accidental splashes.

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final line of defense. Before any task, the hierarchy of controls must be considered to engineer safety into the workflow.

  • Elimination/Substitution: Not applicable in this context, as the compound is the subject of research.

  • Engineering Controls: These are the most critical physical measures to minimize exposure.

    • Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood. This captures dust and vapors at the source, preventing inhalation.

  • Administrative Controls: These are the procedural safeguards.

    • Designated Area: All work with this compound should be restricted to a clearly marked, designated area within the laboratory to prevent cross-contamination.

    • Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be available to all personnel.

    • Training: All personnel must be trained on the specific hazards and handling procedures outlined in the SOP.[5][6]

Core Personal Protective Equipment (PPE) Requirements

Based on the risk assessment, the following PPE is mandatory for all handling procedures.[7][8]

Table 2: Mandatory PPE for Handling this compound

PPE CategoryRecommended Equipment & Rationale
Eye and Face Protection Chemical Splash Goggles (ANSI Z87.1 certified): Required for all procedures. Safety glasses are insufficient as they do not provide a seal against dust and splashes.[8] Face Shield: Must be worn over goggles during procedures with a high risk of splashing (e.g., transferring large volumes of solutions, cleaning spills).
Skin and Body Protection Chemical-Resistant Lab Coat: Must be fully buttoned to protect the torso and arms. Long Pants and Closed-Toe Shoes: Standard laboratory attire to ensure no skin is exposed on the lower body. Nitrile Gloves: Nitrile is recommended for its resistance to a range of chemicals, including weak to moderate acids.[9][10][11] Always inspect gloves for defects before use and practice proper removal to avoid contaminating skin. For prolonged work or handling of solutions, consider double-gloving.
Respiratory Protection Engineering Controls are Primary: A fume hood is the primary method of respiratory protection. Respirator (If Required): If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator (e.g., an N95 dust mask for powders or a respirator with organic vapor/acid gas cartridges for solutions) may be required.[7] This must be done under a formal respiratory protection program.[6]

Procedural Guidance: Safe Handling Workflow

Adherence to a strict operational protocol is crucial for minimizing exposure.

Step 1: Preparation & Donning PPE
  • Verify the chemical fume hood has a current certification and is functioning correctly.

  • Gather all necessary equipment (spatulas, weigh boats, glassware, waste containers) and place them inside the fume hood.

  • Wash hands thoroughly with soap and water.

  • Don PPE in the following order: lab coat, long pants, closed-toe shoes.

  • Don chemical splash goggles.

  • Don nitrile gloves, ensuring they overlap the cuffs of the lab coat.

Step 2: Handling the Compound (Inside Fume Hood)
  • Weighing: Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust. Use anti-static weigh boats if necessary.

  • Transferring: Use a spatula to transfer the solid. Avoid any actions that could generate dust.

  • Making Solutions: If preparing a solution, slowly add the solid to the solvent to avoid splashing.

Step 3: Doffing PPE & Decontamination
  • Remove gloves first, using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of them in the designated hazardous waste container.

  • Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.

  • Remove eye protection.

  • Wash hands thoroughly with soap and water.

Emergency Procedures: Spill and Exposure Plan

Small Spill Cleanup (Solid Powder)

This procedure is for incidental spills that can be safely managed by trained laboratory personnel.[12]

  • Alert & Isolate: Alert personnel in the immediate area and restrict access.

  • Assess: Ensure the spill is small and manageable. If not, evacuate and call EHS.

  • PPE: Don the full PPE suite as described in Table 2, including a face shield.

  • Contain: Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.[13]

  • Neutralize (Optional but Recommended): Cover the wetted powder with a mild base like sodium bicarbonate.[14][15]

  • Clean: Carefully scoop the material into a designated hazardous waste container using a plastic dustpan or scoop.[15]

  • Decontaminate: Wipe the area with soap and water. Collect all cleanup materials (gloves, towels, etc.) in a sealed, labeled hazardous waste bag.[13][14]

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Disposal Plan

All waste contaminated with this compound is considered hazardous chemical waste.

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels must be collected in a clearly labeled, sealed hazardous waste container.

  • Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.

  • Follow all institutional, local, and federal regulations for hazardous waste disposal. Do not pour waste down the drain.

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the nature of the handling task.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Engineering Controls cluster_action Action & Disposal start Task: Handle This compound risk_assessment Perform Task-Specific Risk Assessment start->risk_assessment fume_hood Work in Chemical Fume Hood risk_assessment->fume_hood base_ppe Minimum PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat fume_hood->base_ppe task_type What is the task? base_ppe->task_type weighing Weighing Solid or Handling Powder task_type->weighing Solid solution Pouring/Transferring Solutions task_type->solution Liquid add_respirator Assess Need for Respirator (e.g., large spill) weighing->add_respirator add_faceshield Add Face Shield solution->add_faceshield proceed Proceed with Task add_faceshield->proceed add_respirator->proceed disposal Dispose of Contaminated PPE and Waste Properly proceed->disposal

Caption: PPE selection workflow based on task-specific risks.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.